Product packaging for 4-Methylheptanoic acid(Cat. No.:CAS No. 3302-03-2)

4-Methylheptanoic acid

Cat. No.: B1314603
CAS No.: 3302-03-2
M. Wt: 144.21 g/mol
InChI Key: LXHFVSWWDNNDPW-UHFFFAOYSA-N
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Description

4-Methylheptanoic acid is a branched-chain medium-chain fatty acid utilized in various research applications. It is recognized as a flavoring agent in the food industry, with usage levels defined for categories such as dairy products, confectionery, bakery wares, and alcoholic beverages . Recent scientific investigations highlight its potential as a natural antifungal fumigant. A 2025 study published in Food Control demonstrated that branched-chain fatty acids like this compound exhibit significant inhibitory effects against the aflatoxin-producing fungus Aspergillus flavus, showing promise for protecting stored seeds and nuts . From a biochemical perspective, research on related heptanoic acid (a straight-chain isomer) indicates it can be metabolized to produce both acetyl-CoA and propionyl-CoA. The subsequent conversion of propionyl-CoA to succinyl-CoA provides anaplerotic support for the tricarboxylic acid (TCA) cycle, a mechanism explored in metabolic studies . This compound is presented as a clear, colorless to pale yellow liquid and is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1314603 4-Methylheptanoic acid CAS No. 3302-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHFVSWWDNNDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954632
Record name 4-Methylheptanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3302-03-2
Record name 4-Methylheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLHEPTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C08QLN57SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (R)-4-Methylheptanoic acid, a chiral carboxylic acid of interest in various fields, including pheromone synthesis and as a building block in drug discovery. This document details established methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

(R)-4-Methylheptanoic acid is a branched-chain fatty acid characterized by a stereocenter at the C4 position. Its enantiomerically pure form is a valuable chiral intermediate. Various synthetic strategies have been developed to access this molecule with high optical purity, primarily relying on asymmetric synthesis techniques. This guide will explore the most prominent and effective methods for the preparation of (R)-4-Methylheptanoic acid.

Synthetic Strategies

Several key enantioselective strategies have been successfully employed for the synthesis of (R)-4-Methylheptanoic acid. These include:

  • Chiral Auxiliary-Mediated Synthesis: This classic approach utilizes a recoverable chiral molecule to direct the stereochemical outcome of a reaction. The use of pseudoephedrine as a chiral auxiliary is a well-established and highly effective method.

  • Synthesis from Chiral Pool Precursors: This strategy leverages naturally occurring chiral molecules as starting materials. (R)-citronellol is a common precursor for this route.

  • Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral olefin using a chiral catalyst.

  • Organocatalysis: This approach utilizes small organic molecules as catalysts to induce enantioselectivity in key bond-forming reactions.

This guide will provide a detailed exploration of these methods, with a particular focus on the well-documented chiral auxiliary approach.

Chiral Auxiliary-Mediated Synthesis: The Pseudoephedrine Method

The use of pseudoephedrine as a chiral auxiliary, pioneered by Myers, provides a reliable and highly diastereoselective route to α-substituted chiral carboxylic acids.[1] For the synthesis of (R)-4-Methylheptanoic acid, (1R,2R)-(-)-pseudoephedrine is employed to establish the desired (R)-configuration at the C4 position. The overall synthetic workflow is depicted below.

G cluster_0 Overall Workflow Start (1R,2R)-(-)-Pseudoephedrine + Propionyl Chloride Amide_Formation Amide Formation Start->Amide_Formation Pyridine (B92270), CH2Cl2 Alkylation Diastereoselective Alkylation Amide_Formation->Alkylation 1. LDA, LiCl, THF 2. 1-Iodobutane Hydrolysis Hydrolysis & Auxiliary Removal Alkylation->Hydrolysis aq. H2SO4, Dioxane, Reflux End (R)-4-Methylheptanoic Acid Hydrolysis->End

Caption: Overall workflow for the synthesis of (R)-4-Methylheptanoic acid using a pseudoephedrine chiral auxiliary.

Experimental Protocols

3.1.1. Formation of (1R,2R)-Pseudoephedrine Propionamide (B166681)

This initial step involves the acylation of the chiral auxiliary with propionyl chloride to form the corresponding amide.

G cluster_1 Amide Formation Protocol Reactants Combine (1R,2R)-(-)-Pseudoephedrine, Pyridine, and CH2Cl2 Cooling Cool to 0 °C Reactants->Cooling Addition Add Propionyl Chloride dropwise Cooling->Addition Reaction Stir at room temperature Addition->Reaction Workup Aqueous workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Dry (Na2SO4), concentrate, and recrystallize Workup->Purification Product (1R,2R)-Pseudoephedrine Propionamide Purification->Product

Caption: Experimental workflow for the formation of the pseudoephedrine propionamide.

Detailed Procedure:

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (B109758) (CH2Cl2) at 0 °C, propionyl chloride (1.1 equiv) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of water. The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (1R,2R)-pseudoephedrine propionamide.

3.1.2. Diastereoselective Alkylation

The key stereochemistry-defining step is the alkylation of the lithium enolate of the pseudoephedrine propionamide with 1-iodobutane. The presence of lithium chloride is crucial for high diastereoselectivity.[2]

G cluster_2 Diastereoselective Alkylation Protocol LDA_prep Prepare LDA solution in THF at -78 °C Enolate_form Add Pseudoephedrine Propionamide solution to LDA/LiCl at -78 °C LDA_prep->Enolate_form Warm_cool Warm to 0 °C, then re-cool to -78 °C Enolate_form->Warm_cool Alkylation Add 1-Iodobutane Warm_cool->Alkylation Reaction Stir and allow to warm to 0 °C Alkylation->Reaction Quench Quench with saturated aq. NH4Cl Reaction->Quench Workup Extract with Ethyl Acetate, wash with Brine Quench->Workup Purification Dry (Na2SO4), concentrate, and purify by chromatography Workup->Purification Product Alkylated Pseudoephedrine Amide Purification->Product

Caption: Experimental workflow for the diastereoselective alkylation step.

Detailed Procedure:

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (B44863) (2.2 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Anhydrous lithium chloride (6.0 equiv) is added to this solution.

  • A solution of (1R,2R)-pseudoephedrine propionamide (1.0 equiv) in anhydrous THF is added dropwise to the LDA/LiCl solution at -78 °C.

  • The mixture is warmed to 0 °C for 30 minutes and then re-cooled to -78 °C.

  • 1-Iodobutane (1.5 equiv) is added, and the reaction mixture is allowed to slowly warm to 0 °C and stirred for 2-6 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash chromatography on silica (B1680970) gel.

3.1.3. Hydrolysis and Removal of the Chiral Auxiliary

The final step is the hydrolysis of the alkylated amide to yield the target carboxylic acid and recover the chiral auxiliary.[3]

G cluster_3 Hydrolysis Protocol Reactants Dissolve alkylated amide in Dioxane/aq. H2SO4 Reflux Heat to reflux (110-115 °C) for 12-24 hours Reactants->Reflux Cool_Dilute Cool to room temperature and dilute with water Reflux->Cool_Dilute Extraction_Acid Extract with Diethyl Ether to obtain (R)-4-Methylheptanoic Acid Cool_Dilute->Extraction_Acid Extraction_Auxiliary Basify aqueous layer (NaOH) and extract with CH2Cl2 to recover Pseudoephedrine Cool_Dilute->Extraction_Auxiliary Product_Acid (R)-4-Methylheptanoic Acid Extraction_Acid->Product_Acid Product_Auxiliary Recovered (1R,2R)-Pseudoephedrine Extraction_Auxiliary->Product_Auxiliary

Caption: Experimental workflow for the hydrolysis and auxiliary recovery.

Detailed Procedure:

  • The alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N aqueous sulfuric acid.

  • The mixture is heated to reflux (approximately 115 °C) for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined ether layers contain the crude (R)-4-Methylheptanoic acid.

  • To recover the chiral auxiliary, the aqueous layer is basified with a NaOH solution to a pH > 12 and then extracted with dichloromethane. The combined organic extracts are dried and concentrated to recover the (1R,2R)-(-)-pseudoephedrine.

Quantitative Data

The pseudoephedrine-mediated synthesis of (R)-4-Methylheptanoic acid and related compounds generally proceeds with high yields and excellent stereoselectivity.

StepProductTypical Yield (%)Diastereomeric/Enantiomeric Excess
Amide Formation(1R,2R)-Pseudoephedrine Propionamide>95N/A
AlkylationAlkylated Pseudoephedrine Amide80-90>98% de
Hydrolysis(R)-4-Methylheptanoic Acid>90>98% ee

Synthesis from Chiral Pool Precursors: (R)-Citronellol Route

(R)-Citronellol, a readily available natural product, can be converted to (R)-4-Methylheptanoic acid through a sequence of oxidation and chain elongation/modification steps.

G cluster_4 Synthesis from (R)-Citronellol Start (R)-Citronellol Ozonolysis Ozonolysis Start->Ozonolysis 1. O3, CH2Cl2, -78 °C 2. Me2S Oxidation Oxidation Ozonolysis->Oxidation e.g., Jones Oxidation Protection Esterification Oxidation->Protection Chain_Elongation Chain Elongation Protection->Chain_Elongation Final_Steps Deprotection & Oxidation Chain_Elongation->Final_Steps End (R)-4-Methylheptanoic Acid Final_Steps->End

Caption: Generalized pathway for the synthesis of (R)-4-Methylheptanoic acid from (R)-Citronellol.

Experimental Protocol (Generalized)

A typical sequence involves the oxidative cleavage of the double bond in (R)-citronellol, followed by functional group manipulations to achieve the target carboxylic acid.

  • Oxidative Cleavage: Ozonolysis of (R)-citronellol followed by an oxidative workup (e.g., with hydrogen peroxide) or a two-step procedure of ozonolysis with a reductive workup (e.g., with dimethyl sulfide) to the aldehyde, followed by oxidation (e.g., Jones oxidation), yields a chiral carboxylic acid intermediate.

  • Chain Modification: The resulting intermediate undergoes further transformations, such as chain elongation (e.g., via Wittig reaction or Grignard addition) and subsequent oxidation state adjustments, to arrive at the final (R)-4-Methylheptanoic acid.

Quantitative data for this route can vary significantly depending on the specific reagents and conditions used in the multi-step sequence.

Asymmetric Hydrogenation

Asymmetric hydrogenation offers a more direct approach, potentially reducing the number of synthetic steps. This method would typically involve the enantioselective hydrogenation of a suitable prochiral precursor, such as 4-methylhept-2-enoic acid or a related unsaturated ester, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).

G cluster_5 Asymmetric Hydrogenation Approach Start 4-Methylhept-2-enoic Acid Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation H2, Chiral Catalyst (e.g., Ru-BINAP) End (R)-4-Methylheptanoic Acid Hydrogenation->End

Caption: Conceptual workflow for asymmetric hydrogenation.

Experimental Protocol (Generalized)
  • The unsaturated precursor (e.g., 4-methylhept-2-enoic acid) is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • A chiral catalyst, such as a Ru-BINAP complex, is added under an inert atmosphere.

  • The mixture is subjected to hydrogen gas pressure in a high-pressure reactor.

  • The reaction is monitored until the starting material is consumed.

  • After completion, the catalyst is removed by filtration, and the product is isolated and purified.

High enantioselectivities (>95% ee) are often achievable with this method, although catalyst screening and optimization are typically required.

Organocatalysis

Organocatalytic methods can also be employed to establish the chiral center. A plausible approach involves a Michael addition of a propyl nucleophile to a chiral enamine derived from butanal, or a related strategy to construct the carbon skeleton enantioselectively.

G cluster_6 Organocatalytic Approach Start Butanal + Propyl Nucleophile Michael_Addition Asymmetric Michael Addition Start->Michael_Addition Chiral Amine Catalyst Intermediate Chiral Aldehyde Intermediate Michael_Addition->Intermediate Oxidation Oxidation Intermediate->Oxidation End (R)-4-Methylheptanoic Acid Oxidation->End

Caption: Conceptual workflow for an organocatalytic synthesis.

Experimental Protocol (Generalized)
  • An aldehyde (e.g., butanal) is reacted with a chiral secondary amine catalyst (e.g., a proline derivative) to form a chiral enamine in situ.

  • This enamine then reacts with a suitable Michael acceptor or an electrophile that introduces the remaining part of the carbon chain.

  • The resulting chiral intermediate is then hydrolyzed and further functional group manipulations, such as oxidation of an aldehyde to a carboxylic acid, are performed to obtain the final product.

The yields and enantioselectivities of organocatalytic methods are highly dependent on the choice of catalyst, substrates, and reaction conditions.

Conclusion

The synthesis of (R)-4-Methylheptanoic acid can be achieved through several effective enantioselective strategies. The use of a pseudoephedrine chiral auxiliary stands out as a robust and well-documented method, consistently providing high yields and excellent stereocontrol. Alternative approaches, including synthesis from the chiral pool, asymmetric hydrogenation, and organocatalysis, also offer viable routes, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific requirements of the research or development program. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize this valuable chiral building block.

References

(S)-4-Methylheptanoic Acid: A Technical Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methylheptanoic acid is a chiral branched-chain fatty acid (BCFA) with potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of the current state of knowledge regarding (S)-4-methylheptanoic acid, including its chemical properties, synthesis, and enantiomeric separation. While specific quantitative data on its biological activity remains limited in publicly available literature, this document summarizes the known biological activities of structurally related BCFAs, offering a foundation for future research. Detailed experimental protocols for assessing antimicrobial, cytotoxic, and anti-inflammatory activities are provided to facilitate further investigation into the therapeutic potential of this molecule. Additionally, this guide presents signaling pathways and experimental workflows through diagrams to aid in experimental design and data interpretation.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids that are increasingly recognized for their diverse biological activities. These molecules play roles in cellular signaling, membrane structure, and energy metabolism. (S)-4-Methylheptanoic acid is a specific enantiomer of 4-methylheptanoic acid, a medium-chain BCFA. The stereochemistry of chiral molecules can significantly influence their biological effects, making the study of individual enantiomers like (S)-4-methylheptanoic acid crucial for understanding their pharmacological potential.[1]

Limited studies have suggested potential antimicrobial activity for this compound, although further research is needed to confirm these findings and understand the mechanism of action.[2] This guide aims to consolidate the available information on (S)-4-methylheptanoic acid and provide a framework for its further scientific exploration.

Chemical Properties and Synthesis

Chemical Properties
PropertyValueReference
Molecular Formula C₈H₁₆O₂[2]
Molecular Weight 144.21 g/mol [2]
CAS Number 40482-40-4
IUPAC Name (4S)-4-methylheptanoic acid
Synonyms (+)-4-Methylheptanoic acid
Synthesis and Chiral Separation

The enantioselective synthesis of (S)-4-methylheptanoic acid can be achieved through various methods, often employing chiral auxiliaries to control the stereochemistry. One common approach involves the asymmetric alkylation of a chiral enolate.[1]

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of (S)-4-Methylheptanoic Acid Chiral_Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) Acylation Acylation Chiral_Auxiliary->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation Chiral_Imide Chiral Propionyl Imide Acylation->Chiral_Imide Alkylation Diastereoselective Alkylation Chiral_Imide->Alkylation LDA LDA / Alkylating Agent (e.g., 1-iodobutane) LDA->Alkylation Alkylated_Imide Alkylated Imide Alkylation->Alkylated_Imide Hydrolysis Hydrolysis Alkylated_Imide->Hydrolysis S_Acid (S)-4-Methylheptanoic Acid Hydrolysis->S_Acid

A general workflow for the enantioselective synthesis of (S)-4-Methylheptanoic acid.

Separation of the (R) and (S) enantiomers from a racemic mixture of this compound can be performed using chiral high-performance liquid chromatography (HPLC).[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral_Separation_Workflow cluster_separation Chiral HPLC Separation Workflow Racemic_Mixture Racemic this compound Injection Injection Racemic_Mixture->Injection Chiral_Column Chiral HPLC Column (Chiral Stationary Phase) Injection->Chiral_Column Separation Separation Chiral_Column->Separation Mobile_Phase Mobile Phase Mobile_Phase->Chiral_Column Detector Detector Separation->Detector Fraction_Collection Fraction Collection Detector->Fraction_Collection R_Enantiomer (R)-Enantiomer Fraction_Collection->R_Enantiomer S_Enantiomer (S)-Enantiomer Fraction_Collection->S_Enantiomer

A typical workflow for the chiral separation of this compound enantiomers.

Biological Activity

While specific quantitative data for (S)-4-methylheptanoic acid is scarce, the broader class of BCFAs exhibits a range of biological activities.

BCFA_Biological_Activity BCFA Branched-Chain Fatty Acids (including (S)-4-Methylheptanoic Acid) Antimicrobial Antimicrobial Activity BCFA->Antimicrobial Anti_Inflammatory Anti-inflammatory Activity BCFA->Anti_Inflammatory Anticancer Anticancer Activity BCFA->Anticancer Metabolic_Regulation Metabolic Regulation BCFA->Metabolic_Regulation

Overview of the potential biological activities of branched-chain fatty acids.
Antimicrobial Activity

Limited studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.[2] However, specific minimum inhibitory concentration (MIC) values for the (S)-enantiomer have not been reported. The lipophilic nature of fatty acids allows them to interfere with bacterial cell membranes, leading to disruption of cellular processes.

Anti-inflammatory Activity

Medium-chain fatty acids have been shown to exert anti-inflammatory effects through various mechanisms, including the activation of G protein-coupled receptor 84 (GPR84) and peroxisome proliferator-activated receptors (PPARs).[4][5] These receptors are involved in regulating immune responses. Additionally, some fatty acids can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6] The potential for (S)-4-methylheptanoic acid to modulate these pathways warrants investigation.

Anticancer Activity

Several BCFAs have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects are not fully understood but may involve the induction of apoptosis and interference with cancer cell metabolism. The cytotoxic potential of (S)-4-methylheptanoic acid against different cancer cell lines is an area for future research.

Quantitative Data Summary (General for BCFAs)

Biological ActivityTarget/AssayExample BCFAReported Effect
Antimicrobial E. coli, S. TyphimuriumC6:0, C8:0, C10:0MIC values ranging from 0.4% to >1.0%[7]
Anti-inflammatory PPARγ ActivationMedium-chain fatty acidsPartial agonists of PPARγ[8]
Anti-inflammatory GPR84 ActivationMedium-chain fatty acidsAgonistic activity[9]
Anti-inflammatory NF-κB InhibitionOmega-3 fatty acidsInhibition of IκB phosphorylation and NF-κB activity[6]

Note: This table presents data for related branched-chain and medium-chain fatty acids to provide context, as specific quantitative data for (S)-4-methylheptanoic acid is not currently available.

Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activity of fatty acids like (S)-4-methylheptanoic acid.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.[10]

MIC_Assay_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay Workflow Prepare_Compound Prepare serial dilutions of (S)-4-Methylheptanoic Acid Inoculate_Plate Inoculate 96-well plate containing compound dilutions Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection or absorbance reading (OD600) Incubate->Read_Results

A workflow diagram for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • (S)-4-Methylheptanoic acid

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of (S)-4-methylheptanoic acid in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in the broth medium in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 16-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • (S)-4-Methylheptanoic acid

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of (S)-4-methylheptanoic acid for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[13][14]

Materials:

  • (S)-4-Methylheptanoic acid

  • RAW 264.7 macrophage cell line

  • Cell culture medium (DMEM) with FBS

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: sulfanilamide (B372717) in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (S)-4-methylheptanoic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Conclusion and Future Directions

(S)-4-Methylheptanoic acid represents a promising yet understudied molecule within the class of branched-chain fatty acids. While direct evidence of its biological activity is limited, the known functions of related BCFAs suggest potential antimicrobial, anti-inflammatory, and anticancer properties. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically investigate these potential activities. Future research should focus on determining the specific quantitative biological activity of (S)-4-methylheptanoic acid, identifying its molecular targets, and elucidating the signaling pathways through which it exerts its effects. Such studies will be crucial in unlocking the therapeutic potential of this chiral fatty acid.

References

An In-depth Technical Guide on the Natural Occurrence of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid, a branched-chain fatty acid (BCFA) with the chemical formula C8H16O2, is a naturally occurring compound found across various biological systems.[1][2] Its presence has been identified in mammals, insects, and microorganisms, where it can play significant roles in chemical communication, flavor profiles of food products, and potentially in cellular signaling. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and detailed methodologies for its detection and quantification.

Chemical Properties

This compound is a chiral molecule existing as two enantiomers: (R)-4-methylheptanoic acid and (S)-4-methylheptanoic acid.[3][4] The presence of the methyl group at the C-4 position distinguishes it from its linear counterpart, octanoic acid, and influences its physical and chemical properties, including its boiling point and solubility.[5]

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, most notably in the milk and meat of ruminant animals, where it contributes to the characteristic flavor. It also functions as a pheromone in certain insect species. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of this compound in Ruminant Products

Natural SourceMatrixConcentrationReference(s)
Goat Milk & CheeseMilk FatPart of a range from 190 to 480 µg/g for total 4-alkyl-branched fatty acids[6]
Sheep Milk & CheeseMilk FatPart of a range from 78 to 220 µg/g for total 4-alkyl-branched fatty acids[6]
Goat MeatKidney Fat0.0005 mg/mL (for 4-methyloctanoic acid)
Goat MeatBody Fat0.0003 mg/mL (for 4-methyloctanoic acid)

Table 2: Role of this compound as an Insect Pheromone

Insect SpeciesPheromone FunctionReference(s)
Rhinoceros Beetles (Oryctes spp.)Aggregation pheromone[7]

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids like this compound varies among different organisms.

In Ruminants

In ruminants, the synthesis of branched-chain fatty acids is closely linked to the metabolism of branched-chain amino acids by rumen microorganisms.[7] The general pathway involves the conversion of amino acids like leucine (B10760876) to their corresponding α-keto acids, which then serve as primers for fatty acid synthesis.

Ruminant_BCFA_Biosynthesis cluster_rumen Rumen Microorganisms Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) α-Keto Acids α-Keto Acids Branched-Chain Amino Acids (e.g., Leucine)->α-Keto Acids Transamination Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA α-Keto Acids->Branched-Chain Acyl-CoA Oxidative Decarboxylation Fatty Acid Synthase Fatty Acid Synthase Branched-Chain Acyl-CoA->Fatty Acid Synthase Primer This compound This compound Fatty Acid Synthase->this compound Elongation

Caption: Biosynthesis of branched-chain fatty acids in ruminants.

In Insects

In some insects, 4-methyl-3-heptanone, a related compound, is biosynthesized from three propionate (B1217596) units via a polyketide/fatty acid-type metabolic route. While the direct biosynthesis of this compound is less detailed, it is likely to follow a similar precursor pathway.

Signaling Pathways

While the direct signaling roles of this compound are still under investigation, as a fatty acid, it has the potential to interact with G-protein coupled receptors (GPCRs) that are known to be activated by free fatty acids.[1][2][8] These receptors, such as GPR40, GPR41, GPR43, GPR84, and GPR120, are involved in various physiological processes, including metabolic regulation and inflammation.[9][10] Branched-chain fatty acids, in general, have been implicated in cell-cell signaling in bacteria like Myxococcus xanthus.[11]

Fatty_Acid_Signaling This compound This compound GPCR (e.g., GPR40/120) GPCR (e.g., GPR40/120) This compound->GPCR (e.g., GPR40/120) Binds to G-protein activation G-protein activation GPCR (e.g., GPR40/120)->G-protein activation Downstream Effectors Downstream Effectors G-protein activation->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response Leads to

Caption: Potential signaling pathway for this compound.

Experimental Protocols

The analysis of this compound from biological matrices typically involves extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound from Adipose Tissue
  • Sample Preparation: Homogenize a known weight of adipose tissue in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).

  • Lipid Extraction: Perform a liquid-liquid extraction using the Folch method or a similar procedure to separate the lipid phase.

  • Saponification: The extracted lipids are then saponified using a strong base (e.g., KOH in methanol) to release the free fatty acids.

  • Acidification and Extraction: Acidify the sample to protonate the fatty acids and extract them into an organic solvent like hexane (B92381) or diethyl ether.

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent such as BF3-methanol or by acid-catalyzed esterification.

GC-MS Analysis
  • Injection: Inject the FAMEs sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the different fatty acid methyl esters based on their boiling points and polarity.

  • Detection: The mass spectrometer will detect the eluted compounds, and the resulting mass spectra can be used to identify 4-methylheptanoate based on its characteristic fragmentation pattern and retention time compared to a standard.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis A Adipose Tissue Sample B Homogenization A->B C Lipid Extraction B->C D Saponification C->D E Acidification & Extraction D->E F Derivatization to FAMEs E->F G GC-MS Analysis F->G H Data Interpretation G->H

Caption: Workflow for this compound analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with diverse roles in different biological systems. Its presence in ruminant products is a key factor in their characteristic flavors, while in insects, it serves as a vital communication signal. Further research into its potential signaling roles in mammals could unveil new therapeutic targets for metabolic and inflammatory diseases. The methodologies outlined in this guide provide a robust framework for the accurate quantification and characterization of this intriguing molecule in various natural matrices.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylheptanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the enantiomers of 4-methylheptanoic acid, a chiral branched-chain fatty acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are working with or have an interest in this compound.

Introduction

This compound (C8H16O2) is a branched-chain carboxylic acid with a chiral center at the C4 position.[1] This chirality gives rise to two enantiomers: (R)-4-methylheptanoic acid and (S)-4-methylheptanoic acid.[1] While enantiomers share the same chemical formula and connectivity, their different spatial arrangements can lead to distinct biological activities, a critical consideration in pharmacology and drug development. This guide summarizes the known physical properties of these enantiomers, provides detailed experimental protocols for their characterization, and explores their relevance in biological systems.

General Physicochemical Properties

The racemic mixture of this compound is a colorless to pale yellow liquid at room temperature.[1] The introduction of a methyl group on the heptanoic acid chain influences its physical properties, such as boiling point and solubility, compared to its linear isomer, octanoic acid.[1]

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular FormulaC8H16O2[1][2]
Molecular Weight144.21 g/mol [1][2]
AppearanceColorless to pale yellow liquid (racemic mixture, est.)[1]
pKa~4.9 (estimated for carboxylic acids)N/A

Enantiomer-Specific Physical Properties

While enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, they differ in their interaction with plane-polarized light. The (R)-enantiomer is levorotatory (-), and the (S)-enantiomer is dextrorotatory (+).[1] Specific, experimentally determined values for the optical rotation and other properties of the individual enantiomers are not widely reported in the readily available scientific literature. The data presented below for some properties are for the racemic mixture or are estimated.

Table 2: Physical Properties of this compound Enantiomers and Racemate

Property(R)-4-Methylheptanoic Acid(S)-4-Methylheptanoic AcidRacemic this compoundSource(s)
CAS Number 115109-01-840482-40-43302-03-2[1][3][4]
Synonyms (-)-4-Methylheptanoic acid(+)-4-Methylheptanoic acid(±)-4-Methylheptanoic acid[3][4]
Optical Rotation Levorotatory (-)Dextrorotatory (+)[1]
Specific Rotation ([α]D) Data not availableData not availableN/A
Boiling Point Data not availableData not available109-112 °C[1]
Melting Point Data not availableData not availableData not availableN/A
Density Data not availableData not available0.921 g/mL[1]
Refractive Index Data not availableData not availableData not availableN/A

Note: "Data not available" indicates that specific, experimentally verified values for the pure enantiomers were not found in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, resolution, and characterization of this compound enantiomers are not extensively documented. However, established methods for similar chiral carboxylic acids can be readily adapted.

Enantioselective Synthesis and Resolution

The enantiomers of this compound can be obtained either through asymmetric synthesis or by resolution of the racemic mixture. A common strategy for asymmetric synthesis involves the use of chiral auxiliaries.[5] Enzymatic resolution is another powerful technique for separating enantiomers.[6]

Protocol: Enzymatic Resolution of Racemic this compound (Adapted from similar procedures)

  • Esterification: The racemic this compound is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: A lipase (B570770) enzyme (e.g., from Candida rugosa or Pseudomonas cepacia) is added to a buffered solution of the racemic ester. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Separation: The resulting mixture of the carboxylic acid and the unreacted ester can be separated by extraction. The acidic component can be extracted into a basic aqueous solution, which is then acidified and extracted with an organic solvent to recover the enantiomerically enriched carboxylic acid. The unreacted ester remains in the organic phase and can be isolated.

  • Hydrolysis of Remaining Ester: The enantiomerically enriched ester is then hydrolyzed (e.g., using aqueous base followed by acidification) to yield the other enantiomer of this compound.

  • Purification and Analysis: Both enantiomers are purified, for example by distillation or chromatography. The enantiomeric excess (ee) of each product should be determined using chiral chromatography (e.g., HPLC or GC).

Determination of Specific Rotation

The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.

Protocol: Measurement of Specific Rotation

  • Sample Preparation: Prepare a solution of the purified enantiomer of this compound in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) at a precisely known concentration (c), typically in g/100 mL.

  • Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.

  • Data Acquisition: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), usually the sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or protein-based columns (e.g., AGP, HSA) are often effective.[7][8]

  • Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[9] For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[9]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and run the analysis under isocratic or gradient conditions.

  • Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the enantiomers.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Biological Relevance and Signaling Pathways

Branched-chain fatty acids, including this compound and its analogs, are known to play roles in chemical communication in insects, often as components of pheromones.[10][11] For instance, the stereoisomers of 4-methyl-3-heptanol, a related compound, act as aggregation pheromones in bark beetles, with different stereoisomers having distinct attractive or inhibitory effects.[10]

Biosynthetic Pathway of a Related Insect Pheromone

The biosynthesis of branched-chain fatty acids in insects often follows pathways similar to fatty acid synthesis, utilizing precursors such as propionyl-CoA. The diagram below illustrates a plausible biosynthetic pathway for a branched-chain fatty acid, inspired by the biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone, which is derived from three propionate (B1217596) units.[11]

Biosynthesis Conceptual Biosynthetic Pathway for a Branched-Chain Fatty Acid cluster_0 Precursor Pool cluster_1 Chain Elongation cluster_2 Product Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Complex Propionyl_CoA->FAS Primer BCFA Branched-Chain Fatty Acid (e.g., this compound) FAS->BCFA Release Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Extender Units NADPH NADPH NADPH->FAS Reductant

Caption: Conceptual pathway for branched-chain fatty acid biosynthesis.

Conclusion

This technical guide has summarized the available physical property data for the enantiomers of this compound. While general properties of the racemic mixture are known, there is a notable lack of specific, experimentally determined data for the individual (R) and (S) enantiomers in the scientific literature. The provided experimental protocols, adapted from established methods for similar compounds, offer a practical framework for the synthesis, resolution, and characterization of these chiral molecules. The potential role of these compounds in insect chemical communication highlights an area for further research, particularly in elucidating the specific biological activities of each enantiomer. This guide serves as a foundational resource to aid researchers in their exploration of the chemistry and biology of this compound enantiomers.

References

The Crossroads of Metabolism: An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their carbon chain. Once considered minor components of the cellular lipidome, BCFAs are now recognized for their significant roles in various physiological and pathological processes. In bacteria, they are crucial for maintaining membrane fluidity and environmental adaptation. In mammals, emerging evidence links BCFAs to metabolic health, immune modulation, and the development of the gut microbiome.[1] Their distinct physical properties, such as lower melting points and reduced viscosity compared to their straight-chain counterparts, make them attractive for various industrial applications.[2][3]

This technical guide provides a comprehensive overview of the core biosynthetic pathways of BCFAs, intended for researchers, scientists, and drug development professionals. It delves into the key enzymatic steps, regulatory mechanisms, and detailed experimental protocols for their study. All quantitative data are summarized in structured tables for ease of comparison, and complex pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this intricate metabolic network.

Core Biosynthesis Pathway of Branched-Chain Fatty Acids

The biosynthesis of BCFAs primarily originates from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The pathway can be broadly divided into two main stages: the formation of branched-chain acyl-CoA primers and the subsequent elongation by the fatty acid synthase (FAS) system.

Formation of Branched-Chain Acyl-CoA Primers

The initial step involves the transamination of BCAAs to their corresponding α-keto acids, a reversible reaction catalyzed by branched-chain amino acid transaminase (BCAT) .[4][5] Subsequently, the branched-chain α-keto acid dehydrogenase (BKD) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex, catalyzes the irreversible oxidative decarboxylation of these α-keto acids to form branched-chain acyl-CoA primers.[4][6]

  • Leucine is converted to α-ketoisocaproate, which is then decarboxylated to form isovaleryl-CoA .

  • Isoleucine is converted to α-keto-β-methylvalerate, which is then decarboxylated to form 2-methylbutyryl-CoA .

  • Valine is converted to α-ketoisovalerate, which is then decarboxylated to form isobutyryl-CoA .

These branched-chain acyl-CoAs serve as the initial building blocks for the synthesis of iso- and anteiso- BCFAs.

Elongation of Branched-Chain Acyl-CoA Primers by Fatty Acid Synthase (FAS)

The branched-chain acyl-CoA primers are then utilized by the fatty acid synthase (FAS) complex for the sequential addition of two-carbon units, typically derived from malonyl-CoA. The FAS system iteratively elongates the acyl chain, resulting in the formation of long-chain BCFAs.[4] The type of BCAA precursor determines the structure of the final BCFA:

  • Isovaleryl-CoA (from leucine) and isobutyryl-CoA (from valine) lead to the synthesis of iso- series BCFAs, which have a methyl branch on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively.

  • 2-Methylbutyryl-CoA (from isoleucine) gives rise to anteiso- series BCFAs, characterized by a methyl branch on the antepenultimate (n-2) carbon atom.

Mid-Chain Branched Fatty Acid Synthesis

An alternative pathway for the synthesis of BCFAs with methyl branches at positions other than the terminal ends involves the utilization of methylmalonyl-CoA as an extender unit by FAS, in place of malonyl-CoA.[2] This results in the incorporation of a methyl group within the fatty acid chain. The availability of methylmalonyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids, is a key determinant of this pathway.[1]

BCFA_Biosynthesis_Pathway cluster_primers Primer Synthesis cluster_elongation Elongation Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isoleucine Isoleucine alpha_KMV α-Keto-β-methylvalerate Isoleucine->alpha_KMV BCAT Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BKD Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_KMV->Methylbutyryl_CoA BKD Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA BKD FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS Isobutyryl_CoA->FAS iso_BCFA iso-BCFAs FAS->iso_BCFA anteiso_BCFA anteiso-BCFAs FAS->anteiso_BCFA mid_chain_BCFA Mid-chain BCFAs FAS->mid_chain_BCFA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS

Caption: Overview of the BCFA biosynthesis pathway.

Quantitative Data on Branched-Chain Fatty Acid Biosynthesis

The efficiency and substrate preference of the enzymes involved in BCFA biosynthesis are critical determinants of the final BCFA profile. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for BCFA Biosynthesis Enzymes

EnzymeSubstrateOrganism/TissueKm (µM)Vmax/kcatReference
BCAT (Branched-Chain Amino Acid Transaminase)
LeucineHuman (mitochondrial)~1000-[5]
IsoleucineHuman (mitochondrial)~5000-[5]
ValineHuman (mitochondrial)--[5]
α-KetoisocaproateHuman (mitochondrial)~100-[5]
FAS (Fatty Acid Synthase)
Acetyl-CoA (with methylmalonyl-CoA)Metazoan350 x higher than with malonyl-CoA-[1]
Methylmalonyl-CoAMetazoan-~170-fold lower than with malonyl-CoA[1]

Table 2: Cellular Concentrations of BCFA Precursors

MetaboliteCell Type/TissueConcentrationConditionsReference
Isobutyryl-CoAHEK 293T cellsIncreases with valine supplementation (plateaus at 5 mM)Valine feeding[7]
C4-acylcarnitine (includes isobutyrylcarnitine)Human bloodHigh levels in IBD deficiencyIsobutyryl-CoA dehydrogenase deficiency[8]
2-Methylbutyrylcarnitine (C5)Human bloodElevated in SBCADDShort/Branched-Chain Acyl-CoA Dehydrogenase Deficiency[9]
Isovalerylcarnitine (C5)Human blood0.8 to 21.7 µmol/LIsovaleric Acidemia (Newborn screening)[10]

Regulation of Branched-Chain Fatty Acid Biosynthesis

The synthesis of BCFAs is a tightly regulated process, influenced by substrate availability, transcriptional control, and allosteric regulation of key enzymes.

Transcriptional Regulation

In mammals, the transcription of genes involved in fatty acid synthesis, including Fatty Acid Synthase (FAS) , is primarily regulated by the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) .[11][12][13][14] Insulin signaling is a potent activator of SREBP-1c expression, thereby promoting lipogenesis.[15][16][17] The mammalian target of rapamycin (B549165) (mTOR) signaling pathway also plays a crucial role in promoting lipid biosynthesis, in part through the activation of SREBP-1.[3][18] While the direct regulation of BCAT and BKD by these transcription factors is less clear, the control of FAS expression is a key regulatory node.

In bacteria, several transcriptional regulators have been identified, including FapR in Bacillus subtilis, which represses the expression of fatty acid synthesis genes in response to malonyl-CoA, and FabT in Streptococcus pneumoniae.[7]

Allosteric Regulation

The activity of the branched-chain α-keto acid dehydrogenase (BKD) complex is regulated by a phosphorylation/dephosphorylation cycle. The BKD kinase phosphorylates and inactivates the complex, while the BKD phosphatase dephosphorylates and activates it. The BKD kinase is itself subject to allosteric regulation, being inhibited by branched-chain α-keto acids, the products of the BCAT reaction.[19] This feedback mechanism helps to balance the flux of BCAAs through the catabolic pathway.

Regulation_Pathway cluster_signaling Upstream Signaling cluster_transcriptional Transcriptional Regulation cluster_allosteric Allosteric Regulation Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates mTOR mTOR mTOR->SREBP1c activates FAS_gene FAS Gene SREBP1c->FAS_gene activates transcription BCAAs BCAAs BCAT BCAT BCAAs->BCAT BCKAs BCKAs BCAT->BCKAs BKD_complex BKD Complex BCKAs->BKD_complex BKD_kinase BKD Kinase BCKAs->BKD_kinase inhibits BKD_kinase->BKD_complex inactivates (P)

Caption: Regulatory pathways of BCFA biosynthesis.

Experimental Protocols

The study of BCFA biosynthesis requires robust and sensitive analytical methods. Below are detailed methodologies for key experiments.

Protocol 1: GC-MS Analysis of BCFAs as Fatty Acid Methyl Esters (FAMEs)

This protocol describes the extraction of total fatty acids from a biological sample, their derivatization to volatile FAMEs, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction: a. Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v). b. Add an internal standard (e.g., a C17:0 fatty acid) for quantification. c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to FAMEs: a. Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M NaOH in methanol). b. Heat at 100°C for 5-10 minutes to saponify the fatty acids. c. Cool the sample and add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-methanol). d. Heat at 100°C for 5-10 minutes to convert the fatty acids to FAMEs. e. Cool the sample and add a saturated NaCl solution and hexane (B92381). f. Vortex and centrifuge to separate the phases. g. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of FAME isomers.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 3°C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-500.
  • Identification: BCFAs are identified based on their retention times relative to standards and their characteristic mass spectra.

Sample [label="Biological Sample"]; Extraction [label="Lipid Extraction\n(Chloroform:Methanol)"]; Derivatization [label="Saponification & Derivatization\n(BF3-Methanol)"]; GC_Separation [label="GC Separation\n(Polar Column)"]; MS_Detection [label="MS Detection\n(EI, Scan Mode)"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)"];

Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GC_Separation; GC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }

Caption: Experimental workflow for GC-MS analysis of BCFAs.
Protocol 2: Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate (B1630785) to the oxidation of NADH by glutamate dehydrogenase.

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate Solution: 10 mM BCAA (leucine, isoleucine, or valine) and 5 mM α-ketoglutarate in assay buffer.

  • Enzyme Preparation: Cell lysate or purified BCAT enzyme.

  • Coupling Enzyme Solution: Glutamate dehydrogenase (GDH) in assay buffer.

  • NADH Solution: 10 mM NADH in assay buffer.

2. Assay Procedure: a. In a 96-well plate, add the following to each well:

  • 150 µL of Assay Buffer.
  • 10 µL of Enzyme Preparation.
  • 10 µL of Coupling Enzyme Solution.
  • 10 µL of NADH Solution. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 20 µL of the Substrate Solution to each well. d. Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the BCAT activity.

3. Calculation of Activity:

  • Calculate the rate of change in absorbance (ΔA340/min).

  • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min/mg of protein.

Protocol 3: Fatty Acid Synthase (FAS) Activity Assay with Branched-Chain Primers

This assay measures the activity of FAS by monitoring the consumption of NADPH at 340 nm.

1. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT).

  • Substrate Solution: 100 µM branched-chain acyl-CoA primer (e.g., isovaleryl-CoA), 250 µM malonyl-CoA, and 300 µM NADPH in assay buffer.

  • Enzyme Preparation: Purified FAS enzyme.

2. Assay Procedure: a. In a cuvette, add the following:

  • 800 µL of Assay Buffer.
  • 100 µL of Substrate Solution (excluding the primer).
  • 50 µL of Enzyme Preparation. b. Pre-incubate at 37°C for 2 minutes. c. Initiate the reaction by adding 50 µL of the branched-chain acyl-CoA primer solution. d. Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

4. Calculation of Activity:

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

  • Use the molar extinction coefficient of NADPH to determine the specific activity of the FAS enzyme.

Conclusion and Future Directions

The biosynthesis of branched-chain fatty acids represents a fascinating and increasingly important area of metabolic research. The pathways, originating from branched-chain amino acid catabolism, are conserved across various species, yet the regulation and physiological roles of BCFAs can be remarkably diverse. This guide has provided a detailed overview of the core biosynthetic pathways, their regulation, and the experimental methodologies required for their investigation.

For researchers and drug development professionals, a thorough understanding of BCFA biosynthesis is paramount. Dysregulation of this pathway has been implicated in various metabolic disorders, and the unique properties of BCFAs present opportunities for the development of novel therapeutics and industrial products. Future research should focus on further elucidating the intricate signaling networks that govern BCFA homeostasis in mammals, as well as exploring the therapeutic potential of modulating BCFA levels in disease states. The continued development of advanced analytical techniques will be crucial for unraveling the full complexity of the BCFA metabolome and its impact on biological systems.

References

An In-depth Technical Guide to 4-Methylheptanoic Acid: Discovery, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylheptanoic acid, a branched-chain fatty acid with emerging biological significance. The document details the historical context of its discovery, outlines key synthetic methodologies with detailed experimental protocols, and explores its interaction with cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex processes are visualized through diagrams generated using Graphviz DOT language. This guide is intended to be a valuable resource for researchers in organic chemistry, biochemistry, and drug development.

Introduction

This compound is a chiral, eight-carbon branched-chain fatty acid. Unlike their straight-chain counterparts, branched-chain fatty acids possess unique physical and chemical properties that influence their biological roles. These roles are diverse, ranging from acting as components of pheromones in insects to potentially modulating metabolic pathways in mammals. This guide delves into the foundational knowledge of this compound, providing a deep dive into its history, synthesis, and known biological interactions.

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, the foundational work on the synthesis and characterization of optically active branched-chain fatty acids was pioneered by Phoebus A. Levene and Robert E. Marker in the early 1930s. Their extensive research into the relationship between chemical constitution and optical rotation laid the groundwork for understanding the stereochemistry of chiral molecules, including branched-chain carboxylic acids. Their methodologies, primarily involving Grignard reagents and the resolution of racemic mixtures, were instrumental in the early ability to synthesize and study these compounds. Although their publications may not explicitly name this compound, the general synthetic strategies they developed were directly applicable to its creation.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
CAS Number (Racemate) 3302-03-2[1]
CAS Number (R)-(-)-enantiomer 115109-01-8[2]
CAS Number (S)-(+)-enantiomer 40482-40-4[3]
Boiling Point 234-235 °C at 760 mmHg (est.)[4]
Density 0.921 g/mL[2]
Refractive Index 1.427-1.433 @ 20°C[4]
Solubility Slightly soluble in water[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several classic organic chemistry reactions. The two primary methods, which would have been accessible to early researchers like Levene and Marker, are the Malonic Ester Synthesis and the Grignard Synthesis.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides.[5][6]

  • Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol (B145695) to form sodium ethoxide. To this solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • First Alkylation: Add 1-bromopropane (B46711) (1 equivalent) to the solution of sodio diethyl malonate and reflux the mixture for 2-3 hours. This introduces the propyl group.

  • Second Deprotonation: After cooling, add a second equivalent of sodium ethoxide in ethanol to the reaction mixture.

  • Second Alkylation: Add methyl iodide (1 equivalent) and reflux for another 2-3 hours to introduce the methyl group.

  • Saponification: To the cooled reaction mixture, add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water and reflux for 3-4 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and will decarboxylate upon heating. Gently heat the mixture until carbon dioxide evolution ceases.

  • Workup and Purification: Extract the product with diethyl ether. Wash the ether layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Malonic_Ester_Synthesis diethyl_malonate Diethyl Malonate naoet1 1. NaOEt, EtOH diethyl_malonate->naoet1 enolate1 Enolate Intermediate naoet1->enolate1 propyl_bromide 2. 1-Bromopropane enolate1->propyl_bromide alkylated_malonate Propyl-substituted Malonic Ester propyl_bromide->alkylated_malonate naoet2 3. NaOEt, EtOH alkylated_malonate->naoet2 enolate2 Second Enolate Intermediate naoet2->enolate2 methyl_iodide 4. Methyl Iodide enolate2->methyl_iodide dialkylated_malonate Propyl, Methyl- substituted Malonic Ester methyl_iodide->dialkylated_malonate hydrolysis 5. NaOH, H2O, Δ (Saponification) dialkylated_malonate->hydrolysis dicarboxylic_acid Dicarboxylic Acid Intermediate hydrolysis->dicarboxylic_acid decarboxylation 6. H3O+, Δ (Decarboxylation) dicarboxylic_acid->decarboxylation product This compound decarboxylation->product Grignard_Synthesis alkyl_halide 1-Bromo-3-methylhexane mg 1. Mg, Diethyl Ether alkyl_halide->mg grignard Grignard Reagent mg->grignard co2 2. CO2 (Dry Ice) grignard->co2 carboxylate Magnesium Carboxylate Salt co2->carboxylate acidification 3. H3O+ carboxylate->acidification product This compound acidification->product Chiral_Resolution racemic_acid Racemic (±)-4-Methylheptanoic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((+)-Acid-(-)-Brucine and (-)-Acid-(-)-Brucine) racemic_acid->diastereomeric_salts brucine (-)-Brucine brucine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt Crystals crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble acidification1 H3O+ less_soluble->acidification1 acidification2 H3O+ more_soluble->acidification2 enantiomer1 Enantiomerically Enriched (-)-4-Methylheptanoic Acid acidification1->enantiomer1 enantiomer2 Enantiomerically Enriched (+)-4-Methylheptanoic Acid acidification2->enantiomer2 PPARa_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcfa This compound ppara PPARα bcfa->ppara Binds and Activates heterodimer PPARα-RXR Heterodimer ppara->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to DNA transcription Transcription ppre->transcription target_genes Target Genes (e.g., ACOX1, CPT1) mrna mRNA target_genes->mrna translation Translation mrna->translation transcription->target_genes proteins Proteins involved in Fatty Acid Oxidation translation->proteins metabolic_effect Increased Fatty Acid Catabolism proteins->metabolic_effect

References

The Role of 4-Methylheptanoic Acid in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylheptanoic acid, a branched-chain fatty acid, is a significant contributor to the characteristic flavor profiles of various food products, particularly those derived from ruminant animals such as sheep and goats. Its distinct aroma, often described as "mutton-like" or "cheesy," makes it a molecule of great interest in flavor chemistry. While it can be considered an off-flavor in some contexts, it is a crucial component of the authentic flavor profile of certain cheeses and meats. This technical guide provides an in-depth analysis of this compound, covering its chemical properties, natural occurrence, quantitative data, and detailed experimental protocols for its analysis. Furthermore, it visualizes the key experimental workflows and its biosynthetic pathway in ruminants.

Introduction to this compound

This compound (4-MHA) is a medium-chain fatty acid belonging to the class of branched-chain fatty acids (BCFAs).[1] Its structure consists of a seven-carbon chain with a methyl group located at the fourth carbon position.[2] This branching distinguishes it from its straight-chain counterpart, heptanoic acid, and is critical to its unique sensory properties.[2] In the food industry, it is recognized as a flavoring agent, contributing potent aroma and flavor notes to products like cheese and meat.[2][3]

Chemical and Physical Properties

The structural characteristics of 4-MHA influence its physical properties, such as boiling point and solubility, which in turn affect its volatility and perception in food matrices. A summary of its key properties is presented below.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[4][5][6]
Molecular Weight 144.21 g/mol [4][5][6]
IUPAC Name This compound[4]
CAS Number 3302-03-2[4]
Appearance Colorless to pale yellow liquid (estimated)[7]
Boiling Point 234.00 to 235.00 °C @ 760.00 mm Hg (estimated)[7]
Solubility Slightly soluble in water (592.1 mg/L @ 25 °C, estimated), soluble in alcohol.[7]
Vapor Pressure 0.018000 mmHg @ 25.00 °C (estimated)[7]
logP (o/w) 2.719 (estimated)[7]

Natural Occurrence and Flavor Profile

This compound and other structurally similar BCFAs are primarily associated with the characteristic flavors of sheep and goat products.

  • Sheep and Goat Meat: These compounds are largely responsible for the distinctive "mutton" or "goaty" flavor and odor in cooked sheep and goat meat.[1][8] Their concentration in the fat tissue is influenced by factors such as the animal's diet, age, and breed.[1]

  • Sheep and Goat Cheese: In dairy products, particularly cheeses made from sheep and goat milk, 4-MHA and its homolog 4-methyloctanoic acid contribute to the sharp, tangy, and sometimes "goaty" or "sheepy" aroma.[9][10] These flavors are a result of lipolysis, which releases free fatty acids during cheese ripening.

The sensory profile of 4-MHA is potent and can be described as fatty, cheesy, waxy, and mutton-like .

Quantitative Data

The concentration of 4-MHA and related BCFAs can vary significantly across different food products. While specific data for 4-MHA is limited, the concentrations of the closely related and impactful 4-methyloctanoic acid (4-MOA) and 4-ethyloctanoic acid (4-EOA) are well-documented and provide crucial context.

Table 1: Concentration of Key Branched-Chain Fatty Acids in Food Products

Food ProductCompoundConcentration Range (in Fat)Reference(s)
Goat Milk & Cheese4-MOA & 4-EOA (Total)190 - 480 µg/g of milk fat[7][9]
Sheep Milk & Cheese4-MOA & 4-EOA (Total)78 - 220 µg/g of milk fat[7][9]
Goat Fat (Kidney)4-MOA~500 µg/g (0.0005 mg/ml)[1]
Goat Fat (Body)4-MOA~300 µg/g (0.0003 mg/ml)[1]
Lamb Fat (Pasture-fed)4-MOALower concentrations[11]
Lamb Fat (Concentrate-fed)4-MOA2 to 4-fold higher than pasture-fed[11]

Flavor Thresholds

The flavor threshold is the lowest concentration of a substance that can be detected by the human senses. BCFAs are known for their very low odor thresholds, meaning even minute quantities can significantly impact the flavor profile.

Table 2: Odor/Flavor Thresholds of Relevant Branched-Chain Fatty Acids

CompoundThreshold ValueMediumReference(s)
4-Ethyloctanoic acid1.8 ppb (µg/L)Water[12][13]
4-Methyloctanoic acid> 1.8 ppbWater[12][13]
This compoundNot Established--

Note: While a specific threshold for this compound is not well-documented in publicly available literature, it is expected to be in the low ppb range, similar to its homologs.

Biosynthesis of Branched-Chain Fatty Acids in Ruminants

In ruminant animals, BCFAs like 4-MHA are not synthesized by the animal's own enzymes but are products of the microbial ecosystem within the rumen. Rumen bacteria ferment branched-chain amino acids (BCAAs) from the animal's diet into branched-chain volatile fatty acids (BCVFAs), which then serve as primers for the synthesis of longer-chain BCFAs.

G cluster_0 Dietary Protein cluster_1 Rumen Fermentation cluster_2 Microbial Fatty Acid Synthesis Leu Leucine Keto_Leu α-Ketoisocaproate Leu->Keto_Leu Transamination Ile Isoleucine Keto_Ile α-Keto-β-methylvalerate Ile->Keto_Ile Transamination Val Valine Keto_Val α-Ketoisovalerate Val->Keto_Val Transamination Isovalerate Isovalerate Keto_Leu->Isovalerate Decarboxylation Methylbutyrate 2-Methylbutyrate Keto_Ile->Methylbutyrate Decarboxylation Isobutyrate Isobutyrate Keto_Val->Isobutyrate Decarboxylation FAS Fatty Acid Synthase Isovalerate->FAS Primer Methylbutyrate->FAS Primer Isobutyrate->FAS Primer BCFA Branched-Chain Fatty Acids (e.g., this compound) FAS->BCFA Elongation with Malonyl-CoA

Caption: Biosynthesis of BCFAs in ruminants.

Experimental Protocols

The analysis of 4-MHA in food matrices requires careful extraction and sensitive analytical techniques.

Extraction of this compound from Meat/Fat Matrix

This protocol describes a general method for the extraction of total fatty acids, including 4-MHA, from a high-fat matrix like adipose tissue or cheese.

  • Sample Homogenization: Weigh approximately 5g of the homogenized food sample into a glass tube. If the sample is solid (e.g., cheese, fat tissue), finely grind it, potentially after freezing with liquid nitrogen to facilitate the process.

  • Saponification (Base Hydrolysis):

    • Add 2 mL of 2 M methanolic potassium hydroxide (B78521) (KOH) and 20 mL of methanol (B129727) to the sample.

    • Add an appropriate internal standard (e.g., deuterated fatty acid or a fatty acid not present in the sample like undecanoic acid) for quantification.

    • Reflux the mixture at 80°C for 1 hour. This process hydrolyzes the triglycerides, releasing the fatty acids as potassium salts.

  • Acidification: Cool the sample to room temperature. Add a strong acid (e.g., 2 mL of 6 M HCl or glacial acetic acid) to neutralize the solution and protonate the fatty acid salts, converting them back to free fatty acids.

  • Liquid-Liquid Extraction:

    • Add 5-10 mL of an organic solvent (e.g., n-hexane or petroleum ether) to the tube.

    • Vortex vigorously for 5-10 minutes to extract the free fatty acids into the organic layer.

    • Centrifuge at approximately 2000 x g for 5 minutes to achieve clear phase separation.

  • Collection and Drying:

    • Carefully transfer the upper organic layer containing the fatty acids to a clean vial.

    • Repeat the extraction step (Step 4) on the remaining aqueous layer to maximize recovery, combining the organic extracts.

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the fatty acid extract to a final volume of approximately 1 mL. The sample is now ready for derivatization and GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, carboxylic acids are typically converted to more volatile ester derivatives.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the extracted fatty acids, add 2 mL of a derivatizing agent such as 14% Boron Trifluoride (BF₃) in methanol.

    • Heat the mixture in a sealed vial at 80-100°C for 1 hour.

    • After cooling, add 5 mL of n-hexane and 5 mL of saturated sodium chloride solution and vortex.

    • Allow the layers to separate and transfer the upper hexane (B92381) layer containing the FAMEs to a GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL of the FAMEs solution in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 min.

      • Ramp 1: Increase to 180°C at 15°C/min.

      • Ramp 2: Increase to 250°C at 5°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5975C or similar, operating in Electron Ionization (EI) mode at 70 eV.

    • Scan Range: m/z 40-400.

    • Identification: Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic reference standard. Quantification is performed using the previously added internal standard.

Descriptive Sensory Analysis

This protocol outlines a method for quantifying the specific flavor attributes associated with 4-MHA in a product like lamb meat.

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity and ability to describe flavors.

    • Conduct training sessions where panelists are familiarized with reference standards for relevant aroma attributes (e.g., "mutton/goaty," "waxy," "cheesy," "sour"). Use solutions of pure 4-MHA (if available and food-safe) or related compounds at various concentrations to anchor the scale.

  • Sample Preparation:

    • Cook all meat samples to the same internal temperature under controlled, identical conditions (e.g., grilling, roasting) to ensure consistency.

    • Cut the cooked meat into uniform-sized cubes, removing any external fat or connective tissue.

    • Label samples with random three-digit codes and keep them warm until serving.

  • Evaluation:

    • Present the coded samples to panelists in a randomized order in a sensory evaluation booth under controlled lighting (e.g., red light to mask color differences).

    • Panelists evaluate each sample for the intensity of the predefined flavor attributes (e.g., "mutton flavor intensity") using a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • Measure the intensity ratings from the line scales.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes among the samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Homogenize Homogenize Sample (Meat, Cheese, Fat) Spike Spike with Internal Standard Homogenize->Spike Saponify Saponification (Base Hydrolysis) Spike->Saponify Acidify Acidification Saponify->Acidify Extract Liquid-Liquid Extraction (Hexane) Acidify->Extract Dry Dry & Concentrate Extract->Dry Derivatize Derivatization (e.g., to FAMEs) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Identify Compound Identification (Retention Time, Mass Spectra) GCMS->Identify Quantify Quantification (vs. Internal Standard) Identify->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for 4-MHA analysis.

Conclusion

This compound is a potent flavor compound with a dual role in the food industry. While its presence is essential for the authentic character of certain cheeses and aged meats, it can also be perceived as an undesirable off-flavor, particularly in lamb. Understanding its chemical properties, biosynthetic origins, and concentration in various foods is critical for flavor chemists and food scientists. The detailed protocols provided in this guide offer a robust framework for the extraction, identification, and sensory evaluation of this impactful molecule, enabling better quality control and the development of products with tailored flavor profiles.

References

Olfactory Properties of 4-Methylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid (C8H16O2) is a branched-chain fatty acid that contributes to the characteristic aroma profiles of various natural products. As a chiral molecule, it exists in two enantiomeric forms, (S)-4-methylheptanoic acid and (R)-4-methylheptanoic acid, which may elicit distinct olfactory responses. Understanding the specific olfactory properties of this compound is crucial for its application in the food and fragrance industries, as well as for researchers investigating the mechanisms of olfaction and taste. This technical guide provides a comprehensive overview of the known olfactory characteristics of this compound, details the experimental protocols used to assess these properties, and illustrates the potential signaling pathways involved in its perception.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, including molecular weight and boiling point, are fundamental to its volatility and interaction with olfactory receptors.

PropertyValueSource
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1][2]
CAS Number 3302-03-2 (racemic)[3]
40482-40-4 ((S)-enantiomer)[1]
115109-01-8 ((R)-enantiomer)[2]
Appearance Colorless to pale yellow clear liquid (estimated)[4]
Boiling Point 234.00 to 235.00 °C @ 760.00 mm Hg (estimated)[4]
Specific Gravity 0.87900 to 0.88500 @ 25.00 °C[4]
Refractive Index 1.42700 to 1.43300 @ 20.00 °C[4]
Solubility Slightly soluble in water (592.1 mg/L @ 25 °C, estimated)[4]

Olfactory Profile

Table 2 provides a comparative summary of the reported odor descriptors for this compound and related branched-chain fatty acids. It is important to note that the sensory perception of these compounds can be influenced by their stereochemistry[6].

CompoundOdor DescriptorsSource
This compound Pleasant odor profile[5]
4-Methyloctanoic acid Goaty, mutton-like, fatty, waxy, dairy, creamy, milky, lactonic[6][7][8]
(S)-4-Methyloctanoic acid Muttony, goaty, fresh, meaty[9]
4-Methylhexanoic acid Cheesy, fatty, sour, fruity, dairy[10]
(S)-4-Methylhexanoic acid Caprylic, slightly fatty[11]
(R)-4-Methylhexanoic acid Fatty, caprylic[12]

Olfactory Receptors and Signaling Pathways

The perception of fatty acids, including branched-chain fatty acids like this compound, is mediated by a class of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs)[13][14]. Research has identified specific ORs that respond to short-chain and branched-chain fatty acids. Notably, Olfr78 (human ortholog: OR51E2) and Olfr558 (human ortholog: OR51E1) have been identified as receptors for these types of molecules[13][15].

Upon binding of an odorant molecule like this compound to its specific olfactory receptor, a conformational change is induced in the receptor. This initiates an intracellular signaling cascade, as depicted in the diagram below.

olfactory_signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response odorant This compound receptor Olfactory Receptor (e.g., OR51E1/OR51E2) odorant->receptor Binding g_protein G-protein (Gαolf) receptor->g_protein Activation ac Adenylate Cyclase III g_protein->ac Activation camp cAMP ac->camp Conversion of ATP to cAMP ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel depolarization Depolarization ion_channel->depolarization Influx of Na+ and Ca2+ atp ATP camp->ion_channel Opening action_potential Action Potential to Brain depolarization->action_potential

Olfactory Signaling Pathway for Branched-Chain Fatty Acids

Experimental Protocols

The determination of olfactory properties relies on sophisticated analytical and sensory evaluation techniques. The following sections detail the methodologies for two key experimental protocols.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: A sample containing the volatile compound of interest, such as this compound, is prepared. This may involve extraction from a natural source or dilution of a pure standard in a suitable solvent.

  • Injection and Separation: The prepared sample is injected into a gas chromatograph. The different volatile compounds in the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time and a description of any perceived odors.

  • Data Analysis: The data from the chemical detector and the sensory panelist are combined. This allows for the correlation of specific chemical compounds with their perceived odors.

For determining the odor threshold, a method called Aroma Extract Dilution Analysis (AEDA) is often employed in conjunction with GC-O. In AEDA, the sample is serially diluted and analyzed by GC-O until no odor can be perceived by the panelist. The highest dilution at which an odor is still detectable corresponds to the flavor dilution (FD) factor, which is related to the odor activity value.

gco_workflow start Start: Sample containing This compound prep Sample Preparation (e.g., Dilution Series for AEDA) start->prep injection Injection into Gas Chromatograph prep->injection separation Separation of Volatiles in GC Column injection->separation split Effluent Splitting separation->split fid_ms Chemical Detector (FID/MS) split->fid_ms sniff Sniffing Port split->sniff analysis Data Analysis: Correlation of Chemical and Sensory Data fid_ms->analysis panelist Trained Sensory Panelist sniff->panelist data_collection Data Collection: - Retention Time - Odor Descriptors - Odor Intensity/FD Factor panelist->data_collection data_collection->analysis end End: Identification of Odor-Active Compounds and Thresholds analysis->end

Workflow for Odor Analysis using GC-O
Sensory Panel Analysis for Odor Threshold Determination

Sensory panel analysis is a systematic approach to measure human responses to stimuli. To determine the odor threshold of a substance, a trained panel of assessors is used.

Methodology:

  • Panelist Selection and Training: A group of individuals is screened for their olfactory acuity and ability to describe odors consistently. Those selected undergo training to familiarize them with the specific odorants and the testing procedure.

  • Sample Preparation: A series of dilutions of this compound in an odorless medium (e.g., water or air) is prepared. The concentrations are typically arranged in an ascending order.

  • Presentation Method: A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is commonly used. In this method, panelists are presented with three samples, two of which are blanks (odorless medium) and one contains the odorant at a specific concentration. The panelist's task is to identify the sample that is different.

  • Threshold Determination: The presentation of samples begins at a concentration below the expected threshold and is gradually increased. The individual threshold for each panelist is determined as the lowest concentration at which they can reliably detect the odorant.

  • Group Threshold Calculation: The group's odor threshold is typically calculated as the geometric mean of the individual thresholds. This represents the concentration at which 50% of the panel can detect the odor.

Conclusion

This compound is a branched-chain fatty acid with a "pleasant" olfactory profile, though detailed quantitative data on its odor threshold and specific receptor interactions remain limited. Its aroma is often compared to that of the structurally similar 4-methyloctanoic acid, which is described as "goaty" and "mutton-like." The perception of this compound is likely mediated by olfactory receptors such as OR51E1 and OR51E2, which are known to respond to branched-chain fatty acids, initiating a G-protein coupled signaling cascade. Standardized methodologies like Gas Chromatography-Olfactometry and sensory panel analysis are essential for the precise characterization of its olfactory properties. Further research is warranted to elucidate the specific odor thresholds of the (S) and (R) enantiomers of this compound and to confirm their interactions with specific olfactory receptors, which will provide a more complete understanding of its role in flavor and fragrance chemistry.

References

Methodological & Application

Application Note: GC-MS Analysis of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid is a branched-chain fatty acid that plays a role in various biological processes and is of interest in metabolic research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to its polarity and relatively low volatility, direct GC-MS analysis of this compound can be challenging, often requiring a derivatization step to improve its chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters, based on established methods for similar organic acids.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound and its enantiomers. This data is crucial for compound identification and method development.

Parameter(+)-4-Methylheptanoic acid(-)-4-Methylheptanoic acidData Source
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol 144.21 g/mol [1][3]
Exact Mass 144.115029749 Da144.115029749 Da[1][3]
Retention Time (min) 6.46.42[1][2]
Key Mass-to-Charge Ratios (m/z) 144.115, 145.122, 101.059, 71.086, 87.043144.115, 145.121, 101.06, 29.04, 87.045[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a biological sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness (under Nitrogen stream) Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Derivatization Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) Reconstitution->Derivatization Incubation Incubation (e.g., 60°C for 30 min) Derivatization->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation (e.g., HP-5 column) Injection->Separation Detection Mass Spectrometric Detection (Electron Ionization) Separation->Detection Identification Compound Identification (Mass Spectrum & Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in a biological matrix. This protocol is a representative method and may require optimization for specific sample types and instrumentation.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for the extraction of organic acids from biological fluids.[4][5]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal standard solution (e.g., a deuterated analog or a structurally similar fatty acid not present in the sample)

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette a known volume of the biological sample (e.g., 100 µL) into a centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 1-3 by adding a small volume of HCl. This facilitates the extraction of the acidic analyte into the organic phase.[4]

  • Add a larger volume of ethyl acetate (e.g., 1 mL), vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another portion of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

Derivatization (Silylation)

To increase the volatility and thermal stability of this compound, a derivatization step is necessary. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective method.[6][7]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or acetonitrile (B52724) (reaction solvent)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • To the dried sample extract, add a small volume of the reaction solvent (e.g., 50 µL of pyridine).

  • Add an excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Seal the vial tightly and vortex briefly.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60-75°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.[7]

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized fatty acids. These may need to be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS)[1][2]

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[1][2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250-280°C.[5][8]

  • Oven Temperature Program:

    • Initial temperature: e.g., 70°C, hold for 1-2 minutes.

    • Ramp: Increase to a final temperature of e.g., 280°C at a rate of 5-10°C/min.

    • Final hold: Hold at the final temperature for 5-10 minutes. (This program should be optimized to ensure good separation of this compound from other components in the sample.)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Ion Source Temperature: 200-230°C.[5]

  • Transfer Line Temperature: 270-280°C.[5]

  • Scan Mode: Full scan mode for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis to enhance sensitivity and selectivity by monitoring the characteristic ions of the derivatized this compound.

Data Analysis
  • Identification: The derivatized this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show the molecular ion and characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations of derivatized this compound with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

References

Application Notes and Protocols for 4-Methylheptanoic Acid Derivatization in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid is a branched-chain fatty acid (BCFA) of interest in various fields, including microbiology, metabolic research, and clinical diagnostics.[1] Accurate and sensitive quantification of this compound by gas chromatography (GC) necessitates a derivatization step. This is because the polar carboxylic acid group of underivatized fatty acids can lead to poor chromatographic peak shape, tailing, and adsorption to the stationary phase, resulting in inaccurate quantification.[2] Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC analysis.

This document provides detailed application notes and protocols for the three most common derivatization methods for this compound:

  • Esterification: Formation of fatty acid methyl esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol).

  • Silylation: Formation of trimethylsilyl (B98337) (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Alkylation: Formation of pentafluorobenzyl (PFB) esters using Pentafluorobenzyl Bromide (PFBBr), particularly useful for trace analysis.

Biological Significance of this compound

Branched-chain fatty acids like this compound are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation.[1] They can serve as biomarkers for various physiological and pathological states. The analysis of BCFAs is crucial in understanding lipid metabolism and its association with metabolic disorders.

cluster_0 Biological Context 4-Methylheptanoic_Acid This compound (Branched-Chain Fatty Acid) Metabolic_Pathways Metabolic Pathways (e.g., lipid metabolism) 4-Methylheptanoic_Acid->Metabolic_Pathways Involvement Cell_Membranes Bacterial Cell Membranes 4-Methylheptanoic_Acid->Cell_Membranes Component Biomarker Potential Biomarker (Metabolic Disorders) Metabolic_Pathways->Biomarker Start Start: Dried Sample Extract Add_BF3 Add 1 mL of 14% BF3-Methanol Start->Add_BF3 Incubate Incubate at 60°C for 60 minutes Add_BF3->Incubate Cool Cool to Room Temperature Incubate->Cool Add_Water_Hexane Add 1 mL Water and 2 mL Hexane Cool->Add_Water_Hexane Vortex_Centrifuge Vortex and Centrifuge Add_Water_Hexane->Vortex_Centrifuge Collect_Supernatant Collect Upper Hexane Layer Vortex_Centrifuge->Collect_Supernatant Dry_Na2SO4 Dry with Anhydrous Na2SO4 Collect_Supernatant->Dry_Na2SO4 Analyze Analyze by GC-MS Dry_Na2SO4->Analyze Start Start: Dried Sample Reconstitute Reconstitute in 100 µL Acetonitrile Start->Reconstitute Add_BSTFA Add 50 µL BSTFA with 1% TMCS Reconstitute->Add_BSTFA Incubate Incubate at 60°C for 60 minutes Add_BSTFA->Incubate Cool Cool to Room Temperature Incubate->Cool Analyze Analyze by GC-MS Cool->Analyze Start Start: Aqueous Sample Adjust_pH Adjust pH to 7 Start->Adjust_pH Add_PFBBr Add PFBBr in Acetone Adjust_pH->Add_PFBBr Incubate Incubate at 60°C for 90 minutes Add_PFBBr->Incubate Cool Cool to Room Temperature Incubate->Cool Extract_Hexane Extract with Hexane Cool->Extract_Hexane Collect_Supernatant Collect Upper Hexane Layer Extract_Hexane->Collect_Supernatant Analyze Analyze by GC-MS Collect_Supernatant->Analyze

References

Application Notes and Protocols for FAME Analysis of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 4-methylheptanoic acid via Fatty Acid Methyl Ester (FAME) derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a branched-chain fatty acid (BCFA) of interest in various fields. In the food industry, it can contribute to the flavor profiles of certain products. In biomedical and pharmaceutical research, BCFAs are gaining attention for their potential roles in metabolic pathways and disease. Accurate and robust analytical methods are crucial for the quantification and identification of this compound in diverse matrices.

Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of free fatty acids like this compound can be challenging due to their polarity and low volatility, which may lead to poor chromatographic peak shapes. Derivatization to their corresponding Fatty Acid Methyl Esters (FAMEs) is a common and effective strategy to improve their volatility and suitability for GC analysis. This process involves converting the carboxylic acid group into a less polar methyl ester.

This application note details the conversion of this compound to its FAME derivative, 4-methylheptanoate, and its subsequent analysis by GC-MS.

Experimental Protocols

A critical step in the analysis of this compound by GC-MS is the derivatization to its methyl ester. Acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol) is a widely used and effective method.

2.1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., Nonadecanoic acid, C19:0)

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Sample matrix (e.g., plasma, tissue homogenate, food extract)

  • Glass reaction vials with PTFE-lined screw caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2.2. Sample Preparation

The preparation of the sample is crucial and will vary depending on the matrix. A general workflow for a biological sample is provided below.

G cluster_sample_prep Sample Preparation Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/Extraction (e.g., Folch Method) Sample->Homogenization Evaporation Evaporation of Solvent Homogenization->Evaporation Derivatization Derivatization to FAME Evaporation->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying of Organic Layer Extraction->Drying GCMS GC-MS Analysis Drying->GCMS

Caption: General workflow for sample preparation and FAME analysis.

2.3. Derivatization Protocol (BF3-Methanol Method)

This protocol is a general guideline and may require optimization for specific sample types and concentrations.[1]

  • Sample Aliquoting: Place an appropriate amount of the sample extract (containing this compound) into a glass reaction vial. If using an internal standard for quantification, add a known amount of the internal standard (e.g., nonadecanoic acid) to the vial.

  • Solvent Evaporation: Evaporate the solvent from the sample under a gentle stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent to the dried sample.

  • Reaction: Tightly cap the vial and heat the mixture at 60-80°C for 10-30 minutes in a heating block or water bath.[1][2] The optimal time and temperature should be determined for the specific application.

  • Reaction Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.

  • Phase Separation: Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing and extraction of the FAMEs into the hexane layer. Centrifuge briefly to aid phase separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the 4-methylheptanoate to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane layer to remove any residual water.

  • Final Sample: The resulting hexane solution is ready for injection into the GC-MS.

GC-MS Analysis

The following are typical starting conditions for the GC-MS analysis of 4-methylheptanoate. These may need to be optimized for your specific instrument and column.

3.1. Instrumentation

A standard gas chromatograph coupled with a single quadrupole or a more advanced mass spectrometer (e.g., Time-of-Flight) can be used.

3.2. GC and MS Parameters

ParameterRecommended Setting
GC System
Injection PortSplit/Splitless
Injection ModeSplit (e.g., 20:1) or Splitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnA non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.
Oven ProgramInitial temperature: 50-70°C, hold for 1-2 min. Ramp: 10-20°C/min to 250-280°C, hold for 5-10 min.
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Rangem/z 40-300
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Data Presentation and Interpretation

4.1. Identification of 4-Methylheptanoate

The identification of the 4-methylheptanoate peak in the chromatogram is based on its retention time and its mass spectrum. The mass spectrum should be compared to a reference spectrum from a standard or a spectral library.

4.2. Mass Spectral Fragmentation

The mass spectrum of 4-methylheptanoate is expected to show characteristic fragments. Based on the fragmentation patterns of similar branched-chain fatty acid methyl esters, the following key ions are anticipated:

m/zProposed Fragment Identity
158Molecular Ion [M]+
127[M - OCH3]+
115[M - C3H7]+ (loss of propyl group from the end of the chain)
101Cleavage at the branch point
87McLafferty rearrangement product of the ester group
74Characteristic fragment for methyl esters (McLafferty rearrangement)
55, 43, 29Alkyl fragments

4.3. Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of this compound that have been subjected to the same derivatization procedure as the samples. An internal standard is highly recommended to correct for variations in sample preparation and injection volume.

4.3.1. Method Validation Parameters

For robust quantitative results, the analytical method should be validated. Key parameters to determine include:

ParameterDescriptionTypical Expected Values for FAME analysis
Linearity (R²) The correlation coefficient of the calibration curve.> 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Dependent on instrumentation, typically in the low µg/mL to ng/mL range.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Dependent on instrumentation, typically in the low µg/mL to ng/mL range.[3]
Recovery (%) The percentage of the analyte recovered through the entire analytical procedure.85-115%
Precision (%RSD) The relative standard deviation of replicate measurements.< 15%

Signaling Pathways and Logical Relationships

The analysis of this compound is often part of a larger investigation into fatty acid metabolism. The diagram below illustrates a simplified logical flow for a study investigating the role of branched-chain fatty acids in a biological system.

G cluster_workflow Investigative Workflow Biological_System Biological System (e.g., Cell Culture, Animal Model) Intervention Experimental Intervention (e.g., Diet, Drug Treatment) Biological_System->Intervention Sample_Collection Sample Collection (e.g., Blood, Tissue) Intervention->Sample_Collection FAME_Analysis FAME Analysis of This compound Sample_Collection->FAME_Analysis Data_Analysis Quantitative Data Analysis FAME_Analysis->Data_Analysis Biological_Interpretation Biological Interpretation (e.g., Impact on Metabolic Pathways) Data_Analysis->Biological_Interpretation

Caption: Logical workflow for a study involving FAME analysis.

Conclusion

The FAME analysis of this compound by GC-MS is a robust and reliable method for its identification and quantification in various matrices. Proper sample preparation and derivatization are critical for achieving accurate results. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the analysis of this and other branched-chain fatty acids.

References

Application Notes and Protocols for the Chiral Separation of 4-Methylheptanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid is a chiral carboxylic acid with a stereocenter at the C4 position, existing as (R)- and (S)-enantiomers. The stereochemistry of chiral molecules can significantly influence their biological activity, making the separation and analysis of individual enantiomers a critical aspect of drug development, metabolomics, and flavor and fragrance analysis. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using Gas Chromatography (GC) with a chiral stationary phase. Due to the low volatility of the free acid, a derivatization step to form the corresponding methyl esters (FAMEs) is required prior to GC analysis.

Principle of Separation

The chiral separation of this compound enantiomers is achieved by leveraging the differential interactions between the enantiomeric analytes and a chiral stationary phase (CSP) within a GC column. Cyclodextrin-based CSPs are particularly effective for this purpose. The chiral cavities of the cyclodextrin (B1172386) molecules create a stereospecific environment where one enantiomer forms a more stable transient diastereomeric complex than the other. This difference in interaction strength leads to different retention times, allowing for their separation.

Experimental Protocols

I. Derivatization of this compound to its Methyl Ester (FAME)

Objective: To convert the polar and non-volatile this compound into its more volatile methyl ester derivative for GC analysis.

Materials:

  • Racemic this compound

  • Boron trifluoride-methanol (BF₃-Methanol) solution (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap reaction vials (2 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry 2 mL screw-cap reaction vial.

  • Reagent Addition: Add 1 mL of BF₃-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 0.5 mL of saturated NaCl solution to the vial to quench the reaction.

    • Add 0.5 mL of hexane to the vial to extract the 4-methylheptanoate methyl ester.

  • Phase Separation: Vortex the vial for 30 seconds and then allow the layers to separate. The upper hexane layer contains the desired FAME.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample for GC: The dried hexane extract is now ready for injection into the GC system.

II. Chiral Gas Chromatography (GC) Analysis

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound methyl ester.

Instrumentation and Conditions: The following conditions are based on established methods for the chiral separation of similar branched-chain fatty acid methyl esters and are expected to provide good resolution for this compound methyl esters. Optimization may be required for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC System or equivalent, equipped with a Flame Ionization Detector (FID)
Chiral Column β-DEX™ 325 (or similar permethylated β-cyclodextrin phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Linear Velocity ~30 cm/sec (Helium) or ~50 cm/sec (Hydrogen)
Injection Mode Split (Split ratio 50:1)
Injector Temperature 250°C
Injection Volume 1 µL
Oven Temperature Program 60°C (hold for 2 min), ramp at 2°C/min to 180°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Data System Chromatography data acquisition and processing software

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound methyl ester enantiomers based on the protocol described above. Actual retention times may vary slightly depending on the specific instrument and column conditions.

AnalyteEnantiomerExpected Retention Time (min)Resolution (Rs)
This compound methyl ester(S)-~25.5> 1.5
This compound methyl ester(R)-~26.2

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase. It is recommended to confirm the elution order by injecting a standard of a single, known enantiomer if available.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic this compound Derivatization Derivatization (BF3-Methanol, 60°C) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Drying (Na2SO4) Extraction->Drying Injection GC Injection Drying->Injection Separation Chiral GC Column (β-cyclodextrin phase) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Final Report Quantification->Result Enantiomeric Ratio / Purity

Figure 1. Experimental workflow for the chiral separation of this compound enantiomers.

Signaling_Pathway cluster_separation Mechanism of Chiral Separation on a Cyclodextrin CSP Analyte Racemic this compound Methyl Ester Enantiomers ((R)- and (S)-forms) Complex_S Transient Diastereomeric Complex (S)-Enantiomer + CSP Analyte->Complex_S Differential Interaction Complex_R Transient Diastereomeric Complex (R)-Enantiomer + CSP Analyte->Complex_R Differential Interaction CSP Chiral Stationary Phase (CSP) (Immobilized β-Cyclodextrin) Separated Separated Enantiomers (Different Retention Times) Complex_S->Separated Less Stable (Elutes Faster) Complex_R->Separated More Stable (Elutes Slower)

Figure 2. Logical relationship in the chiral separation mechanism.

Application Notes and Protocols for the Quantification of 4-Methylheptanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid is a branched-chain fatty acid (BCFA) that plays a role in various biological processes. As a metabolite, its quantification in biological matrices such as plasma, serum, and urine can provide valuable insights into metabolic pathways, disease states, and the effects of therapeutic interventions. These application notes provide detailed protocols for the accurate and precise quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific quantitative data for endogenous this compound in healthy human populations is not extensively documented in publicly available literature, typical concentrations of other major free fatty acids in human plasma are presented below for context. It is anticipated that this compound would be present at significantly lower concentrations.

AnalyteBiological MatrixConcentration RangeAnalytical Method
Palmitic acidHuman Plasma0.3 - 4.1 mmol/L[1][2]GC-MS
Stearic acidHuman Plasma0.1 - 1.0 mmol/L[1][2]GC-MS
Oleic acidHuman Plasma0.03 - 3.2 mmol/L[1][2]GC-MS
Linoleic acidHuman Plasma0.2 - 5.0 mmol/L[1][2]GC-MS
α-Linolenic acidHuman Plasma12.0 - 186.9 µmol/L[1][2]GC-MS
Docosahexaenoic acid (DHA)Human Plasma7.2 - 237.5 µmol/L[1][2]GC-MS

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is a critical step to increase volatility and improve chromatographic performance.

a. Sample Preparation: Plasma or Serum

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of a cold (-20°C) extraction solvent mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v).

    • Add a suitable stable isotope-labeled internal standard, such as this compound-d3, to each sample for accurate quantification.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Dry the organic extract under a gentle stream of nitrogen gas at room temperature.

b. Derivatization: Silylation

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor (TMS derivative)
This compound-TMSm/z (to be determined from fragmentation pattern, likely fragments include M-15, M-73)
Internal Standard-TMSm/z (to be determined from fragmentation pattern of the labeled standard)

d. Expected Mass Spectrum Fragmentation of this compound-TMS derivative

The mass spectrum of the TMS derivative of this compound is expected to show characteristic fragments resulting from the loss of a methyl group ([M-15]⁺) and cleavage of the trimethylsilyl group.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is extract Protein Precipitation & Liquid-Liquid Extraction add_is->extract dry Dry Extract extract->dry add_bstfa Add BSTFA + TMCS & Pyridine dry->add_bstfa heat Heat at 60°C add_bstfa->heat gcms Inject into GC-MS heat->gcms data Data Acquisition (SIM) gcms->data quant Quantification data->quant

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is typically not necessary for carboxylic acids.

a. Sample Preparation: Plasma, Serum, or Urine

  • Protein Precipitation (for Plasma/Serum):

    • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable stable isotope-labeled internal standard (e.g., this compound-d3).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Dilution (for Urine):

    • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulates.

    • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.

b. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.0 kV
Desolvation Temperature350°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compoundPrecursor Ion (Q1): 143.1 m/z Product Ion (Q3): (To be determined, likely loss of CO2 giving 99.1 m/z) Collision Energy: (To be optimized)
Internal StandardPrecursor Ion (Q1): 146.1 m/z (for d3) Product Ion (Q3): (To be determined) Collision Energy: (To be optimized)

c. Optimization of MRM Transitions

The specific product ions and optimal collision energies for this compound and the chosen internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. The most intense and stable fragment ions should be selected for the MRM transitions. Typically, for carboxylic acids in negative ion mode, the precursor ion is the deprotonated molecule [M-H]⁻, and a common product ion results from the loss of carbon dioxide.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum or Urine prep Protein Precipitation (Plasma/Serum) or Dilution (Urine) sample->prep reconstitute Reconstitute in Mobile Phase prep->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Data Analysis and Quantification

For both GC-MS and LC-MS/MS methods, quantification is achieved by constructing a calibration curve.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine matrix).

  • Internal Standard: Add a constant concentration of the stable isotope-labeled internal standard to all calibration standards and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification of Unknowns: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quality Control

To ensure the reliability of the results, include quality control (QC) samples at low, medium, and high concentrations within the analytical batch. The concentrations of the QC samples should be within the acceptable range of the nominal values (typically ±15%, or ±20% for the lower limit of quantification).

Conclusion

The protocols outlined provide robust and reliable methods for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. Proper method validation, including assessment of linearity, accuracy, precision, and stability, is essential before analyzing biological samples.

References

Application Note: NMR Spectroscopy Analysis of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid is a branched-chain fatty acid that may be of interest in various fields, including drug development and metabolic research, due to its structural similarity to biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with predicted spectral data to aid in spectral interpretation.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were obtained using computational prediction tools and are intended to serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (ppm)MultiplicityJ-Coupling (Hz)
10.89t7.1
21.28m
31.12m
41.48m
51.62m
62.33t7.5
80.87d6.6
COOH11.5 (broad)s

Note: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on concentration and the solvent used and often appears as a broad singlet.[1][2] Protons on carbons alpha to the carboxylic acid typically resonate in the 2.0-2.5 ppm range.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (ppm)
114.1
222.9
329.2
434.2
531.8
634.0
7 (C=O)179.5
8 (CH₃)19.2

Note: The carbonyl carbon of a carboxylic acid typically appears in the range of 160-185 ppm.[2][3]

Experimental Protocols

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can also be used, which may improve the observation of the acidic proton.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard for routine spectra.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, may be required to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectroscopy analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Integration (1H) J->K L Chemical Shift Assignment K->L M Structure Elucidation L->M

NMR Analysis Workflow

This application note provides a foundational guide for the NMR analysis of this compound. Experimental parameters may require further optimization based on the specific instrumentation and research objectives.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid is a branched-chain fatty acid (BCFA) that plays a role in various biological processes and can serve as a biomarker in different matrices. Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and quantification. These application notes provide a detailed overview of the mass spectral characteristics of this compound, a protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of its fragmentation pathway.

Data Presentation: Mass Spectral Data

Electron Ionization (EI) mass spectrometry of this compound (molecular weight: 144.21 g/mol ) yields a characteristic fragmentation pattern. The table below summarizes the prominent fragment ions observed for the (+) and (-) enantiomers of this compound.[1][2]

Enantiomerm/z of Molecular Ion (M+)Top 5 Fragment Ions (m/z)
(+)-4-Methylheptanoic acid144.115145.122, 101.059, 87.043, 71.086
(-)-4-Methylheptanoic acid144.115145.121, 101.06, 87.045, 29.04

Experimental Protocols

For the analysis of this compound in biological samples, a robust and validated protocol is essential. The following method outlines the key steps from sample preparation to GC-MS analysis, including the critical derivatization step to enhance volatility.

1. Sample Preparation and Lipid Extraction

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • For Biological Tissues:

    • Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solvent mixture.

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen to obtain the total lipid extract.

  • For Biofluids (e.g., Plasma, Serum):

    • Perform a liquid-liquid extraction using a suitable solvent system like chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE).

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the organic layer.

    • Dry the extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To improve the volatility and chromatographic properties of this compound for GC-MS analysis, it is converted to its methyl ester.

  • Acid-Catalyzed Esterification:

    • To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.

    • Incubate the mixture in a sealed vial at 60°C for 30-60 minutes.

    • After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) to the vial.

    • Vortex the mixture vigorously to extract the FAMEs into the hexane layer.

    • Centrifuge to achieve clear phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of this compound methyl ester. Instrument-specific optimization is recommended.

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of fatty acid methyl esters.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp: Increase to 200-220°C at a rate of 5-10°C/min.

      • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode.

Mandatory Visualization

Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion under electron ionization.

fragmentation_pathway cluster_molecule This compound cluster_fragments Major Fragment Ions mol C8H16O2 Molecular Ion (M+) m/z = 144 f101 [M-C3H7]+ m/z = 101 (Loss of propyl radical) mol->f101 α-cleavage at C4-C5 f87 [M-C4H9]+ m/z = 87 (Loss of butyl radical) mol->f87 Cleavage at C3-C4 f71 [C4H7O]+ m/z = 71 (McLafferty Rearrangement) mol->f71 γ-H transfer

Caption: Predicted fragmentation of this compound.

References

Enantioselective Synthesis of 4-Methylheptanoic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylheptanoic acid is a chiral carboxylic acid that serves as an important building block in the synthesis of various biologically active molecules and natural products. Its enantiomers can exhibit distinct biological activities, making their stereoselective synthesis a critical aspect of pharmaceutical and chemical research. This document provides detailed protocols for the enantioselective synthesis of this compound, focusing on methods that offer high enantiomeric purity and good yields. The protocols described herein are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Synthetic Strategies

Several effective strategies have been developed for the enantioselective synthesis of this compound. The most prominent methods include the use of chiral auxiliaries, the resolution of diastereomeric mixtures, and enzymatic resolution. This application note will detail two primary approaches:

  • Chiral Auxiliary-Mediated Asymmetric Alkylation: This method utilizes a recoverable chiral auxiliary, such as pseudoephedrine, to direct the stereoselective alkylation of a propionamide (B166681) derivative. This approach is highly efficient for producing both enantiomers of the target molecule with high enantiomeric excess.[1]

  • Resolution of Diastereomeric Amides: This classical method involves the formation of diastereomeric amides by reacting racemic this compound with a chiral resolving agent like (R)- or (S)-α-phenylethylamine. The resulting diastereomers are then separated by crystallization and subsequently hydrolyzed to yield the enantiomerically enriched acid.[2]

Data Summary

The following table summarizes the typical quantitative outcomes for the described synthetic methods, allowing for a direct comparison of their efficiencies.

MethodKey ReagentsTypical YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)
Chiral Auxiliary (Pseudoephedrine)(+)-Pseudoephedrine, Butyl iodideExcellent93-94%[1]>95%
Resolution of Diastereomeric Amides(R)- or (S)-α-phenylethylamineGood>97%[2]>99% (after recryst.)[2]
Enzymatic ResolutionImmobilized Candida antarctica lipase~50% (for one enantiomer)HighN/A

Experimental Protocols

Protocol 1: Asymmetric Synthesis using a Pseudoephedrine Chiral Auxiliary

This protocol describes the synthesis of (S)-4-methylheptanoic acid. The (R)-enantiomer can be synthesized by starting with (-)-pseudoephedrine.

Step 1: Preparation of Pseudoephedrine Propionamide

  • To a solution of (+)-pseudoephedrine (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Add triethylamine (B128534) (1.2 eq) to the solution and stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude pseudoephedrine propionamide, which can be purified by column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) and stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 1-iodobutane (B1219991) (1.2 eq) in THF to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The diastereomeric excess can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Step 3: Removal of the Chiral Auxiliary

  • Reflux the alkylated amide from the previous step in a 1:1 mixture of 3M sulfuric acid (H₂SO₄) and THF for 12 hours.

  • Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (S)-4-methylheptanoic acid can be purified by distillation or column chromatography to yield the final product. The enantiomeric excess should be determined by chiral GC or HPLC analysis.

Protocol 2: Resolution of Racemic this compound via Diastereomeric Amides

Step 1: Preparation of Racemic this compound

A variety of standard synthetic methods can be used to prepare racemic this compound. One common approach is the malonic ester synthesis, starting from 2-bromopentane (B28208) and diethyl malonate.

Step 2: Formation of Diastereomeric Amides

  • To a solution of racemic this compound (1.0 eq) in an inert solvent such as toluene (B28343), add thionyl chloride (SOCl₂) (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at 60 °C for 2 hours to form the corresponding acid chloride. Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the crude acid chloride in fresh toluene and add it dropwise to a solution of (R)-(+)-α-phenylethylamine (1.0 eq) and pyridine (B92270) (1.1 eq) in toluene at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1M hydrochloric acid (HCl), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude mixture of diastereomeric amides.

Step 3: Separation of Diastereomers by Recrystallization

  • The diastereomeric amides can be separated by fractional crystallization. The choice of solvent is crucial and may require some optimization; ethanol (B145695) or ethyl acetate/hexane mixtures are often good starting points.[2]

  • Dissolve the amide mixture in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration. The diastereomeric purity of the crystals and the mother liquor should be monitored by HPLC or ¹H NMR.

  • Repeat the recrystallization process until the desired diastereomeric excess is achieved (>99%).

Step 4: Hydrolysis of the Diastereomeric Amide

  • Suspend the purified diastereomeric amide in a mixture of concentrated HCl and glacial acetic acid.

  • Heat the mixture under reflux for several hours until the amide is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting enantiomerically enriched this compound by distillation or chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Protocol 1: Chiral Auxiliary Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Removal A Pseudoephedrine + Propionyl Chloride B Pseudoephedrine Propionamide A->B C Deprotonation with LDA B->C D Alkylation with 1-Iodobutane C->D E Alkylated Amide D->E F Acid Hydrolysis E->F G (S)-4-Methylheptanoic Acid F->G

Caption: Workflow for the enantioselective synthesis of (S)-4-methylheptanoic acid using a pseudoephedrine chiral auxiliary.

G Protocol 2: Diastereomeric Resolution Workflow cluster_0 Step 1 & 2: Amide Formation cluster_1 Step 3: Separation cluster_2 Step 4: Hydrolysis A Racemic this compound B Formation of Diastereomeric Amides with (R)-PEA A->B C Fractional Crystallization B->C D Pure Diastereomer C->D E Other Diastereomer in Mother Liquor C->E F Acid Hydrolysis D->F G Enantiopure this compound F->G

References

Application Notes and Protocols for the Use of 4-Methylheptanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatography and mass spectrometry, an internal standard (IS) is a crucial component for achieving accurate and precise results. The IS is a compound with similar physicochemical properties to the analyte(s) of interest, which is added in a known constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. 4-Methylheptanoic acid, a branched-chain fatty acid, is a suitable candidate for use as an internal standard in the analysis of other fatty acids, especially in matrices where it is not endogenously present. Its structural similarity to other medium-chain and branched-chain fatty acids allows it to mimic their behavior during analytical procedures.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Use

This compound is introduced into the sample at an early stage of the preparation process. The ratio of the peak area of the analyte to the peak area of this compound is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric measurement corrects for potential losses during sample extraction and derivatization, as well as fluctuations in GC-MS performance, leading to improved accuracy and reproducibility of the quantification.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name This compound[1]
Synonyms Heptanoic acid, 4-methyl-[1]
CAS Number 3302-03-2[1]

Experimental Protocols

Protocol 1: Quantification of Fatty Acids in Plasma using this compound as an Internal Standard by GC-MS

This protocol describes the lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents:

  • Plasma samples

  • This compound (Internal Standard solution, e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Sodium methoxide (B1231860) (0.5 M in methanol)

  • 1 M HCl in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation and Lipid Extraction (Folch Method):

    • To 100 µL of plasma in a glass tube, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the calibration range and comparable to the expected concentration of the analytes.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • To the dried lipid residue, add 1 mL of 0.5 M sodium methoxide in methanol.

    • Incubate at 50°C for 15 minutes with occasional vortexing.

    • Cool the sample to room temperature and add 1 mL of 1 M HCl in methanol to neutralize the reaction.

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column suitable for FAME analysis.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analytes of interest and for the this compound methyl ester.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • Determine the concentration of the analytes in the samples by applying the peak area ratios to the calibration curve.

Data Presentation

The following tables present representative validation data for the quantification of branched-chain fatty acids using an internal standard, based on a validated GC-MS method for short and branched-chain fatty acids in a biological matrix.[2] This data demonstrates the expected performance of a method utilizing this compound as an internal standard.

Table 1: Linearity and Limits of Quantification
AnalyteLinearity (R²)Limit of Quantification (LOQ) (µM)
Isobutyric acid0.99998.01
Butyric acid1.00002.50
Isovaleric acid0.99991.50
Valeric acid1.00002.00
Table 2: Method Precision
AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)
Isobutyric acid1.212.84
Butyric acid0.551.50
Isovaleric acid0.210.89
Valeric acid0.351.25
Table 3: Recovery
AnalyteRecovery (%)
Isobutyric acid95.5 ± 5.2
Butyric acid101.2 ± 4.8
Isovaleric acid85.0 ± 6.1
Valeric acid106.6 ± 3.5

Mandatory Visualizations

Metabolic Pathway of Branched-Chain Fatty Acid Precursors

The following diagram illustrates the catabolism of branched-chain amino acids (BCAAs), which are the primary precursors for the endogenous synthesis of branched-chain fatty acids.[3] Understanding this pathway is crucial for interpreting the biological significance of branched-chain fatty acid levels.

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_BCKA Branched-Chain α-Keto Acids (BCKAs) cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_Metabolites Further Metabolism Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH KIV α-Ketoisovalerate KIV->BCKDH Isovaleryl_CoA Isovaleryl-CoA Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Isovaleryl_CoA->BCFA_Synthesis Methylbutyryl_CoA α-Methylbutyryl-CoA Methylbutyryl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Methylbutyryl_CoA->Propionyl_CoA Methylbutyryl_CoA->BCFA_Synthesis Isobutyryl_CoA Isobutyryl-CoA Isobutyryl_CoA->Propionyl_CoA Isobutyryl_CoA->BCFA_Synthesis Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA BCAT->KIC from Leucine BCAT->KMV from Isoleucine BCAT->KIV from Valine BCKDH->Isovaleryl_CoA from KIC BCKDH->Methylbutyryl_CoA from KMV BCKDH->Isobutyryl_CoA from KIV Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Derivatization Derivatization to FAMEs (e.g., with Sodium Methoxide) Extraction->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Area Ratio of Analyte to IS) GCMS_Analysis->Data_Processing Quantification Quantification (using Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

References

Applications of 4-Methylheptanoic Acid in Pheromone Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylheptanoic acid and its derivatives are crucial components in the chemical communication systems of various insect species, serving as aggregation, alarm, or sex pheromones. The precise stereochemistry of these chiral molecules is often paramount to their biological activity, making their stereoselective synthesis a significant area of research for the development of effective and environmentally benign pest management strategies. These synthetic pheromones are instrumental in monitoring and controlling insect populations through techniques such as mass trapping and mating disruption. This document provides detailed application notes and experimental protocols for the synthesis of key pheromones derived from the this compound scaffold.

Applications in Pheromone Synthesis

The core structure of this compound is found in several insect pheromones. Its derivatives, primarily esters and alcohols, are the active semiochemicals.

  • Ethyl 4-methylheptanoate: This ester is a component of the aggregation pheromone of the male coconut rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees[1].

  • 4-Methyl-3-heptanol: The stereoisomers of this alcohol are major components of the aggregation pheromones of various bark beetles, including the almond bark beetle (Scolytus amygdali)[2]. The specific stereoisomer is critical for attracting the target species, while other isomers can be inactive or even inhibitory[2]. For instance, (3S,4S)-4-methyl-3-heptanol is the main attractive component for S. amygdali[2].

  • (S)-4-Methyl-3-heptanone: This ketone serves as an alarm pheromone for certain ant species. Its biosynthesis has been shown to proceed from three propionate (B1217596) units via a polyketide/fatty acid pathway[3][4].

Data Presentation

The following table summarizes quantitative data from a highly efficient enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol, a key pheromone derived from the this compound structure.

Product StereoisomerIsolated Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
(3S,4R)-4-methylheptan-3-ol72-839999
(3R,4R)-4-methylheptan-3-ol839999
(3S,4S)-4-methylheptan-3-ol72-839994
(3R,4S)-4-methylheptan-3-ol72-839992
Data from the one-pot multi-enzymatic synthesis starting from 4-methylhept-4-en-3-one[5].

Experimental Protocols

Protocol 1: One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol

This protocol details a chemoenzymatic, one-pot synthesis of all four stereoisomers of 4-methylheptan-3-ol starting from 4-methylhept-4-en-3-one. The process utilizes a sequential, two-step reduction catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH)[5].

Materials:

Procedure:

  • Reaction Setup:

    • Prepare a solution of 4-methylhept-4-en-3-one (100 mg, 0.794 mmol) in DMSO (500 µL).

    • In a suitable reaction vessel, combine the potassium phosphate buffer (100 mL), glucose (4 eq., 3.18 mmol, 572 mg), GDH (125 U), and NADP+ (0.025 eq., 20 µmol, 15 mg).

    • Add the 4-methylhept-4-en-3-one solution to the buffer mixture.

  • First Reduction (Ene-Reductase):

    • To synthesize the (4R)-stereoisomers, add OYE2.6 (10-15 mg) to the reaction mixture.

    • To synthesize the (4S)-stereoisomers, add OYE1-W116V (10-15 mg) to the reaction mixture.

    • Incubate the reaction for 24 hours in an orbital shaker at 30 °C.

  • Second Reduction (Alcohol Dehydrogenase):

    • Do not isolate the intermediate ketone.

    • To obtain the (3R)-alcohols, add ADH270 (10-15 mg) to the respective reaction mixtures from the previous step.

    • To obtain the (3S)-alcohols, add ADH440 (10-15 mg) to the respective reaction mixtures.

    • Continue the incubation for another 24 hours under the same conditions.

  • Extraction and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure stereoisomers of 4-methylheptan-3-ol.

  • Analysis:

    • Determine the isolated yield.

    • Analyze the enantiomeric and diastereomeric excess using chiral gas chromatography (GC) and 1H-NMR spectroscopy, respectively[5].

Visualization of Synthesis Pathway

Pheromone_Synthesis_Pathway A This compound B Reduction (e.g., LiAlH4) A->B D Esterification (e.g., Ethanol, H+) A->D F Oxidation/Grignard/ Enzymatic Synthesis A->F C 4-Methyl-1-heptanol B->C E Ethyl 4-methylheptanoate (Rhinoceros Beetle Pheromone) D->E G 4-Methyl-3-heptanol (Bark Beetle Pheromone) F->G H Oxidation G->H I 4-Methyl-3-heptanone (Ant Alarm Pheromone) H->I

Caption: Synthetic routes from this compound to key pheromones.

Enzymatic_Synthesis_Workflow Start Start: 4-Methylhept-4-en-3-one Step1 Step 1: First Reduction (Ene-Reductase) Start->Step1 OYE2_6 OYE2.6 Step1->OYE2_6 OYE1_W116V OYE1-W116V Step1->OYE1_W116V Intermediate_R (R)-4-Methylheptan-3-one OYE2_6->Intermediate_R Intermediate_S (S)-4-Methylheptan-3-one OYE1_W116V->Intermediate_S Step2 Step 2: Second Reduction (Alcohol Dehydrogenase) Intermediate_R->Step2 Intermediate_S->Step2 ADH270 ADH270 Step2->ADH270 ADH440 ADH440 Step2->ADH440 Product_3R4R (3R,4R)-4-Methylheptan-3-ol ADH270->Product_3R4R from (R) Product_3R4S (3R,4S)-4-Methylheptan-3-ol ADH270->Product_3R4S from (S) Product_3S4R (3S,4R)-4-Methylheptan-3-ol ADH440->Product_3S4R from (R) Product_3S4S (3S,4S)-4-Methylheptan-3-ol ADH440->Product_3S4S from (S) End End: Purified Stereoisomers Product_3R4R->End Product_3S4R->End Product_3R4S->End Product_3S4S->End

Caption: Workflow for the one-pot enzymatic synthesis of 4-methylheptan-3-ol stereoisomers.

References

Application Notes and Protocols: 4-Methylheptanoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylheptanoic acid as a versatile precursor in organic synthesis. This document details its application in the synthesis of various derivatives, including esters, amides, and alcohols, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and fragrances. The chirality of this compound also makes it a useful building block in asymmetric synthesis.[1]

Key Applications

This compound and its derivatives are recognized for their biological activity. Notably, they are components of insect pheromones, playing a crucial role in chemical communication and pest management strategies. Furthermore, limited studies suggest that this compound exhibits potential antimicrobial activity against certain bacteria and fungi, opening avenues for its investigation in drug development.[1] Its structural isomers, such as 4-methyloctanoic acid, are also known aggregation pheromones for various beetle species.

Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
AppearanceColorless liquid
Boiling Point109-112 °C
Density0.921 g/mL
ChiralityExists as (R)- and (S)-enantiomers

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives from this compound are provided below. These protocols are based on established synthetic transformations and can be adapted for specific research needs.

Protocol 1: Synthesis of Ethyl 4-Methylheptanoate via Fischer Esterification

This protocol describes the synthesis of ethyl 4-methylheptanoate, a common fragrance and flavor component, through the acid-catalyzed esterification of this compound with ethanol (B145695).

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst H₂SO₄ (cat.) reactant2 Ethanol product Ethyl 4-Methylheptanoate catalyst->product water H₂O catalyst->water

Caption: Fischer Esterification of this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add an excess of absolute ethanol (e.g., 10 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylheptanoate.

  • Purify the crude product by vacuum distillation.

Quantitative Data (Typical):

ParameterValue
Yield85-95%
Purity (by GC)>98%
Boiling Point~80-82 °C at 15 mmHg
Protocol 2: Synthesis of N-Benzyl-4-methylheptanamide via DCC Coupling

This protocol details the formation of an amide bond between this compound and benzylamine (B48309) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Reaction Workflow:

G start Start reactants Mix this compound, Benzylamine, and DCC in an inert solvent (e.g., DCM) start->reactants reaction Stir at room temperature for 12-24 hours reactants->reaction filtration Filter to remove dicyclohexylurea (DCU) byproduct reaction->filtration workup Wash filtrate with dilute acid, base, and brine filtration->workup purification Purify by column chromatography workup->purification product Obtain N-Benzyl-4-methylheptanamide purification->product

Caption: DCC Coupling Workflow for Amide Synthesis.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and benzylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Typical):

ParameterValue
Yield70-90%
Purity (by NMR)>95%
Physical StateWhite to off-white solid
Protocol 3: Synthesis of 4-Methylheptanoyl Chloride

This protocol outlines the conversion of this compound to its corresponding acid chloride using thionyl chloride, a key intermediate for various acylation reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A few drops of N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).

  • Add thionyl chloride (1.5 - 2.0 eq) to the flask, followed by a catalytic amount of DMF.

  • Gently heat the reaction mixture to reflux (approximately 70-80 °C) for 1-2 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

  • The reaction is complete when gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purify the resulting 4-methylheptanoyl chloride by vacuum distillation.

Quantitative Data (Typical):

ParameterValue
Yield>90%
Purity (by IR)Characterized by the disappearance of the broad O-H stretch and the appearance of a sharp C=O stretch at a higher frequency.
Boiling Point~65-67 °C at 10 mmHg
Protocol 4: Reduction of this compound to 4-Methylheptan-1-ol

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether.

  • Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This is known as the Fieser workup.

  • A granular precipitate will form. Stir the mixture vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-methylheptan-1-ol by vacuum distillation.

Quantitative Data (Typical):

ParameterValue
Yield80-95%
Purity (by GC-MS)>97%
Boiling Point~90-92 °C at 15 mmHg

Biological Activity and Potential Signaling Pathway

Branched-chain fatty acids like this compound are known to possess antimicrobial properties. While a specific signaling pathway for this compound is not well-defined, the general mechanism of action for antibacterial fatty acids involves the disruption of the bacterial cell membrane and interference with cellular processes.

Hypothesized Antimicrobial Mechanism of Action:

G cluster_bacterium Bacterial Cell membrane Cell Membrane transport Electron Transport Chain membrane->transport Inhibition atp ATP Production membrane->atp Uncoupling of oxidative phosphorylation synthesis Macromolecular Synthesis (DNA, RNA, Protein) fatty_acid This compound fatty_acid->membrane Disruption of membrane integrity and fluidity fatty_acid->synthesis Inhibition

Caption: Proposed antimicrobial action of this compound.

This proposed mechanism suggests that this compound can insert into the bacterial cell membrane, leading to a loss of structural integrity and function. This can disrupt critical processes such as the electron transport chain and ATP synthesis, and may also inhibit the synthesis of essential macromolecules, ultimately leading to bacterial cell death. Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds, including volatile fatty acids (VFAs), from a variety of matrices.[1][2][3] This method integrates sampling, extraction, and concentration into a single step, which simplifies sample handling and reduces analysis time.[2][3] SPME is commonly coupled with gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the separation and identification of analytes.[3]

The core of the SPME technique is a fused silica (B1680970) fiber coated with a polymeric stationary phase.[2] When the fiber is exposed to a sample, either by direct immersion or through the headspace above the sample, analytes partition from the sample matrix to the fiber coating until equilibrium is reached.[2][3] Subsequently, the fiber is transferred to the hot injection port of a GC, where the analytes are thermally desorbed for analysis.[2]

This document provides detailed application notes and experimental protocols for the analysis of VFAs using SPME-GC-MS.

Key Application Areas:

  • Environmental monitoring of wastewater and landfill leachates.[4][5]

  • Food and beverage quality control, such as analyzing aroma profiles in wine.[2]

  • Pharmaceutical analysis.[2]

  • Life sciences research, including the analysis of metabolites in biological fluids.[6]

Experimental Workflow for SPME of Volatile Fatty Acids

SPME_Workflow Figure 1. Experimental Workflow for SPME of VFAs cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS pH_Adjust pH Adjustment (Acidification) Add_IS->pH_Adjust Salting_Out Addition of Salt (e.g., NaCl) pH_Adjust->Salting_Out Vial_Seal Vial Sealing Salting_Out->Vial_Seal Incubation Incubation & Equilibration Vial_Seal->Incubation Transfer to Autosampler/Heater Fiber_Exposure Fiber Exposure to Headspace Incubation->Fiber_Exposure Extraction Analyte Extraction Fiber_Exposure->Extraction Fiber_Retraction Fiber Retraction Extraction->Fiber_Retraction Desorption Thermal Desorption in GC Inlet Fiber_Retraction->Desorption Transfer to GC Inlet Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental Workflow for SPME of VFAs

Detailed Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for Free Volatile Fatty Acids in Aqueous Samples (e.g., Wastewater)

This protocol is adapted from methodologies for analyzing VFAs in wastewater.[4][5]

Materials and Reagents:

  • SPME Fiber: Polydimethylsiloxane/Carboxen (PDMS/CAR) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are recommended for broad-range VFA analysis.[4][7]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.[3]

  • Reagents: Sodium chloride (NaCl), hydrochloric acid (HCl), internal standard (e.g., 2-ethylbutyric acid).[5]

  • Instrumentation: Gas chromatograph-mass spectrometer (GC-MS) with a split/splitless injector.[3]

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the aqueous sample into a 20 mL SPME vial.

    • If an internal standard is used, spike the sample with a known concentration.

    • Adjust the pH of the sample to approximately 1.5 by adding HCl. This is a critical step to ensure VFAs are in their non-ionized, more volatile form.[5]

    • Add 1.5 - 3.5 g of NaCl to the sample to increase the ionic strength, which promotes the partitioning of VFAs into the headspace.[1][5]

    • Immediately seal the vial.

  • SPME Extraction:

    • Place the sealed vial into a heater/agitator.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250-500 rpm).[1][2]

    • Extraction: Expose the SPME fiber to the headspace for 20 minutes at 60°C.[2][5]

  • GC-MS Analysis:

    • Desorption: After extraction, retract the fiber and immediately transfer it to the heated GC injection port (typically set at 250°C) for thermal desorption for 2-3 minutes.[1][5]

    • GC Conditions:

      • Injector: Splitless mode.[2]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

      • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp at 4°C/min to 180°C and hold for 2 minutes, then ramp at 20°C/min to 200°C and hold for 3 minutes.[5]

    • MS Conditions:

      • Transfer Line Temperature: 280°C.[3]

      • Ion Source Temperature: 230°C.[3]

      • Mass Range: m/z 40-400.[3]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

Protocol 2: Derivatization of Volatile Fatty Acids for SPME-GC-MS Analysis

For some applications, derivatization of VFAs to their corresponding methyl esters (FAMEs) can improve chromatographic performance and sensitivity. In-situ derivatization can be combined with SPME.[8]

Materials and Reagents:

  • As in Protocol 1, with the addition of a derivatizing agent such as a methanol (B129727)/boron trifluoride (BF3) solution.[9]

Procedure:

  • Sample Preparation and In-Situ Derivatization:

    • To a 2 mL aqueous sample in a suitable vial, add 50 µL of methanol and 200 µL of 12.5% (w/v) BF3-methanol.[9]

    • Heat the sealed vial at 70°C for 30 minutes to facilitate the esterification reaction.[9]

    • Allow the sample to cool to the desired extraction temperature.

  • SPME Extraction and GC-MS Analysis:

    • Proceed with the SPME extraction and GC-MS analysis as described in Protocol 1. The GC temperature program may need to be optimized for the separation of FAMEs.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of VFAs using SPME-GC-MS, compiled from various studies.

Volatile Fatty AcidLinear Dynamic Range (µg/L)Detection Limit (µg/L)Relative Standard Deviation (RSD) (%)Reference
Acetic Acid10 - 45000Low µg/L levels5.6 - 13.3[4][5]
Propionic Acid10 - 45000Low µg/L levels5.6 - 13.3[4][5]
Butyric Acid10 - 45000Low µg/L levels5.6 - 13.3[4][5]
Valeric Acid10 - 45000Low µg/L levels5.6 - 13.3[4][5]
Caproic Acid10 - 45000Low µg/L levels5.6 - 13.3[4][5]

Note: The linear dynamic range can span two to four orders of magnitude depending on the specific acid.[4][5]

Fiber Selection for Volatile Fatty Acids

The choice of SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target analytes.[1] For VFAs, which are polar compounds, the following fibers are generally recommended:

Fiber CoatingTarget AnalytesCommentsReference
Polydimethylsiloxane/Carboxen (PDMS/CAR)Short-chain fatty acids (e.g., acetic, propionic)Effective for extracting very volatile compounds.[4]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)Broad range of VFAs (C3-C20)A mixed-phase fiber suitable for a wide range of analytes.[10][11][10][11]
Polyacrylate (PA)Polar semi-volatilesRecommended for polar analytes.[5][10][5][10]

Troubleshooting and Method Optimization

  • Low Sensitivity:

    • Increase extraction time or temperature.

    • Ensure proper pH adjustment to favor the non-ionized form of the VFAs.

    • Increase the salt concentration.

    • Consider derivatization to improve volatility and chromatographic properties.

  • Poor Reproducibility:

    • Maintain a consistent ratio of sample volume to headspace volume.[1]

    • Ensure accurate and consistent timing for all steps (incubation, extraction, desorption).

    • Use an internal standard to correct for variations.

  • Carryover:

    • Increase desorption time or temperature in the GC inlet to ensure complete removal of analytes from the fiber.[5]

    • Bake out the fiber between analyses as recommended by the manufacturer.

Conclusion

SPME is a powerful and efficient technique for the analysis of volatile fatty acids in a wide range of sample matrices. By carefully selecting the appropriate fiber and optimizing extraction and analysis parameters, researchers can achieve sensitive and reproducible results. The protocols and data presented here provide a solid foundation for developing and implementing robust SPME-based methods for VFA analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methylheptanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis yield of 4-methylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several methods are documented for the synthesis of this compound. The most common laboratory-scale methods include:

  • Malonic Ester Synthesis: This is a classic and versatile method for preparing substituted carboxylic acids.[1] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[2]

  • Grignard Reagent Carboxylation: This route involves the reaction of a Grignard reagent (e.g., 1-bromo-3-methylhexane) with carbon dioxide, followed by an acidic workup.[3][4] This method is effective for adding a carboxylic acid group to an alkyl halide.

  • Oxidation of Primary Alcohols: 4-methylheptan-1-ol can be oxidized to this compound using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[3][5]

Q2: Which synthesis method generally provides the highest yield?

A2: The yield can vary significantly based on the chosen method, reaction conditions, and scale. Both Malonic Ester Synthesis and Grignard Reagent Carboxylation can achieve high yields when optimized. However, Grignard reactions are notoriously sensitive to moisture and atmospheric carbon dioxide, which can lower yields if not performed under strictly anhydrous and inert conditions.[6][7] Malonic ester synthesis is often more robust for beginners but can be prone to side reactions like dialkylation.[1]

Q3: What are the key physical properties of this compound?

A3: this compound is a branched-chain fatty acid. Its key properties are:

  • Molecular Formula: C₈H₁₆O₂[8]

  • Molecular Weight: Approximately 144.21 g/mol [5][8]

  • Appearance: Colorless liquid at room temperature[5]

  • Boiling Point: 109-112 °C[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two most common laboratory methods.

Method 1: Malonic Ester Synthesis

The synthesis of this compound via this route involves the alkylation of diethyl malonate with a suitable alkyl halide (e.g., 1-bromo-2-methylbutane (B81432) or 1-bromo-3-methylpentane (B1293714) depending on the disconnection strategy), followed by hydrolysis and decarboxylation.

Problem: Low Yield of Alkylated Malonic Ester
Potential Cause Recommended Solution(s)
Ineffective Deprotonation The base must be strong enough to deprotonate the malonic ester. Sodium ethoxide in ethanol (B145695) is standard. Ensure the base is not old or degraded. The pKa of the base's conjugate acid should be significantly higher than that of the malonic ester (pKa ≈ 13 in water).[9]
Presence of Water Water will react with the base (e.g., sodium ethoxide) and prevent the formation of the enolate.[9] Use anhydrous solvents and flame- or oven-dried glassware.[7]
Impure Reagents Impurities in the diethyl malonate or the alkyl halide can lead to side reactions.[9] It is recommended to distill the malonic ester under reduced pressure before use.[9]
Side Reaction: Dialkylation A common issue where a second alkyl group is added to the malonic ester.[1] To favor mono-alkylation, use a slight excess of the malonic ester relative to the alkyl halide.[9]
Problem: Incomplete Hydrolysis or Decarboxylation
Potential Cause Recommended Solution(s)
Insufficient Reaction Time/Temp Saponification (hydrolysis) with NaOH or KOH requires sufficient time at reflux to ensure both ester groups are cleaved.[10] Decarboxylation typically requires heating the resulting malonic acid derivative, often at temperatures around 150-210 °C, until CO₂ evolution ceases.[10]
Incorrect pH for Workup After hydrolysis, the solution must be strongly acidified (pH < 2) to ensure the dicarboxylic acid is fully protonated before the decarboxylation and extraction steps.
Method 2: Grignard Reagent Carboxylation

This synthesis involves forming a Grignard reagent from an appropriate alkyl halide (e.g., 1-bromo-3-methylhexane) and magnesium, followed by reaction with solid carbon dioxide (dry ice).

Problem: Grignard Reagent Fails to Form or Low Yield
Potential Cause Recommended Solution(s)
Passivated Magnesium Surface The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction.[7] Activate the magnesium by crushing the turnings, adding a small crystal of iodine (the color will disappear upon reaction initiation), or a few drops of 1,2-dibromoethane.[7]
Presence of Moisture Grignard reagents are extremely sensitive to water and will be quenched.[7] All glassware must be rigorously flame-dried or oven-dried. Solvents (typically diethyl ether or THF) must be anhydrous.[6]
Side Reaction: Wurtz Coupling A high local concentration of the alkyl halide can favor the formation of R-R dimers.[7] Add the alkyl halide slowly and under dilute conditions to the magnesium suspension to minimize this side reaction.[7]
Problem: Low Yield of Carboxylic Acid After Carboxylation
Potential Cause Recommended Solution(s)
Reaction with Atmospheric CO₂ Premature exposure of the Grignard reagent to air can consume it before the intended carboxylation step. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Insufficient Carbon Dioxide Ensure a large excess of crushed, high-quality dry ice is used. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution to prevent atmospheric moisture from condensing on the cold CO₂ surface.
Acidic Protons in Reactants The Grignard reagent is a strong base and will be destroyed by any acidic protons.[11] The alkyl halide used must not contain any alcohol, amine, or terminal alkyne functional groups.[4]

Quantitative Data Summary

While specific yield data for this compound is sparse in readily available literature, the following table provides representative yields for the key reaction types involved in its synthesis, highlighting the impact of conditions.

Synthesis StepReactantsConditionsReported YieldReference
Grignard Addition sec-Butyl Crotonate + Propylmagnesium BromideUncatalyzed70%[12]
Grignard Addition sec-Butyl Crotonate + Propylmagnesium BromideCuCl catalyzed80-85%[12]
Oxidation 2-Methyl-4-heptanolNaOCl / Acetic Acid86%[13]
Malonic Ester Synthesis Diethyl Malonate + 1-Bromo-2-methylbutane1. NaOEt/EtOH; 2. Hydrolysis/DecarboxylationTypically 60-80% (General Range)[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis (Adapted)

This protocol for a related compound, 4-methylhexanoic acid, illustrates the general procedure.[10] A similar procedure would be followed for this compound using the appropriate alkyl halide.

Step 1: Saponification of the Alkylated Malonate

  • A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and ethanol (10 mL) is stirred and refluxed for 4 hours.[10]

  • After cooling, the ethanol is removed under reduced pressure.

  • The remaining aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted, neutral species.

Step 2: Acidification and Decarboxylation

  • The aqueous layer is acidified with 1 M HCl.

  • The product is extracted with diethyl ether (5 x 50 mL).

  • The combined ether extracts are concentrated under reduced pressure to yield the crude 2-(2-methylbutyl)malonic acid.[10]

  • The crude product is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.[10]

Step 3: Purification

  • The resulting dark oil is purified by flash chromatography on silica (B1680970) gel to yield pure 4-methylhexanoic acid.[10]

Protocol 2: General Purification of a Liquid Carboxylic Acid

This is a general procedure for purifying liquid carboxylic acids like this compound.[14]

Step 1: Liquid-Liquid Extraction

  • Dissolve the crude carboxylic acid in an organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving neutral impurities in the ether layer. The pH of the aqueous layer should be at least three units above the pKa of the acid.[14]

  • Separate the aqueous layer. Wash the original ether layer with fresh aqueous base to ensure complete extraction.

  • Combine the aqueous extracts and acidify with a strong acid (e.g., concentrated HCl) to a pH at least three units below the pKa of the acid.[14]

  • Extract the protonated carboxylic acid back into fresh diethyl ether.

Step 2: Drying and Distillation

  • Dry the ether extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the ether by distillation or rotary evaporation.

  • The final purification is achieved by fractional distillation of the remaining liquid acid under reduced pressure.[14]

Visualizations

experimental_workflow cluster_malonic Malonic Ester Synthesis Workflow start Start: Diethyl Malonate deprotonation 1. Deprotonation (NaOEt, Anhydrous EtOH) start->deprotonation alkylation 2. Alkylation (Alkyl Halide, SN2) deprotonation->alkylation hydrolysis 3. Saponification (NaOH/H2O, Reflux) alkylation->hydrolysis decarboxylation 4. Acidification & Decarboxylation (HCl, Heat) hydrolysis->decarboxylation purification 5. Purification (Extraction, Distillation) decarboxylation->purification end Product: this compound purification->end

Caption: General workflow for this compound synthesis via the malonic ester route.

troubleshooting_grignard problem Problem: Low Yield in Grignard Synthesis cause1 Cause: Grignard Failed to Form problem->cause1 cause2 Cause: Grignard Reagent Quenched problem->cause2 cause3 Cause: Inefficient Carboxylation problem->cause3 solution1a Solution: Activate Mg Surface (Iodine, Crushing) cause1->solution1a solution1b Solution: Slowly Add Alkyl Halide (Minimize Wurtz Coupling) cause1->solution1b solution2a Solution: Use Anhydrous Solvents & Flame-Dried Glassware cause2->solution2a solution3a Solution: Use Large Excess of Dry Ice & Pour Grignard onto CO2 cause3->solution3a

Caption: Troubleshooting logic for low yield in a Grignard synthesis of carboxylic acids.

References

Technical Support Center: Troubleshooting Peak Splitting in 4-Methylheptanoic Acid GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting during the Gas Chromatography (GC) analysis of 4-Methylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak splitting in GC, and why is it a problem?

A1: Peak splitting is a chromatographic issue where a single compound appears as two or more closely eluting peaks, often appearing as a "shoulder" on the main peak or two distinct peaks.[1] This is problematic because it can lead to inaccurate peak integration and, consequently, incorrect quantification of this compound in your sample. It also indicates that the chromatographic system is not performing optimally.[2]

Q2: I'm seeing split peaks for my this compound analysis. What are the most common causes?

A2: Peak splitting in the GC analysis of this compound is most commonly associated with issues in the injector or inlet system.[3][4] Other significant causes include problems with the GC column itself, improper method parameters, or issues with the sample introduction technique.[2][5]

Q3: Can incomplete derivatization of this compound cause peak splitting?

A3: While incomplete derivatization is a more frequent cause of peak tailing due to the polar nature of the unreacted carboxylic acid group, it can also contribute to peak splitting under certain conditions.[6][7] If both the derivatized and underivatized forms of this compound are present and have similar enough retention times, it could manifest as a split or broadened peak. Therefore, ensuring complete derivatization is a critical step.[8]

Q4: How does the choice of solvent affect peak splitting?

A4: A mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to poor sample focusing on the column, resulting in peak splitting.[2][9] This is particularly prevalent in splitless injections.[4][5] Using a solvent that is compatible with the stationary phase is crucial for obtaining sharp, symmetrical peaks.[9]

Q5: Could my injection technique be the cause of the split peaks?

A5: Yes, inconsistent or erratic manual injection techniques can introduce the sample in a way that leads to peak splitting.[3][4] Using an autosampler is highly recommended to ensure consistent and reproducible injections, which can help eliminate this as a potential cause.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak splitting in your this compound GC analysis.

Step 1: Initial Checks and "Quick Fixes"

Before making significant changes to your method or hardware, perform these initial checks:

  • Review Injection Technique: If performing manual injections, ensure a smooth and consistent process. If possible, switch to an autosampler to rule out injection variability.[4]

  • Check Syringe: Inspect the syringe for any damage or blockage. A faulty syringe can lead to improper sample introduction.[10]

  • Examine the Chromatogram: Determine if all peaks are splitting or only the this compound peak. If all peaks are split, the issue is likely related to the injection or inlet system.[2] If only the analyte peak is splitting, it could be a chemical issue related to the compound or its derivatization.

Step 2: Inlet and Injection Port Troubleshooting

The inlet is the most common source of peak splitting issues.[3][4]

Potential Cause Recommended Solution
Contaminated or Active Inlet Liner Replace the inlet liner with a new, deactivated liner. The liner can accumulate non-volatile residues that can interact with the sample.[5][7]
Improper Column Installation Ensure the GC column is installed at the correct height in the inlet, as specified by the instrument manufacturer. An incorrect position can cause turbulence and lead to peak splitting.[3][11]
Incorrect Liner Type Using a liner with glass wool can help to ensure complete vaporization of the sample and prevent aerosol formation, which can cause splitting.[9]
Inlet Temperature Too Low or Too High An incorrect inlet temperature can lead to incomplete or slow vaporization, or sample degradation. Optimize the inlet temperature for this compound and its derivative.
Step 3: GC Column and Oven Parameters

Issues with the column or oven program can also lead to distorted peak shapes.

Potential Cause Recommended Solution
Poor Column Cut A jagged or angled cut at the column inlet can disrupt the sample band. Re-cut the front 2-5 cm of the column, ensuring a clean, 90-degree cut.[2][5]
Column Contamination The front of the column can become contaminated with non-volatile matrix components. Trimming 10-20 cm from the inlet end of the column can often resolve this.[12][13]
Solvent/Stationary Phase Mismatch Ensure the polarity of your sample solvent is compatible with the stationary phase of your column. A mismatch can cause the sample to bead up on the column instead of forming a tight band.[2][9]
Initial Oven Temperature Too High (Splitless Injection) In splitless mode, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to allow for proper analyte focusing. If the temperature is too high, broad or split peaks can occur.[5]
Column Overload Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak fronting or splitting.[5][14] Try diluting your sample or increasing the split ratio.[15]
Step 4: Sample and Derivatization

Finally, consider issues related to the sample itself or the derivatization process.

Potential Cause Recommended Solution
Incomplete Derivatization Review your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing reagent and that the reaction time and temperature are optimal for converting this compound to a less polar derivative.[6][16]
Sample Degradation This compound or its derivative may be degrading in the hot inlet. This can sometimes present as a split peak if a consistent breakdown product is formed.[4] Consider lowering the inlet temperature if possible.
Mixed Solvents If you are using different solvents for sample extraction and final dilution, this can cause peak splitting, especially in splitless injections.[3][4] It is best to use a single solvent for the final sample preparation.[11]

Quantitative Data on Peak Shape

The following table provides a summary of typical peak shape metrics for ideal versus problematic peaks. Use these values to quantitatively assess your chromatography.

Metric Ideal Peak Split Peak (Problematic) Interpretation
Asymmetry Factor (As) 0.9 - 1.2< 0.9 (Fronting) or > 1.5 (Tailing/Splitting)Measures the symmetry of the peak. A value of 1.0 is a perfectly symmetrical Gaussian peak.[14]
Tailing Factor (Tf) ~ 1.0> 1.5Specifically measures peak tailing. High values can indicate active sites in the system.
Resolution (Rs) > 1.5< 1.5 (between split peaks)Measures the separation between two adjacent peaks. For a split peak, the resolution between the two maxima will be very low.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester

This protocol describes a common method for converting this compound to its more volatile methyl ester using Boron Trifluoride (BF₃) in methanol, which is suitable for GC analysis.

Materials:

  • This compound standard or sample extract

  • BF₃-Methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh or pipette a known amount of the this compound sample into a clean, dry vial.

  • Add 1-2 mL of BF₃-Methanol solution to the vial.

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Vortex the mixture for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: GC Method for Analysis of this compound Methyl Ester

This is a general-purpose GC method that can be used as a starting point. Optimization may be required based on your specific instrument and application.

Parameter Setting
GC System Agilent GC with FID or MS detector
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 50°C, hold for 2 min
Ramp: 10°C/min to 250°C
Hold: 5 min at 250°C
Detector FID
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Visual Troubleshooting Guides

Caption: A workflow diagram for troubleshooting peak splitting in GC analysis.

LogicalRelationships peak_splitting Peak Splitting injection Injection Issues peak_splitting->injection column Column Issues peak_splitting->column method Method Parameters peak_splitting->method bad_technique Poor Technique injection->bad_technique bad_liner Bad Liner injection->bad_liner bad_install Bad Installation injection->bad_install bad_cut Poor Cut column->bad_cut contamination Contamination column->contamination overload Overload column->overload solvent_effect Solvent Effect method->solvent_effect oven_temp Oven Temp method->oven_temp

Caption: Logical relationships of the primary causes of peak splitting in GC.

References

Technical Support Center: Analysis of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the detection limits for 4-Methylheptanoic acid. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of your analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the direct analysis of this compound by GC-MS challenging?

A1: The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be problematic due to its chemical properties. As a carboxylic acid, it is a polar and relatively volatile compound. This can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential interactions with the GC inlet and column, resulting in inaccurate and imprecise measurements.

Q2: What is derivatization and how can it improve the detection of this compound?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical method. For this compound, derivatization typically involves converting the polar carboxyl group into a less polar and more volatile ester (e.g., methyl or silyl (B83357) ester). This improves its chromatographic behavior, leading to sharper peaks and significantly enhanced sensitivity in GC-MS analysis.

Q3: What are the common derivatization reagents for this compound?

A3: Several reagents can be used to derivatize carboxylic acids like this compound. Common choices include:

  • Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively.

  • Alkylating agents: Reagents like BF₃-methanol or methanolic HCl are used to form methyl esters. Benzyl (B1604629) chloroformate can also be used to form benzyl esters.[1]

Q4: What is Headspace Solid-Phase Microextraction (HS-SPME) and how can it be applied to this compound analysis?

A4: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique where a coated fiber is exposed to the headspace (the gas phase above the sample) to extract volatile and semi-volatile analytes. For this compound, HS-SPME can be a powerful tool to isolate and concentrate the analyte from complex matrices, thereby improving detection limits. It can be combined with in-situ derivatization to enhance the volatility of the acid for more efficient extraction.

Q5: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used for this compound analysis?

A5: Yes, LC-MS is a viable alternative for the analysis of this compound, particularly when dealing with complex biological samples. Reversed-phase LC can be challenging due to the high polarity of short-chain fatty acids. However, derivatization can also be employed in LC-MS to improve retention and ionization efficiency.[2][3] Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can offer high sensitivity and specificity.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.- Deactivate the inlet liner or use a liner with a wool plug. - Condition the column according to the manufacturer's instructions. - Consider using a more inert column.
Incomplete derivatization.- Optimize derivatization reaction conditions (time, temperature, reagent concentration). - Ensure the sample is dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Low or No Signal Analyte loss during sample preparation.- Minimize sample handling steps. - Ensure the pH of the sample is appropriate during extraction to keep the acid in its desired form.
Inefficient derivatization.- Check the quality and age of the derivatization reagent. - Optimize the derivatization protocol.
Poor injection technique.- Use a solvent plug in the syringe to ensure complete transfer of the sample. - Optimize the injection volume and temperature.
Poor Reproducibility Inconsistent derivatization.- Ensure precise and consistent addition of all reagents. - Control reaction time and temperature accurately.
Variability in sample matrix.- Use an internal standard to correct for variations in extraction and derivatization efficiency. A deuterated analog of this compound would be ideal.
Ghost Peaks Carryover from previous injections.- Run a solvent blank after a high-concentration sample to check for carryover. - Increase the bake-out temperature and time at the end of the GC run.
Contamination of the syringe or inlet.- Thoroughly clean the syringe between injections. - Replace the inlet liner and septum.
Baseline Instability Column bleed.- Ensure the column is properly conditioned. - Do not exceed the maximum operating temperature of the column.
Contaminated carrier gas.- Use high-purity carrier gas and ensure gas purifiers are functioning correctly.

Data Presentation: Comparison of Detection Limits

The following table summarizes the limits of detection (LOD) for short-chain fatty acids using various analytical methods. While specific data for this compound is limited, these values for similar compounds provide a good reference for expected sensitivity.

Analytical MethodDerivatization ReagentLimit of Detection (LOD)Reference
GC-MS (SIM)BF₃/butanol1-4 pg[2][5]
GC-MS (TIC)BF₃/butanol< 10 pg[2][5]
GC-MSTrimethylsilylation (BSTFA)5-40 pg[2][5]
GC-MSBenzyl chloroformate (BCF)0.1-5 pg[1]
LC-MS/MSDirect Analysis5-40 pg[2][5]
SPME-GC-MSNone (direct)16-144 mg/L (LOQ)[6]

Note: pg = picogram, mg/L = milligram per liter. LODs can vary depending on the specific instrument, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS with In-Situ Derivatization

This protocol is adapted from methods for similar short-chain fatty acids and is designed for high sensitivity.

1. Materials and Reagents:

  • Headspace vials (20 mL) with magnetic crimp caps

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Derivatization reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Internal Standard (IS): this compound-d3 (or other suitable labeled analog)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Sample matrix (e.g., plasma, cell culture media)

2. Sample Preparation:

  • To a 20 mL headspace vial, add 1 mL of the liquid sample.

  • Add 10 µL of the internal standard solution.

  • Acidify the sample to pH < 2 with HCl to protonate the carboxylic acid.

  • Add 0.5 g of NaCl to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a magnetic crimp cap.

3. HS-SPME and In-Situ Derivatization:

  • Place the vial in a heating block or autosampler with agitation.

  • Equilibrate the sample at 60°C for 10 minutes.

  • Inject 10 µL of MTBSTFA through the septum into the vial.

  • Incubate for another 20 minutes at 60°C with agitation to allow for derivatization to occur in the headspace.

  • Expose the SPME fiber to the headspace for 30 minutes at 60°C to extract the derivatized this compound.

4. GC-MS Analysis:

  • Desorb the fiber in the GC inlet at 250°C for 5 minutes.

  • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Set the oven temperature program: initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized this compound and the internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME & Derivatization cluster_analysis GC-MS Analysis start 1. Add 1 mL Sample to Headspace Vial add_is 2. Add Internal Standard start->add_is acidify 3. Acidify to pH < 2 add_is->acidify add_salt 4. Add NaCl acidify->add_salt seal 5. Seal Vial add_salt->seal equilibrate 6. Equilibrate at 60°C seal->equilibrate add_deriv 7. Inject MTBSTFA equilibrate->add_deriv incubate 8. Incubate at 60°C add_deriv->incubate extract 9. Expose SPME Fiber incubate->extract desorb 10. Desorb Fiber in GC Inlet extract->desorb separate 11. Chromatographic Separation desorb->separate detect 12. MS Detection (SIM) separate->detect quantify 13. Quantification detect->quantify troubleshooting_workflow start Analytical Issue (e.g., Low Signal, Poor Peak Shape) check_derivatization Is derivatization complete? start->check_derivatization optimize_deriv Optimize reaction: - Check reagent quality - Adjust time/temperature - Ensure anhydrous conditions check_derivatization->optimize_deriv No check_chromatography Is chromatography optimal? check_derivatization->check_chromatography Yes optimize_deriv->check_chromatography unresolved Consult Instrument Specialist optimize_deriv->unresolved check_inlet Check GC Inlet: - Replace liner and septum - Check for leaks check_chromatography->check_inlet No check_sample_prep Was sample preparation adequate? check_chromatography->check_sample_prep Yes check_column Check Column: - Condition or trim column - Verify correct installation check_inlet->check_column check_column->check_sample_prep check_column->unresolved optimize_extraction Optimize Extraction: - Adjust pH - Check for analyte loss check_sample_prep->optimize_extraction No check_ms Is MS detector performing correctly? check_sample_prep->check_ms Yes optimize_extraction->check_ms optimize_extraction->unresolved tune_ms Tune MS and check detector voltage check_ms->tune_ms No resolved Issue Resolved check_ms->resolved Yes tune_ms->resolved tune_ms->unresolved

References

Technical Support Center: Overcoming Matrix Effects in 4-Methylheptanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects encountered during the quantification of 4-Methylheptanoic acid using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3]

Q2: What are the common indicators that matrix effects may be affecting my this compound assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the overall sensitivity of the assay.[3] You may also observe inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.[3]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: A standard method to quantify matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (Set A) to the peak area of this compound spiked into an extracted blank matrix sample from which the analyte is absent (Set B). The matrix effect can be calculated as a percentage.

Q4: What is a stable isotope-labeled internal standard, and how can it help mitigate matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound) in which one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). A SIL-IS is chemically identical to the analyte and will behave similarly during sample preparation and chromatography.[4] By adding a known amount of the SIL-IS to your samples at the beginning of the workflow, it can effectively compensate for both sample preparation losses and matrix-induced ion suppression or enhancement, as the analyte and the SIL-IS will be affected proportionally.[4]

Q5: Is derivatization necessary for the analysis of this compound?

A5: While not always mandatory, derivatization is a common strategy for improving the chromatographic retention and ionization efficiency of short-chain fatty acids like this compound.[5][6] Derivatization can help to move the analyte's retention time away from the early-eluting, often more complex, part of the chromatogram where matrix effects can be more pronounced.

Troubleshooting Guides

Issue 1: Poor Reproducibility and High Variability in QC Samples

Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[3]

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. The SIL-IS for this compound will experience similar matrix effects as the analyte, allowing for accurate ratiometric quantification.[4]

  • Optimize Sample Preparation: Enhance the cleanup procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[1][7]

  • Chromatographic Optimization: Adjust the LC method to better separate this compound from co-eluting matrix components. This could involve modifying the gradient, changing the mobile phase composition, or using a different column chemistry.[8]

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Cause: Significant ion suppression is occurring.[1]

Solutions:

  • Improve Sample Cleanup: As with reproducibility issues, a more rigorous sample preparation method can reduce the concentration of interfering components.[7]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for predictable matrix effects.[1][7]

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where their effect on ionization is minimized.[9] However, ensure that the diluted concentration of this compound remains above the limit of quantification.

Comparison of Sample Preparation Methods for Mitigating Matrix Effects
Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)ThroughputCostKey Advantage
Protein Precipitation (PPT) 85-11040-70 (Suppression)HighLowSimple and fast
Liquid-Liquid Extraction (LLE) 70-9515-30 (Suppression)MediumMediumCleaner extracts than PPT
Solid-Phase Extraction (SPE) 80-105<15 (Suppression)Low-MediumHighHighly selective removal of interferences

Note: The values presented are typical ranges for short-chain fatty acids and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a this compound stable isotope-labeled internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Stable Isotope Dilution (SID) Workflow
  • Internal Standard Spiking: At the very beginning of the sample preparation process, add a known concentration of the stable isotope-labeled this compound internal standard to all samples, calibrators, and quality controls.[4]

  • Sample Preparation: Perform the chosen sample preparation method (e.g., SPE as described above).

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

  • Quantification: Calculate the peak area ratio of the analyte (this compound) to the internal standard. Construct the calibration curve by plotting the peak area ratio against the concentration of the calibrators. Determine the concentration of this compound in the unknown samples from this curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extraction Extraction (SPE/LLE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_flow Start Poor Reproducibility or Sensitivity? CheckIS Using SIL-IS? Start->CheckIS ImplementIS Implement SIL-IS CheckIS->ImplementIS No OptimizePrep Optimize Sample Prep (SPE/LLE) CheckIS->OptimizePrep Yes End Re-evaluate Results ImplementIS->End OptimizeLC Optimize Chromatography OptimizePrep->OptimizeLC MatrixMatched Use Matrix-Matched Calibrators OptimizeLC->MatrixMatched Dilute Consider Sample Dilution MatrixMatched->Dilute Dilute->End

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the derivatization of branched-chain fatty acids (BCFAs) for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the analysis of branched-chain fatty acids?

A1: Derivatization is a critical sample preparation step for analyzing BCFAs by gas chromatography (GC).[1] Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which gives them low volatility.[2] This leads to poor chromatographic performance, such as peak tailing and adsorption to the GC column.[1][3] Converting BCFAs into non-polar, more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), is essential for achieving good separation, sharp peak shapes, and accurate quantification.[1][2]

Q2: What are the most common derivatization methods for BCFAs?

A2: Several methods are widely used, each with specific advantages. The most common include:

  • Acid-Catalyzed Esterification: This method uses reagents like Boron Trifluoride in Methanol (BF3-Methanol) or methanolic HCl to convert free fatty acids and transesterify lipids into FAMEs.[2][3] It is broadly applicable to various sample types.[2]

  • Base-Catalyzed Transesterification: Reagents such as methanolic KOH or sodium ethoxide are used. This method is rapid and efficient but is primarily for transesterifying glycerides and cannot esterify free fatty acids.[2][4]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), convert fatty acids to their trimethylsilyl (B98337) (TMS) esters.[2][3] This is a versatile method that also derivatizes other functional groups like hydroxyls and amines.[3]

  • Pentafluorobenzyl Bromide (PFBBr) Derivatization: This technique is particularly effective for the analysis of short-chain fatty acids, including BCFAs, by creating pentafluorobenzyl esters.[5][6]

Q3: Can the branching in BCFAs affect the derivatization reaction?

A3: Yes, the steric hindrance caused by the branched methyl groups can sometimes affect the reaction rate compared to straight-chain fatty acids. The reactivity of functional groups can be influenced by steric hindrance, which may necessitate optimization of reaction conditions to ensure complete derivatization. For example, more sterically hindered compounds may require longer reaction times or higher temperatures to achieve complete conversion.

Troubleshooting Incomplete Derivatization

This guide addresses specific issues encountered during the derivatization of BCFAs.

Symptom: My chromatogram shows broad, tailing, or multiple peaks for a single BCFA.

This is a classic sign of incomplete derivatization, where both the derivatized and underivatized forms of the fatty acid are present.

Logical Troubleshooting Workflow

cluster_Start Problem Identification cluster_Checks Primary Checks cluster_Actions Corrective Actions cluster_End Resolution Start Incomplete Derivatization Suspected (e.g., Tailing or Split Peaks) Check_Water Is the system (sample, solvents, glassware) completely anhydrous? Start->Check_Water Check_Reagent Is the derivatization reagent fresh and stored correctly? Is the concentration sufficient? Check_Water->Check_Reagent Yes Action_Dry Dry solvents and sample. Use anhydrous reagents. Consider a water scavenger. Check_Water->Action_Dry No Check_Conditions Are reaction time and temperature optimized for BCFAs? Check_Reagent->Check_Conditions Yes Action_Reagent Use fresh reagent. Increase molar excess (e.g., >2:1). Check_Reagent->Action_Reagent No Action_Conditions Increase reaction time and/or temperature. Perform optimization study. Check_Conditions->Action_Conditions No End Derivatization Complete (Sharp, Symmetrical Peaks) Check_Conditions->End Yes Action_Dry->Check_Reagent Action_Reagent->Check_Conditions Action_Conditions->End

Caption: Troubleshooting workflow for incomplete BCFA derivatization.

Quantitative Troubleshooting Guide
Possible Cause Recommended Solution & Rationale
Presence of Water Solution: Ensure all solvents, reagents, and glassware are anhydrous. If samples are aqueous, they must be evaporated to dryness.[3] Consider adding a water scavenger like 2,2-dimethoxypropane.[1] Rationale: Most derivatization reagents are highly sensitive to moisture. Water will react preferentially with the reagent, reducing its availability to derivatize the fatty acids.[1]
Insufficient Reagent Amount Solution: Increase the amount of the derivatization reagent. A significant molar excess (e.g., at least a 2:1 ratio of reagent to active hydrogens) is recommended.[1] Rationale: An insufficient quantity of the derivatizing agent will lead to an incomplete reaction, especially in concentrated samples.[1][7]
Suboptimal Reaction Time or Temperature Solution: Increase the reaction time and/or temperature. Perform a time-course and temperature optimization study to find the ideal conditions for your specific BCFAs.[1] Rationale: Derivatization is a chemical reaction with specific kinetic requirements. Inadequate time or temperature will prevent the reaction from reaching completion.[7]
Degraded Derivatization Reagent Solution: Use a fresh vial of high-quality derivatization reagent. Rationale: Reagents can degrade over time, especially if not stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).[8]
Sample Matrix Interference Solution: Perform a sample cleanup step prior to derivatization to remove interfering compounds.[8] Rationale: Components within a complex biological matrix can sometimes interfere with or quench the derivatization reaction.[8]

Experimental Protocols

General Experimental Workflow

A Sample Preparation (Lipid Extraction / Drying) B Derivatization (e.g., with BF3-Methanol) A->B C Reaction Incubation (Heat at specific Time/Temp) B->C D Extraction of Derivatives (e.g., Hexane (B92381)/Water Wash) C->D E Drying & Concentration (Anhydrous Na2SO4, N2 stream) D->E F GC-MS Analysis E->F

Caption: General workflow for BCFA analysis via derivatization and GC-MS.

Protocol 1: Esterification using BF3-Methanol

This protocol is suitable for converting free BCFAs and transesterifying BCFA-containing lipids into FAMEs.

  • Sample Preparation: Weigh 1-25 mg of the lipid extract or dried sample into a screw-cap reaction vial. If the sample is in an aqueous solvent, it must be evaporated to complete dryness, for instance, under a stream of nitrogen.[8]

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol solution to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 10-60 minutes.[1][3][7] Note: Optimal time and temperature may need to be determined empirically for specific BCFAs.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1-2 mL of hexane.[1][7]

  • Phase Separation: Vortex the vial vigorously for at least 30 seconds to extract the FAMEs into the upper hexane layer.[7] Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1]

  • Drying: Dry the extract by passing it through a small amount of anhydrous sodium sulfate.[3]

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation using BSTFA + 1% TMCS

This protocol is suitable for converting BCFAs into their TMS-ester derivatives.

  • Sample Preparation: Place the dried sample (containing up to 100 µL of BCFAs) into a clean, dry autosampler vial.[3]

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS. This should provide a significant molar excess of the reagent.[3]

  • Reaction: Cap the vial securely and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes.[3]

  • Cooling & Dilution: After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., hexane, dichloromethane) if necessary.[3]

  • Analysis: The sample is now ready for direct injection into the GC or GC-MS. Note that TMS derivatives have limited stability and are best analyzed promptly.[3]

References

Technical Support Center: Optimizing Branched-Chain Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched-chain fatty acid (BCFA) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations of BCFAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating branched-chain fatty acid isomers?

A1: The main difficulties in separating BCFA isomers stem from their very similar physical and chemical properties. Structural isomers, such as iso and anteiso forms, have nearly identical molecular weights and polarities, leading to very close retention times on many standard chromatography columns.[1] This often results in co-elution, making accurate quantification challenging. Furthermore, the presence of multiple positional isomers in complex biological samples further complicates the separation.[2]

Q2: Why is derivatization often necessary for the GC analysis of fatty acids?

A2: Free fatty acids are polar and have low volatility, which makes them unsuitable for direct analysis by gas chromatography (GC), a technique that requires analytes to be volatile and thermally stable.[3] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases the volatility and thermal stability of the fatty acids, allowing them to be readily analyzed by GC.[4][5] This process also tends to improve peak shape and reduce tailing.[1]

Q3: Which type of GC column is best for separating BCFA isomers?

A3: For the separation of FAMEs, particularly complex mixtures containing various isomers, highly polar stationary phases are recommended.[6] Columns with a high cyanopropyl content, such as a CP-Sil 88 or HP-88, offer excellent selectivity for separating cis/trans isomers and positional isomers of BCFAs.[3][6] While non-polar phases can be used, they offer inferior selectivity for these types of separations.[4] For many analyses, phases of intermediate polarity can provide a good balance of resolution and thermal stability.[4]

Q4: Can liquid chromatography be used for BCFA separation?

A4: Yes, ultra-high performance liquid chromatography (UHPLC) is a viable technique for BCFA analysis.[2] Reversed-phase columns, such as C18, have shown good potential for separating long-chain BCFA isomers.[2][7] For enhanced selectivity, especially for short and medium-chain isomers, chiral columns can be very effective.[2][7] One of the advantages of LC-based methods is that they may not require derivatization.[2]

Q5: What is silver ion chromatography and when should it be used?

A5: Silver ion chromatography is a specialized technique that separates lipids based on the number, configuration, and position of double bonds in their acyl chains.[8][9] Silver ions form reversible complexes with the π-electrons of the double bonds, and the strength of this interaction influences the retention time. This method is highly effective for separating unsaturated fatty acid isomers, including geometric (cis/trans) isomers, that are difficult to resolve by other techniques.[3][8] It can be performed using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of branched-chain fatty acids.

Issue 1: Poor Resolution and Co-elution of BCFA Isomers

Question: My chromatogram shows poor separation between iso and anteiso fatty acid isomers, or other closely eluting peaks. How can I improve the resolution?

Answer: Co-elution of BCFA isomers is a frequent challenge. Here are several strategies to improve separation:

  • Optimize the Temperature Program (GC): A slow, shallow temperature ramp (e.g., 1-3°C/min) can significantly improve the separation of closely eluting FAMEs.[3]

  • Select the Right Stationary Phase (GC): Ensure you are using a highly polar column with a cyanopropyl stationary phase for optimal selectivity between isomers.[3][6]

  • Increase Column Length (GC/LC): Using a longer column increases the number of theoretical plates, which can lead to better resolution.[1][3] For instance, a 100 m capillary column can provide high resolution for complex FAME mixtures.[11]

  • Adjust the Mobile Phase (LC): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and can enhance the separation of closely eluting peaks.[3] Implementing a shallow gradient can also significantly improve resolution.[1]

  • Reduce the Flow Rate (LC): Lowering the flow rate can increase column efficiency and improve separation, though it will increase the analysis time.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My fatty acid peaks are showing significant tailing or fronting. What are the possible causes and solutions?

Answer: Poor peak shape can compromise both identification and quantification.

  • Peak Tailing:

    • Cause: Active sites on the column or in the inlet liner can interact with polar analytes like free fatty acids.[12] Contamination of the system can also be a cause.[13]

    • Solution:

      • Ensure complete derivatization if analyzing by GC to reduce the polarity of the analytes.[1]

      • Use a high-quality, inert column.

      • Clean or replace the injector liner and bake out the column to remove contaminants.[13]

      • For LC analysis of free fatty acids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress ionization and improve peak shape.[3]

  • Peak Fronting:

    • Cause: This is often a sign of column overload.[13][14]

    • Solution:

      • Dilute the sample or inject a smaller volume.[1][13]

      • If using splitless injection in GC, ensure the initial oven temperature is appropriate for the solvent.[13]

Issue 3: Baseline Instability or Drift

Question: I am observing a drifting or unstable baseline in my chromatogram. What should I investigate?

Answer: A stable baseline is crucial for accurate integration and quantification.

  • Possible Causes:

    • Column Bleed: The stationary phase degrading at high temperatures.[12]

    • Contamination: Contaminants in the carrier gas, sample, or from previous injections.[12][13]

    • Detector Issues: A contaminated or unstable detector.[12][13]

    • Leaks: Leaks in the system, particularly at the injector or column fittings.[13]

  • Solutions:

    • Condition the Column: Bake out the column at a high temperature (within its specified limits) to remove contaminants and reduce bleed.[12]

    • Check Gas Purity: Ensure high-purity carrier and detector gases are being used.

    • Clean the System: Clean the injector port and detector as per the manufacturer's instructions.[13]

    • Leak Check: Perform a thorough leak check of the entire system.[13]

Data Presentation

Table 1: Recommended GC Columns for BCFA Separation

Stationary Phase ChemistryPolarityTypical DimensionsKey Applications
High Cyanopropyl (e.g., HP-88, CP-Sil 88)Highly Polar100 m x 0.25 mm x 0.20 µmExcellent for complex mixtures, separation of cis/trans and positional isomers.[3][6]
Medium Cyanopropyl (e.g., DB-23)Medium-High Polar30-60 m x 0.25 mm x 0.25 µmGood separation of FAMEs, including some cis/trans isomers.[6]
Polyethylene Glycol (e.g., DB-Wax)Polar30 m x 0.25 mm x 0.25 µmSuitable for less complex samples, separates based on carbon number and unsaturation.[6]
5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5ms)Non-Polar30 m x 0.25 mm x 0.25 µmGeneral purpose, but offers limited selectivity for BCFA isomers.[15][16]

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterSettingRationale
Injection Volume1 µLTo prevent column overload.[17]
Injector Temperature250 °CEnsures complete vaporization of the sample.[17]
Carrier GasHeliumInert gas commonly used in GC-MS.[17]
Flow Rate1-2 mL/min (constant flow)Optimal for capillary column efficiency.
Oven ProgramInitial: 60°C (hold 1 min), Ramp: 10°C/min to 325°C (hold 10 min)A starting point; a slower ramp may be needed for better resolution.[3][17]
MS Transfer Line290 °CPrevents condensation of analytes.[17]
Ion Source Temp.230 °CStandard temperature for electron ionization.[17]
Electron Energy-70 eVStandard energy for creating reproducible mass spectra.[17]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from lipid samples for GC analysis.

  • Sample Preparation: Start with an extracted lipid sample dried under nitrogen.

  • Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol. Handle with appropriate safety precautions in a fume hood.

  • Methylation: a. Add 2 mL of the 2% methanolic sulfuric acid to the dried lipid sample. b. Tightly cap the vial and heat at 80°C for 1 hour. c. Allow the vial to cool to room temperature.

  • Extraction: a. Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution to the vial. b. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. c. Centrifuge at a low speed to separate the layers.

  • Sample Collection: a. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. b. The sample is now ready for GC analysis.

Protocol 2: UHPLC Method for BCFA Profiling

This protocol provides a starting point for the separation of underivatized BCFAs using a C18 column.[2]

  • Chromatographic Conditions:

    • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Gradient Program:

    • Start with a high aqueous content (e.g., 30% B) to retain the more polar short-chain BCFAs.

    • Implement a long, shallow gradient to elute the BCFAs based on their hydrophobicity (e.g., increase to 95% B over 40 minutes).

    • Hold at high organic content to elute any remaining non-polar compounds.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Detection:

    • Use a mass spectrometer (MS) for detection, as many fatty acids lack a strong UV chromophore. Electrospray ionization (ESI) in negative ion mode is typically used.

Mandatory Visualization

TroubleshootingWorkflow Start Poor BCFA ResolutionorCo-elution Observed CheckGCParams Review GC Parameters Start->CheckGCParams GC Method CheckLCParams Review LC Parameters Start->CheckLCParams LC Method TempRamp Is Temperature Ramp Shallow? (e.g., 1-3°C/min) CheckGCParams->TempRamp MobilePhase Is Mobile Phase Optimized? (e.g., % Organic, Gradient) CheckLCParams->MobilePhase ColumnChoiceGC Is a High-Polarity Cyanopropyl Column Used? TempRamp->ColumnChoiceGC Yes OptimizeTemp Decrease Ramp Rate TempRamp->OptimizeTemp No ChangeColumnGC Switch to a High-Polarity Cyanopropyl Column ColumnChoiceGC->ChangeColumnGC No ResolutionImproved Resolution Improved? ColumnChoiceGC->ResolutionImproved Yes OptimizeTemp->ResolutionImproved ChangeColumnGC->ResolutionImproved ColumnChoiceLC Is Column Appropriate? (e.g., C18, Chiral) MobilePhase->ColumnChoiceLC Yes OptimizeMobilePhase Adjust Gradient and Solvent Strength MobilePhase->OptimizeMobilePhase No ChangeColumnLC Consider Alternative Column Chemistry ColumnChoiceLC->ChangeColumnLC No ColumnChoiceLC->ResolutionImproved Yes OptimizeMobilePhase->ResolutionImproved ChangeColumnLC->ResolutionImproved End Problem Resolved ResolutionImproved->End Yes Consult Consult Further ResourcesorConsider 2D-GC ResolutionImproved->Consult No

Caption: Troubleshooting workflow for poor BCFA resolution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing LipidExtract Lipid Extract Derivatization Derivatization (e.g., to FAMEs) LipidExtract->Derivatization Required for GC Injection GC or LC Injection LipidExtract->Injection For LC (optional deriv.) FAME_Sample Sample in Volatile Solvent Derivatization->FAME_Sample FAME_Sample->Injection Separation Column Separation (Polar for GC, RP for LC) Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration Detection->Integration Identification Compound Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for BCFA analysis.

References

Technical Support Center: Reducing Ion Suppression in LC-MS Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in fatty acid analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (fatty acids) in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[2][3] In fatty acid analysis, common culprits for ion suppression include phospholipids (B1166683), salts, and other endogenous components of biological samples.[4][5]

Q2: How can I identify if ion suppression is affecting my results?

A2: Several signs can indicate the presence of ion suppression:

  • Poor reproducibility of fatty acid signals across different samples.[4]

  • A significant decrease in the peak area of a fatty acid standard when prepared in a sample matrix compared to a clean solvent (post-extraction spike).[6]

  • Inconsistent ratios between the target fatty acid and its stable isotope-labeled internal standard (SIL-IS).

  • Loss of linearity in the calibration curve , especially at higher concentrations.[4]

  • A dip in the baseline signal of a continuously infused standard during the elution of matrix components in a post-column infusion experiment.[2][4]

Q3: What are the most effective strategies to reduce ion suppression for fatty acids?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: Implementing robust cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before LC-MS analysis.[3]

  • Chromatographic Separation: Modifying the LC method to achieve better separation of fatty acids from co-eluting matrix components.[3]

  • Using Stable Isotope-Labeled Internal Standards (SIL-IS): These standards co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification by correcting for signal variability.[7][8]

  • Chemical Derivatization: Modifying the fatty acid structure to improve its ionization efficiency and shift its retention time away from interfering compounds.[9][10]

Q4: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?

A4: The choice depends on the complexity of your sample matrix and the desired level of cleanup.

  • LLE is a simpler technique that can be effective for removing highly non-polar or polar interferences. However, it can be less selective and may not efficiently remove compounds with similar polarity to your target fatty acids.

  • SPE offers higher selectivity and can be tailored to remove specific classes of interferences, such as phospholipids, by using specialized sorbents (e.g., HybridSPE).[4] SPE is often more effective for complex matrices like plasma.

Q5: Can simply diluting my sample help reduce ion suppression?

A5: Yes, sample dilution can be a straightforward first step. By reducing the concentration of all components, including interfering matrix components, ion suppression can be lessened.[6] However, this approach is only viable if the concentration of your target fatty acids remains above the instrument's limit of detection after dilution.

Troubleshooting Guides

Issue 1: Low and inconsistent signal intensity for fatty acids.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This will help identify the retention time windows where ion suppression is most severe. The goal is to adjust the chromatography so that your fatty acids elute in a region of minimal suppression.[4]

    • Enhance Sample Cleanup: If you are using protein precipitation, consider switching to a more effective technique like SPE or LLE. For plasma samples, phospholipid removal strategies (e.g., HybridSPE) are highly recommended.[4]

    • Optimize Chromatography: Adjust the mobile phase gradient, try a different column chemistry (e.g., a shorter or longer alkyl chain), or reduce the flow rate to improve the separation of fatty acids from interfering compounds.[3]

    • Check for Source Contamination: A dirty ion source can cause general signal suppression. Perform routine cleaning and maintenance of the mass spectrometer source.[4]

Issue 2: Poor reproducibility of results, even with an internal standard.

  • Possible Cause: Incomplete co-elution of the analyte and the internal standard, exposing them to different matrix effects, or the internal standard is not closely related enough to the analyte.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a mixed standard of your fatty acid and its SIL-IS to confirm that their chromatographic peaks are perfectly aligned.

    • Use a Closer Structural Analog: If a SIL-IS for your specific fatty acid is not available, choose an internal standard that is structurally very similar (e.g., a fatty acid with a similar chain length and degree of unsaturation).[8]

    • Improve Chromatographic Resolution: A sharper peak shape for both the analyte and internal standard will minimize the impact of slight retention time shifts. Consider using a UPLC/UHPLC system for better resolution.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques in reducing matrix effects for fatty acid analysis.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect Reduction (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 80 - 100%20 - 50% (High Suppression)Advantages: Simple, fast, and inexpensive. Disadvantages: Provides minimal cleanup, often leaving significant amounts of phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) 70 - 95%60 - 85% (Moderate Suppression)Advantages: Can provide cleaner extracts than PPT. Disadvantages: Can be labor-intensive, require large solvent volumes, and may have lower recovery for more polar fatty acids.
Solid-Phase Extraction (SPE) 80 - 95%80 - 95% (Low Suppression)Advantages: Highly effective and versatile for removing a wide range of interferences. Disadvantages: Requires method development and can be more expensive.[11]
HybridSPE (Phospholipid Removal) 85 - 100%> 95% (Minimal Suppression)Advantages: Specifically targets and removes phospholipids, a major source of ion suppression in plasma. Disadvantages: Higher cost compared to other methods.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[4]

Materials:

  • Syringe pump

  • Tee-union

  • Standard solution of the fatty acid of interest

  • LC-MS system

  • Extracted blank matrix sample (prepared using your standard extraction procedure)

Methodology:

  • Setup: Connect the LC column outlet to one inlet of the tee-union. Connect a syringe pump containing the fatty acid standard to the other inlet of the tee. Connect the outlet of the tee to the mass spectrometer's ion source.

  • Infusion: Begin infusing the fatty acid standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal.

  • Analysis: Once a stable baseline for the fatty acid signal is achieved, inject the extracted blank matrix sample onto the LC column and run your standard chromatographic gradient.

  • Interpretation: Monitor the signal of the infused fatty acid. Dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup from Plasma

Objective: To remove proteins, phospholipids, and other interferences from plasma samples prior to LC-MS analysis.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

  • SPE manifold (vacuum or positive pressure)

  • Plasma sample

  • Methanol (B129727) (conditioning and elution solvent)

  • LC-MS grade water (equilibration solvent)

  • Weak wash solvent (e.g., 5% methanol in water)

  • Strong elution solvent (e.g., acetonitrile (B52724) or methanol)

  • Nitrogen evaporator

Methodology:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out.

  • Load: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.

  • Wash: Pass 1 mL of the weak wash solvent through the cartridge to remove salts and other polar interferences.

  • Elute: Elute the fatty acids using 1 mL of the strong elution solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Protocol 3: Derivatization of Fatty Acids for Enhanced Detection

Objective: To increase the ionization efficiency and sensitivity of fatty acid analysis by converting the carboxylic acid group to a more readily ionizable derivative.[9][10]

Materials:

  • Dried fatty acid extract

  • Derivatization reagent (e.g., 2-picolylamine for positive mode ESI)

  • Coupling agent (e.g., 2,2'-dipyridyl disulfide)

  • Triphenylphosphine (B44618)

  • Acetonitrile

  • Heating block or water bath

Methodology:

  • Reagent Preparation: Prepare a solution of the derivatization reagent, coupling agent, and triphenylphosphine in acetonitrile.

  • Reaction: Add the reagent solution to the dried fatty acid extract.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Quenching/Dilution: After cooling, the reaction may be quenched or simply diluted with the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_source ESI Source Droplet Droplet GasPhaseIon [Fatty Acid+H]+ Droplet->GasPhaseIon Ideal Ionization SuppressedIon [Fatty Acid+H]+ (Suppressed) Droplet->SuppressedIon Competition for Charge/ Surface Access Analyte Fatty Acid Analyte->Droplet Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet MS_Inlet MS Inlet GasPhaseIon->MS_Inlet High Signal SuppressedIon->MS_Inlet Low Signal

Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.

TroubleshootingWorkflow start Low/Inconsistent Fatty Acid Signal q1 Using a SIL-IS? start->q1 a1_yes Check Analyte/IS Co-elution & Ratio q1->a1_yes Yes a1_no Implement a SIL-IS q1->a1_no No q2 Sample Prep Method? a1_yes->q2 a1_no->q2 a2_ppt Upgrade to SPE or LLE q2->a2_ppt PPT a2_spe Optimize SPE (e.g., HybridSPE) q2->a2_spe SPE/LLE q3 Chromatography Optimized? a2_ppt->q3 a2_spe->q3 a3_no Modify Gradient, Column, or Flow Rate q3->a3_no No a3_yes Perform Post-Column Infusion to Pinpoint Suppression Zone q3->a3_yes Yes end Improved Signal & Reproducibility a3_no->end a3_yes->end

Caption: A logical workflow for troubleshooting ion suppression issues.

SIL_IS_Principle cluster_process Analytical Process SamplePrep Sample Preparation (Extraction, Cleanup) LC_Separation LC Separation SamplePrep->LC_Separation Analyte + IS (Co-processed) Ionization ESI LC_Separation->Ionization Analyte + IS (Co-elute) Quantification Accurate Quantification Ionization->Quantification Ratio (Analyte / IS) corrects for suppression Analyte Fatty Acid Analyte->SamplePrep SIL_IS Fatty Acid-d4 (SIL-IS) SIL_IS->SamplePrep

Caption: Principle of using a Stable Isotope-Labeled Internal Standard (SIL-IS).

References

Preventing isomerization during 4-Methylheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylheptanoic acid, with a specific focus on preventing isomerization and controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Common synthetic routes to this compound include the alkylation of malonic esters, oxidation of 4-methylheptanol, and asymmetric alkylation using chiral auxiliaries.[1][2] The choice of method often depends on the desired stereochemical purity of the final product.

Q2: What is "isomerization" in the context of this compound synthesis?

A2: this compound possesses a chiral center at the fourth carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-4-methylheptanoic acid and (S)-4-methylheptanoic acid.[3] In this context, "isomerization" primarily refers to the loss of stereochemical control during the synthesis, leading to the formation of an unwanted enantiomer or a mixture of both (a racemic mixture). This can also be referred to as racemization or epimerization.

Q3: Why is it critical to control the stereochemistry during the synthesis of this compound for pharmaceutical applications?

A3: In drug development, the two enantiomers of a chiral molecule can have significantly different pharmacological activities and metabolic fates.[4] One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, synthesizing a single, pure enantiomer is often a regulatory requirement and crucial for safety and efficacy.

Q4: What are chiral auxiliaries and how do they help prevent isomerization?

A4: Chiral auxiliaries are chiral molecules that are temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction.[4] In the synthesis of this compound, a chiral auxiliary can be used to guide the alkylation step, leading to the preferential formation of one diastereomer. This diastereomer can then be purified, and the chiral auxiliary is subsequently removed to yield the desired enantiomerically pure this compound.[1][5] This method provides high levels of stereocontrol, thus preventing the formation of the unwanted isomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Diastereoselectivity/Enantioselectivity in Asymmetric Alkylation 1. Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of starting material and product, affecting the isomeric ratio.1a. Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). 1b. Verify the exact concentration of the organolithium base by titration before use. 1c. Allow sufficient time for complete deprotonation at the recommended temperature (typically -78 °C to 0 °C).[6]
2. Incorrect Reaction Temperature: Temperatures that are too high can lead to decreased selectivity.2a. Strictly maintain the recommended low temperatures (e.g., -78 °C) during enolate formation and alkylation. Use a cryocool or a dry ice/acetone bath for consistent temperature control.
3. Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can quench the enolate, leading to side reactions and reduced selectivity.3a. Use anhydrous solvents and freshly distilled reagents. 3b. Flame-dry all glassware under vacuum or a stream of inert gas before use.
Racemization/Epimerization of the Final Product 1. Harsh Auxiliary Cleavage Conditions: Strong acidic or basic conditions during the hydrolysis of the chiral auxiliary can cause epimerization at the newly formed stereocenter.[7]1a. For pseudoephedrine amides, mild acidic hydrolysis (e.g., 9 N H₂SO₄ in dioxane/water at reflux) is effective.[8][9] 1b. For Evans' oxazolidinones, cleavage with lithium hydroperoxide (LiOOH) at low temperatures is a standard and mild procedure.[10]
2. Inappropriate Work-up or Purification Conditions: Exposure of the final chiral carboxylic acid to strong acids or bases for prolonged periods can lead to racemization.2a. During work-up, use dilute acids for neutralization and minimize the time the product is in contact with strongly acidic or basic aqueous layers. 2b. Avoid purification methods that involve harsh pH conditions.
Low Yield of Alkylated Product 1. Poor Quality Alkylating Agent: The alkyl halide may be impure or degraded.1a. Use a freshly opened bottle of the alkylating agent or purify it by distillation before use.
2. Steric Hindrance: The substrate or the alkylating agent may be sterically bulky, slowing down the reaction.2a. For sterically demanding alkylations, consider using more reactive electrophiles (e.g., triflates instead of iodides). 2b. The addition of DMPU can sometimes facilitate the alkylation of less reactive electrophiles.[4]

Quantitative Data Presentation

Table 1: Performance of Chiral Auxiliaries in the Asymmetric Synthesis of α-Substituted Carboxylic Acids

Chiral AuxiliaryElectrophileDiastereomeric Excess (de, %)Yield (%)Reference
(1S,2S)-PseudoephedrinePropyl Iodide≥9991[5]
(1S,2S)-PseudoephedrineIsopropyl Iodide9793[5]
(1S,2S)-PseudoephedrineBenzyl Bromide≥9995[5]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl Iodide98:2 (dr)61-77[10]
(S)-4-Benzyl-2-oxazolidinoneEthyl Iodide>9990-95[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-4-Methylheptanoic Acid using a Pseudoephedrine Auxiliary

This protocol is adapted from the methodology developed by Myers et al.[5]

Step 1: Formation of the Pseudoephedrine Amide

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equiv.) and triethylamine (B128534) (1.5 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add butyryl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amide is often crystalline and can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[8]

Step 2: Diastereoselective Alkylation

  • To a suspension of anhydrous lithium chloride (6.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equiv.) at -78 °C.

  • Slowly add a solution of the pseudoephedrine amide (1.0 equiv.) in THF to the cold LDA-LiCl slurry.

  • Allow the mixture to warm to 0 °C for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to -78 °C and add propyl iodide (1.5 equiv.).

  • Stir at -78 °C for 4-6 hours or until the reaction is complete by TLC analysis.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in a 3:1 mixture of dioxane and 9 N aqueous sulfuric acid.[9]

  • Heat the mixture to reflux (approximately 115 °C) for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether to isolate the (R)-4-methylheptanoic acid.

  • To recover the auxiliary, basify the aqueous layer with a NaOH solution until the pH is greater than 12 and extract with dichloromethane.[8]

Visualizations

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Amide Chiral Amide Prochiral_Acid->Amide Acylation Auxiliary Chiral Auxiliary (Pseudoephedrine) Auxiliary->Amide Enolate Chiral Enolate Amide->Enolate Deprotonation (LDA, LiCl) Alkylated_Amide Alkylated Amide (Diastereomerically Enriched) Enolate->Alkylated_Amide Alkylation (R-X) Final_Product Enantiomerically Pure This compound Alkylated_Amide->Final_Product Hydrolysis Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Amide->Recovered_Auxiliary Hydrolysis

Caption: Workflow for the asymmetric synthesis of this compound.

Troubleshooting_Logic cluster_selectivity Low Selectivity Causes cluster_racemization Racemization Causes cluster_yield Low Yield Causes Start Problem Encountered Low_Selectivity Low Diastereoselectivity? Start->Low_Selectivity Racemization Product Racemized? Start->Racemization Low_Yield Low Yield? Start->Low_Yield Incomplete_Enolate Incomplete Enolate Formation Low_Selectivity->Incomplete_Enolate Check Base/Time High_Temp High Reaction Temperature Low_Selectivity->High_Temp Verify Temp Control Protic_Impurity Protic Impurities Low_Selectivity->Protic_Impurity Ensure Anhydrous Conditions Harsh_Cleavage Harsh Auxiliary Cleavage Racemization->Harsh_Cleavage Use Milder Hydrolysis Harsh_Workup Harsh Work-up Conditions Racemization->Harsh_Workup Minimize Acid/Base Contact Time Bad_Reagent Poor Quality Alkylating Agent Low_Yield->Bad_Reagent Purify/Replace Reagent Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Use More Reactive Electrophile

Caption: Troubleshooting decision tree for this compound synthesis.

References

Stability of 4-Methylheptanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Methylheptanoic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other carboxylic acids, can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can induce photodegradation.

  • pH: The pH of aqueous solutions can affect the stability, with extremes in pH potentially catalyzing hydrolysis of any esters that might be present as impurities or formed in solution.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the aliphatic chain.

  • Solvent Type: The choice of solvent can impact stability. Protic solvents might participate in degradation reactions, while non-polar aprotic solvents are generally more inert.

Q2: In which solvents is this compound expected to be most stable?

A2: While specific stability data for this compound is limited, based on general chemical principles for carboxylic acids, it is expected to be most stable in aprotic, non-polar organic solvents such as heptane, hexane, and toluene. It is soluble in alcohols and slightly soluble in water.[1] Stability in protic solvents like alcohols may be lower due to the potential for esterification, especially at elevated temperatures or in the presence of an acid catalyst.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: For optimal stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.

  • Prepared in high-purity, dry solvents to minimize contaminants that could catalyze degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways for this compound include:

  • Oxidation: The aliphatic chain can undergo oxidation, particularly at the carbon atoms adjacent to the methyl group or the carboxylic acid. This can lead to the formation of hydroperoxides, ketones, or shorter-chain carboxylic acids.

  • Photodegradation: UV light can initiate free-radical chain reactions, leading to the cleavage of C-C bonds and the formation of a variety of smaller molecules.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation to produce an alkane and carbon dioxide, although this typically requires high temperatures.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Change in solution color (e.g., yellowing) Oxidation of this compound or solvent impurities.1. Prepare fresh solutions using high-purity solvents. 2. Store solutions protected from light and under an inert atmosphere. 3. Analyze the solution by UV-Vis spectroscopy to check for the appearance of new chromophores.
Precipitation of material from solution Poor solubility at the storage temperature. Degradation to a less soluble product.1. Confirm the solubility of this compound in the chosen solvent at the storage temperature. 2. Equilibrate the solution to room temperature before use. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results in bioassays or chemical reactions Degradation of the this compound stock solution.1. Prepare a fresh stock solution. 2. Perform a stability study on the stock solution under the experimental conditions (see Experimental Protocols). 3. Use an internal standard in your assay to account for any potential degradation.
Appearance of new peaks in HPLC or GC analysis Degradation of this compound.1. Identify the degradation products using mass spectrometry (MS). 2. Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. 3. Optimize storage and handling conditions to minimize degradation.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative stability data for this compound in various solvents. Researchers are encouraged to perform their own stability studies based on the protocols provided below to determine the stability under their specific experimental conditions. The following table provides a template for recording such data.

Solvent Temperature (°C) Storage Condition Parameter Value
Acetonitrile (B52724)25Ambient LightHalf-life (t½)Data to be determined
Methanol25Ambient LightDegradation Rate Constant (k)Data to be determined
Water (pH 7)4Dark% Recovery after 30 daysData to be determined
Heptane25Ambient LightHalf-life (t½)Data to be determined

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC-UV

This protocol describes a general method for assessing the stability of this compound in a given solvent.

1. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent to be tested.

  • Prepare working solutions (e.g., 100 µg/mL) by diluting the stock solution with the same solvent.

3. Stability Study Design:

  • Aliquots of the working solution should be stored under different conditions (e.g., 4°C in the dark, 25°C with ambient light, 40°C in an oven).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), an aliquot from each condition is taken for analysis.

4. HPLC Analysis:

  • Mobile Phase: A suitable mobile phase for analyzing carboxylic acids on a C18 column is an acidified mixture of acetonitrile and water (e.g., 70:30 acetonitrile:water with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: As carboxylic acids have weak UV absorbance, detection can be challenging. A low wavelength (e.g., 205-215 nm) can be used, but this may result in high background noise. Derivatization to a UV-active ester is an alternative for improved sensitivity.

  • Analysis: The peak area of this compound is recorded at each time point.

5. Data Analysis:

  • The percentage of this compound remaining at each time point is calculated relative to the initial time point (t=0).

  • Degradation kinetics (e.g., half-life) can be determined by plotting the natural logarithm of the concentration versus time.

Visualizations

Experimental_Workflow prep Prepare Stock Solution (1 mg/mL 4-MHA in test solvent) aliquot Aliquot into Vials for Different Storage Conditions prep->aliquot storage Storage Conditions: - 4°C, Dark - 25°C, Light - 40°C, Dark aliquot->storage sampling Sample at Time Points (0, 24h, 48h, 1 week, etc.) storage->sampling hplc HPLC Analysis (C18 column, UV detection) sampling->hplc data Data Analysis: - % Recovery vs. Time - Determine Degradation Rate hplc->data

Caption: Workflow for stability testing of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_decarboxylation Thermal Decarboxylation mha This compound hydroperoxide Hydroperoxide Intermediate mha->hydroperoxide O2 ketone Ketone Derivative hydroperoxide->ketone shorter_acid Shorter-Chain Acid hydroperoxide->shorter_acid mha_photo This compound radicals Free Radicals mha_photo->radicals UV Light cleavage Cleavage Products radicals->cleavage mha_decarb This compound alkane 3-Methylheptane + CO2 mha_decarb->alkane Heat

References

Technical Support Center: Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched-chain fatty acid (BCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common interferences and challenges encountered during BCFA analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and systematic solutions to ensure accurate and reproducible results.

Question: I am observing poor peak shape (tailing or fronting) in my gas chromatography (GC) chromatogram. What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a common issue in the GC analysis of fatty acids, including BCFAs. It can significantly impact resolution and the accuracy of quantification.

Potential Causes and Solutions:

  • Analyte-Column Interactions: Free fatty acids are polar and can interact with active sites (e.g., free silanol (B1196071) groups) on the GC column or inlet liner, leading to peak tailing.

    • Solution: Derivatization is crucial. Convert fatty acids to their less polar and more volatile fatty acid methyl ester (FAME) derivatives. This neutralizes the polar carboxyl group, leading to improved peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Contamination: Active sites can also be introduced by the accumulation of non-volatile residues from previous injections in the inlet or at the head of the column.

    • Solution: Regularly perform inlet maintenance, including changing the liner and septum. Condition the column according to the manufacturer's instructions to remove contaminants.

  • Inappropriate Injection Temperature: If the injector temperature is too low, volatilization of the sample may be incomplete. If it's too high, thermally labile compounds may degrade.

    • Solution: Optimize the injector temperature. A typical starting point for FAME analysis is 250°C.

Troubleshooting Workflow for Poor Peak Shape:

Caption: Troubleshooting logic for poor peak shape in GC analysis.

Question: My quantitative results from liquid chromatography-mass spectrometry (LC-MS) analysis are inconsistent and show poor reproducibility. Could this be due to matrix effects?

Answer:

Yes, inconsistent and irreproducible quantitative results in LC-MS are classic signs of matrix effects. Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of your target analytes (BCFAs) in the mass spectrometer's ion source.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.[2]

Primary Causes in Biological Samples:

  • Phospholipids (B1166683): In biological matrices like plasma and serum, phospholipids are a major source of matrix effects.[2][3]

  • Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules can also affect ionization efficiency.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and removing phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract lipids of interest while leaving behind interfering substances.

  • Optimize Chromatography:

    • Gradient Elution: Modify your LC gradient to achieve better separation between your BCFAs and the matrix components causing interference.

    • Column Chemistry: Experiment with different column stationary phases to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C or ²H).[4] It will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction during data analysis.[4] This is considered the gold standard for quantitative MS analysis.[4]

Quantitative Impact of Matrix Effects on Lipid Analysis in Human Plasma:

Lipid ClassSample PreparationIonization ModeSignal Suppression/EnhancementReference
Various LipidsProtein PrecipitationESI+Suppression up to 60% due to phospholipids[5]
Lapatinib (B449)Protein PrecipitationESI+Recovery varied up to 3.5-fold in cancer patients[6]
Various LipidsPhospholipid RemovalESI+ / ESI-4 to 6-fold signal enhancement for non-phospholipids[7]
Question: I am having trouble separating branched-chain fatty acid isomers from their straight-chain counterparts. What can I do to improve resolution?

Answer:

Co-elution of BCFA isomers with more abundant straight-chain fatty acids is a significant challenge.[8] Achieving good chromatographic separation is key to accurate identification and quantification.

Solutions for Improving Isomer Separation:

  • GC Column Selection: The choice of GC column is critical.

    • Highly Polar Columns: Columns with a high cyanopropyl content (e.g., HP-88, CP-Sil 88) are generally recommended for separating FAMEs, including cis/trans and positional isomers.

    • Longer Columns: Increasing the column length (e.g., 60 m or 100 m) provides more theoretical plates and can improve the separation of closely eluting compounds.

  • Optimize GC Temperature Program:

    • Slower Ramp Rate: A slower oven temperature ramp will increase the time analytes spend interacting with the stationary phase, which can enhance separation.

    • Isothermal Segments: Introducing isothermal holds at temperatures where critical pairs of isomers elute can improve their resolution.

  • LC Method Development: For LC-based separations, consider:

    • Column Choice: Reversed-phase columns (e.g., C18, C8) are commonly used. Experiment with different bonded phases to find the best selectivity for your isomers of interest.

    • Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the water content can alter selectivity and improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of branched-chain fatty acids?

A1: Free fatty acids are polar and have low volatility, which makes them unsuitable for direct GC analysis.[1] This can lead to issues like poor peak shape (tailing), adsorption onto the column, and inaccurate results. Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the fatty acids.[1] This allows for better separation based on properties like boiling point and degree of unsaturation.[1]

Q2: What are the most common methods for preparing FAMEs, and what are their pros and cons?

A2: The two main approaches are acid-catalyzed and base-catalyzed reactions.

Derivatization MethodReagentsProsCons
Acid-Catalyzed Boron trifluoride (BF₃)-methanol, Methanolic HClEffective for both free fatty acids and transesterification of esterified fatty acids.Can be harsh and may create artifacts with certain fatty acids. BF₃ is toxic.
Base-Catalyzed Sodium or potassium hydroxide (B78521) in methanolRapid and occurs at room temperature.Not effective for free fatty acids.

Q3: How can I assess the recovery of my BCFA extraction method?

A3: To determine the extraction recovery, you can perform a spike-and-recovery experiment. This involves adding a known amount of a BCFA standard to your sample matrix before and after the extraction process. The recovery is calculated as the percentage of the analyte measured in the pre-extraction spiked sample compared to the post-extraction spiked sample. The use of a stable isotope-labeled internal standard added at the very beginning of the sample preparation process is the most accurate way to correct for both extraction losses and matrix effects.

Comparison of BCFA Extraction Recovery from Plasma:

Extraction MethodPrincipleTypical RecoveryReference
Folch/Bligh & Dyer Liquid-liquid extraction with chloroform/methanol>90% for most lipids[9][10]
Solid-Phase Extraction (SPE) Analyte affinity for a solid sorbent>90% achievable[11]
Methanol Extraction Single-phase protein precipitation and lipid extraction~80% for lysophospholipids, >90% for other lipids[9]

Q4: Are there any known signaling pathways involving branched-chain fatty acids?

A4: Yes, recent research has begun to uncover the roles of BCFAs in cellular signaling.

  • Inflammation: BCFAs have been shown to modulate inflammatory responses. For instance, they can inhibit the overactivation of the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) signaling pathway, which is a key regulator of inflammation.[12]

  • Metabolism: BCFAs can act as signaling molecules that influence lipid metabolism. Some BCFAs have been found to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in fatty acid oxidation.[13]

  • Gene Expression: Studies have shown that different BCFAs can have opposing effects on the expression of genes involved in fatty acid synthesis (e.g., FASN) and inflammation (e.g., CRP, IL-6) in liver cells.[14]

Simplified Signaling Pathway of BCFA in Inflammation:

BCFA_Inflammation_Pathway cluster_cell Intestinal Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Cascade Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-8, TNF-α) NFkB->Inflammatory_Cytokines Upregulates BCFA BCFA BCFA->TLR4 Inhibits

Caption: BCFA-mediated inhibition of the TLR4/NF-κB inflammatory pathway.

Experimental Protocols

Protocol: Fatty Acid Methyl Ester (FAME) Derivatization using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for the esterification of a broad range of fatty acids.[1]

Materials:

  • Lipid-containing sample (1-25 mg)

  • Boron trifluoride-methanol (12-14% w/w)

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride solution or Water

  • Anhydrous Sodium Sulfate (B86663)

  • Micro reaction vessel with PTFE-lined cap (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the lipid sample into the micro reaction vessel. If the sample is in an aqueous solution, it should be dried first under a stream of nitrogen.

  • Add 2 mL of BF₃-methanol solution to the sample.

  • Cap the vessel tightly and heat at 60°C for 10 minutes in the heating block or water bath.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane (or heptane) to the vessel.

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer.

  • Allow the layers to separate. Centrifugation can be used to facilitate phase separation.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and mixing.

  • The sample is now ready for GC analysis.

Note: Boron trifluoride is toxic and corrosive and should be handled in a fume hood with appropriate personal protective equipment.

References

Technical Support Center: 4-Methylheptanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of 4-Methylheptanoic acid during experimental extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might affect its extraction?

This compound is a branched-chain medium-chain fatty acid.[1] Its structure, featuring a seven-carbon chain with a methyl group at the fourth position, influences its physical properties like solubility and boiling point, which are critical for designing an effective extraction strategy.[1] Understanding these properties is the first step in troubleshooting low recovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [1][2]
AppearanceColorless to pale yellow liquid[3]
Boiling Point234-235 °C (estimated)[3]
Water Solubility592.1 mg/L @ 25 °C (estimated, slightly soluble)[3]
logP (o/w)2.719 (estimated)[3]
pKa~4.8 (estimated)N/A
Synonyms4-methyl-heptanoic acid, (+/-)-4-Methylheptanoic acid[2]
Q2: I am experiencing low recovery of this compound. What are the common causes and how can I troubleshoot this issue?

Low recovery is a frequent challenge stemming from the compound's properties and the complexity of biological matrices.[4][5] Key factors to investigate include sample pH, the choice of extraction solvent or solid-phase sorbent, sample matrix effects, and potential loss due to volatility.

A systematic approach to troubleshooting is crucial. The following workflow diagram outlines the key decision points and steps to identify and resolve the root cause of low recovery.

TroubleshootingWorkflow Start Start: Low Recovery of This compound Check_pH Is Sample pH < pKa (~4.8)? Start->Check_pH Adjust_pH Action: Acidify sample to pH 2-3 with HCl Check_pH->Adjust_pH No Check_Method Which Extraction Method? Check_pH->Check_Method Yes Adjust_pH->Check_Method LLE_Branch Liquid-Liquid Extraction (LLE) Check_Method->LLE_Branch LLE SPE_Branch Solid-Phase Extraction (SPE) Check_Method->SPE_Branch SPE Check_LLE_Solvent Is LLE solvent appropriate? (e.g., Diethyl Ether, Ethyl Acetate) LLE_Branch->Check_LLE_Solvent Check_SPE_Sorbent Is SPE sorbent correct? (e.g., Mixed-Mode Anion Exchange) SPE_Branch->Check_SPE_Sorbent Change_LLE_Solvent Action: Test alternative water-immiscible solvents of varying polarity. Check_LLE_Solvent->Change_LLE_Solvent No Check_Matrix Are Matrix Effects Suspected? (e.g., high protein, lipids) Check_LLE_Solvent->Check_Matrix Yes Change_LLE_Solvent->Check_Matrix Change_SPE_Sorbent Action: Select a sorbent based on analyte-sorbent interaction (e.g., WAX, Reversed-Phase). Check_SPE_Sorbent->Change_SPE_Sorbent No Check_SPE_Sorbent->Check_Matrix Yes Change_SPE_Sorbent->Check_Matrix Pretreat_Sample Action: Implement sample pre-treatment. (e.g., Protein precipitation, filtration) Check_Matrix->Pretreat_Sample Yes Check_Derivatization Is Post-Extraction Derivatization for GC Analysis Complete? Check_Matrix->Check_Derivatization No Pretreat_Sample->Check_Derivatization Optimize_Deriv Action: Optimize derivatization (reagent, temp, time). Check_Derivatization->Optimize_Deriv No End Resolved: Improved Recovery Check_Derivatization->End Yes Optimize_Deriv->End

Caption: Troubleshooting workflow for low recovery of this compound.

Q3: How does pH critically influence the extraction efficiency?

The pH of the aqueous sample is one of the most critical factors for successful extraction. This compound has a carboxylic acid functional group. For it to be efficiently extracted from an aqueous solution into an organic solvent (LLE) or retained on a reversed-phase sorbent (SPE), this group must be in its neutral, protonated form (-COOH).

  • If pH > pKa (~4.8): The acid will be deprotonated to its carboxylate form (-COO⁻), making it charged and highly water-soluble. This will prevent its transfer into an organic solvent, leading to very low recovery.

  • If pH < pKa (~4.8): The acid will be protonated (-COOH), making it less polar and more soluble in organic solvents.

Recommendation: Before extraction, always acidify your aqueous sample to a pH of 2-3 to ensure the complete protonation of the this compound.[6][7]

Extraction Protocols and Optimization

Q4: What are the recommended extraction methods for this compound?

The two most common and effective methods for extracting short-chain fatty acids like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4] The choice between them often depends on the sample complexity, required purity, and sample throughput.

Table 2: Comparison of LLE and SPE for this compound Extraction

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on polarity.[7]Retention of the analyte on a solid sorbent followed by selective elution.[7][8]
Selectivity Low to moderate; co-extraction of other organic acids and neutral compounds is common.[7]High; specific wash and elution steps allow for effective removal of interferences.[9]
Speed/Throughput Moderate; can be time-consuming and labor-intensive for many samples.High; well-suited for automation and processing multiple samples simultaneously.[10]
Solvent Usage High; requires significant volumes of organic solvents.Low; uses smaller volumes of solvents, making it a "greener" alternative.
Expected Recovery 60-80% (can be >90% with optimization).[6][7]85-95% (or higher).[7][11]
Common Issues Emulsion formation, incomplete phase separation.Sorbent overloading, column drying, breakthrough of analyte.
Q5: Can you provide a standard protocol for Liquid-Liquid Extraction (LLE)?

This protocol outlines a general LLE procedure. Optimization of solvent choice and extraction volumes may be required based on your specific sample matrix.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Preparation:

    • Take a known volume or weight of your sample (e.g., 1 mL of plasma, 100 mg of homogenized tissue).

    • Add an internal standard if quantitative analysis is required.

    • Acidify the sample to pH 2-3 using an appropriate acid (e.g., 1M HCl or phosphoric acid).[6][12] This step is critical for protonating the carboxylic acid.

  • Extraction:

    • Transfer the acidified sample to a suitable extraction vessel (e.g., a glass tube with a PTFE-lined cap).

    • Add 2-3 volumes of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[6]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at >2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the upper organic layer containing the extracted this compound and transfer it to a clean tube.

    • For improved recovery, repeat the extraction (steps 2-3) on the remaining aqueous layer one or two more times, pooling the organic extracts.

  • Concentration & Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a low temperature (<40°C) to prevent loss of the volatile analyte.

    • Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., the mobile phase for LC analysis or a derivatization solvent for GC analysis).

Q6: Can you provide a standard protocol for Solid-Phase Extraction (SPE)?

SPE offers a more selective and often cleaner extract compared to LLE.[13] Mixed-mode or weak anion exchange (WAX) cartridges are commonly used for acidic compounds. The following is a general protocol that should be optimized for your specific application.

SPE_Workflow cluster_steps SPE Protocol Steps Step1 Step 1: Condition/Equilibrate Activate sorbent with methanol (B129727), then equilibrate with acidified water (pH 2-3). Step2 Step 2: Load Sample Apply pre-treated, acidified sample to the cartridge at a slow, steady flow rate. Step1->Step2 Step3 Step 3: Wash Wash with a weak solvent (e.g., acidified water) to remove hydrophilic interferences. Step2->Step3 Step4 Step 4: Elute Elute this compound with an appropriate organic solvent (e.g., methanol, acetonitrile, or a basic solution). Step3->Step4 Step5 Step 5: Evaporate & Reconstitute Evaporate eluate and reconstitute for analysis. Step4->Step5

Caption: The five fundamental steps of a Solid-Phase Extraction (SPE) workflow.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • Acidify the sample to pH 2-3 .

    • Centrifuge or filter the sample to remove any particulates that could clog the SPE cartridge.[9]

    • For viscous samples like plasma, dilution with the equilibration buffer may be necessary.

  • Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., a C18 or mixed-mode anion exchange cartridge) sequentially with 1-2 column volumes of methanol, followed by 1-2 column volumes of acidified water (pH 2-3). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., acidified water) to remove salts and other polar, non-retained impurities.

    • An optional second wash with a weak organic solvent (e.g., 5% methanol in water) can remove less polar interferences.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 1-2 mL) of an appropriate elution solvent. The choice of solvent depends on the sorbent:

      • Reversed-Phase (e.g., C18): Use a polar organic solvent like methanol or acetonitrile.

      • Anion Exchange: Use a basic solvent (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol) to deprotonate the acid and release it from the sorbent.

  • Concentration & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute as described in the LLE protocol.

Q7: My analysis is by GC-MS. Could derivatization be the cause of my low recovery values?

Yes, absolutely. Carboxylic acids like this compound are polar and exhibit poor peak shape and thermal instability in a GC system.[14] They must be converted into more volatile and less polar derivatives before analysis. Incomplete derivatization will result in a low analytical signal, which is often misinterpreted as low extraction recovery.

  • Common Methods: The most common derivatization methods are alkylation (typically methylation to form Fatty Acid Methyl Esters - FAMEs) and silylation (to form TMS or TBDMS esters).[14][15]

  • Potential Problems:

    • Incomplete Reaction: The reaction may not go to completion due to insufficient reagent, incorrect temperature, or short reaction time.

    • Reagent Degradation: Derivatization reagents can be sensitive to moisture. Ensure all solvents and the dried extract are anhydrous.

    • Side Reactions: The complex sample matrix can sometimes interfere with the derivatization reaction.[15]

Recommendation: To confirm if derivatization is the issue, prepare a standard solution of this compound in a clean solvent and run it through the derivatization procedure alone. If the resulting peak area is lower than expected, optimize your derivatization protocol (reagent concentration, temperature, and time) before troubleshooting the extraction steps.[16] Using a derivatization method with (trimethylsilyl)diazomethane (TMSD) has been shown to be precise and produce fewer interferences for plant-derived fatty acids.[15]

References

Technical Support Center: Synthesis and Purification of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 4-methylheptanoic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Malonic Ester Synthesis: This is a classic method for forming carboxylic acids. It involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation.[1][2]

  • Grignard Reaction: This method utilizes a Grignard reagent, which acts as a potent nucleophile. The Grignard reagent reacts with carbon dioxide in an ether-based solvent, followed by an acidic workup to yield the carboxylic acid.[3][4]

  • Oxidation of 4-Methylheptanol: A primary alcohol, 4-methylheptanol, can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like chromic acid (Jones reagent).[5][6]

Q2: I am getting a low yield in my malonic ester synthesis of this compound. What are the possible causes and solutions?

A2: Low yields in malonic ester synthesis can be frustrating. Here are some common culprits and troubleshooting steps:

  • Incomplete Deprotonation: The first step is the deprotonation of the malonic ester to form an enolate. If the base is not strong enough or if there is moisture in the reaction, this step may be incomplete.

    • Solution: Ensure your glassware is thoroughly dried and use a fresh, anhydrous solvent. The base used should be a strong alkoxide, such as sodium ethoxide in ethanol.[7]

  • Side Reactions: A significant drawback of this method is the potential for dialkylation, where the malonic ester is alkylated twice.[7] This leads to a more substituted byproduct and consumes your starting material.

    • Solution: To minimize dialkylation, you can try using a slight excess of the malonic ester relative to the alkyl halide.

  • Inefficient Hydrolysis or Decarboxylation: The final steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating. If these steps are incomplete, your yield of the final product will be reduced.

    • Solution: Ensure complete hydrolysis by using a sufficient amount of a strong acid or base and allowing for adequate reaction time. For decarboxylation, make sure the temperature is high enough (typically above 150 °C) to drive the reaction to completion.[1]

Q3: My Grignard reaction to synthesize this compound is failing. What should I check?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Here are the key factors to investigate:

  • Anhydrous Conditions are Crucial: Grignard reagents are extremely reactive towards protic solvents, especially water. Any moisture will quench the Grignard reagent, leading to the formation of an alkane and failure of the desired reaction.[3]

    • Solution: All glassware must be flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether or THF) and ensure your starting materials are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help to initiate the reaction.

  • Purity of the Alkyl Halide: Impurities in the alkyl halide can interfere with the formation of the Grignard reagent.

    • Solution: Use a freshly distilled or high-purity alkyl halide.

Q4: What are the typical byproducts I might see in the synthesis of this compound?

A4: The byproducts will depend on the synthetic route you choose:

Synthesis MethodPotential Byproducts
Malonic Ester Synthesis Dialkylated malonic ester, unreacted starting materials (malonic ester, alkyl halide).[7]
Grignard Reaction Alkane (from quenching of the Grignard reagent), symmetrical ketones (from reaction with methoxy-substituted aryl bromides, if applicable).[3][8]
Oxidation of 4-Methylheptanol Aldehyde (from incomplete oxidation), over-oxidation products (if other functional groups are present).[6][9]

Q5: What are the recommended methods for purifying crude this compound?

A5: Several techniques can be employed to purify this compound, and the best choice will depend on the nature of the impurities.

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The carboxylic acid will be deprotonated and move into the aqueous layer as a carboxylate salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid.[10][11]

  • Fractional Distillation: This technique is suitable for separating liquids with different boiling points. Since this compound is a liquid at room temperature, fractional distillation under reduced pressure (vacuum distillation) can be used to separate it from less volatile or more volatile impurities.[10]

  • Column Chromatography: For separating compounds with similar polarities, column chromatography can be a powerful tool. A silica (B1680970) gel column is typically used, and the product is eluted with a suitable solvent system.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis of Crude Product

Potential Cause: Presence of unreacted starting materials or byproducts.

Troubleshooting Steps:

  • Identify the Peaks: Compare the retention times and mass spectra of the unexpected peaks with those of your starting materials.

  • Malonic Ester Synthesis:

    • An earlier peak could correspond to the unreacted alkyl halide.

    • A later, higher molecular weight peak might be the dialkylated byproduct.

  • Grignard Reaction:

    • A peak corresponding to the alkane formed from your alkyl halide suggests that your Grignard reagent was quenched.

  • Oxidation Reaction:

    • A peak with a lower retention time and a molecular weight corresponding to the aldehyde of 4-methylheptanol indicates incomplete oxidation.

Issue 2: Difficulty Separating the Product from a Close-Boiling Impurity

Potential Cause: Presence of an isomeric byproduct with a similar boiling point.

Troubleshooting Steps:

  • Optimize Fractional Distillation:

    • Use a longer fractionating column to increase the number of theoretical plates.

    • Perform the distillation at a very slow rate to allow for better separation.

    • Adjust the vacuum pressure to find the optimal temperature difference between the desired product and the impurity. A pressure-temperature nomograph can be a useful tool for estimating boiling points at different pressures.

  • Employ Column Chromatography:

    • If distillation is ineffective, column chromatography may provide better separation. Experiment with different solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid to reduce tailing) to find the optimal conditions for separating the isomers.

Experimental Protocols

Acid-Base Extraction Protocol for Purifying this compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium 4-methylheptanoate salt) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out or form an oily layer.

  • Isolation: Extract the purified this compound back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Pathways cluster_malonic Malonic Ester Synthesis cluster_grignard Grignard Reaction cluster_oxidation Oxidation Diethyl Malonate Diethyl Malonate Alkylated Malonate Alkylated Malonate Diethyl Malonate->Alkylated Malonate + Alkyl Halide + Base This compound This compound Alkylated Malonate->this compound + H3O+ + Heat Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent + Mg, Ether Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt + CO2 Carboxylate Salt->this compound + H3O+ 4-Methylheptanol 4-Methylheptanol 4-Methylheptanol->this compound + Jones Reagent

Caption: Common synthetic pathways for this compound.

Purification_Workflow Crude Product Crude Product Dissolve in\nOrganic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in\nOrganic Solvent Acid-Base Extraction Acid-Base Extraction Dissolve in\nOrganic Solvent->Acid-Base Extraction Aqueous Layer\n(Carboxylate Salt) Aqueous Layer (Carboxylate Salt) Acid-Base Extraction->Aqueous Layer\n(Carboxylate Salt) Organic Layer\n(Impurities) Organic Layer (Impurities) Acid-Base Extraction->Organic Layer\n(Impurities) Acidify Acidify Aqueous Layer\n(Carboxylate Salt)->Acidify Precipitate/\nOily Layer Precipitate/ Oily Layer Acidify->Precipitate/\nOily Layer Extract with\nOrganic Solvent Extract with Organic Solvent Precipitate/\nOily Layer->Extract with\nOrganic Solvent Dry and Evaporate Dry and Evaporate Extract with\nOrganic Solvent->Dry and Evaporate Purified\nthis compound Purified This compound Dry and Evaporate->Purified\nthis compound Further Purification\n(Optional) Further Purification (Optional) Purified\nthis compound->Further Purification\n(Optional) Fractional Distillation Fractional Distillation Further Purification\n(Optional)->Fractional Distillation Column Chromatography Column Chromatography Further Purification\n(Optional)->Column Chromatography

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS and LC-MS Methods for 4-Methylheptanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-methylheptanoic acid, a branched-chain fatty acid implicated in various metabolic pathways, is of paramount importance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, supported by experimental data and detailed protocols.

Method Performance Comparison

The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, including sensitivity, selectivity, and sample matrix. The following table summarizes the typical performance characteristics of a validated GC-MS method and a comparative LC-MS/MS method for short-chain fatty acids, including this compound.

Validation ParameterGC-MS with Derivatization (MTBSTFA)LC-MS/MS (without derivatization)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.064 - 0.067 µM[1]0.3 - 0.6 µg/mL (for acetate)[2]
Limit of Quantification (LOQ) 0.15 - 0.45 mM[1]0.03 - 0.12 µg/mL (for propionate (B1217596) and butyrate)[2]
Precision (RSD%) < 2% (Repeatability)[1]Good within-day and inter-day repeatability[2]
Accuracy (Recovery %) 81.27 - 128.42%[1]95 - 117% (for a mix of SCFAs)[3][4]
Sample Preparation Derivatization requiredDirect injection possible after extraction[2][5]

Experimental Protocols

Detailed methodologies for the validated GC-MS method and a comparative LC-MS/MS method are provided below. These protocols are based on established methods for short-chain fatty acid analysis and should be optimized for specific laboratory conditions.

Validated GC-MS Method with MTBSTFA Derivatization

This protocol is adapted from a highly sensitive method for the quantification of 14 short-chain fatty acids, including 4-methylhexanoic acid, which is structurally similar to this compound.[6]

1. Sample Preparation (Derivatization):

  • To the sample, add sodium hydroxide (B78521) to protect the short-chain fatty acids (SCFAs).

  • Perform a one-step extraction at a pH greater than 7.

  • Derivatize the extracted SCFAs with N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The quantification mass (m/z) for the TBDMS derivative of this compound should be determined.

Comparative LC-MS/MS Method (Derivatization-Free)

This protocol offers a simpler sample preparation by avoiding derivatization.[2][5]

1. Sample Preparation (Extraction):

  • Acidify the plasma or serum sample.

  • Extract the SCFAs with methyl tert-butyl ether.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2-20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for this compound need to be determined.

Method Validation and Workflow

The validation of an analytical method is crucial to ensure reliable and reproducible results. The following diagram illustrates a general workflow for the validation of the GC-MS method for this compound.

GCMS_Validation_Workflow GC-MS Method Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters Sample Biological Sample Extraction Extraction of SCFAs Sample->Extraction Derivatization Derivatization (e.g., MTBSTFA) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Specificity Specificity Linearity Linearity & Range LOD_LOQ LOD & LOQ Precision Precision (Repeatability & Intermediate) Accuracy Accuracy (Recovery) Robustness Robustness Validated_Method Validated Method Precision->Validated_Method Accuracy->Validated_Method Robustness->Validated_Method

Caption: GC-MS method validation workflow.

Signaling Pathways and Logical Relationships

The choice between GC-MS and LC-MS often depends on a balance of factors including the need for derivatization, desired sensitivity, and instrument availability. The following diagram illustrates the decision-making process.

Method_Selection_Logic Method Selection for this compound Analysis Analyte This compound Derivatization Derivatization Tolerable? Analyte->Derivatization High_Sensitivity High Sensitivity Required? Derivatization->High_Sensitivity Yes LC_MS LC-MS Method Derivatization->LC_MS No GC_MS GC-MS Method High_Sensitivity->GC_MS Yes High_Sensitivity->LC_MS No

Caption: Logic for selecting an analytical method.

References

A Comparative Analysis of 4-Methylheptanoic Acid and 3-Methylheptanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and analytical methodologies of two closely related branched-chain fatty acids.

In the landscape of lipid research and drug development, the nuanced differences between isomeric molecules can have profound impacts on their biological efficacy and therapeutic potential. This guide provides a detailed comparative analysis of two constitutional isomers: 4-Methylheptanoic acid (4-MHA) and 3-Methylheptanoic acid (3-MHA). Both are C8 branched-chain fatty acids, a class of molecules gaining interest for their diverse biological activities. This document summarizes their key physicochemical properties, explores their known biological functions with supporting data, and provides detailed experimental protocols for their analysis.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the position of the methyl group from the fourth to the third carbon in the heptanoic acid chain results in subtle yet significant differences in the physicochemical properties of 4-MHA and 3-MHA. These differences can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.

PropertyThis compound3-Methylheptanoic AcidReference(s)
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol 144.21 g/mol [3][4]
Boiling Point 234-235 °C (est.)~234.6 °C[5][6]
Density 0.879-0.885 g/mL at 25 °C~0.927 g/mL[5][7]
pKa No Data Available~4.80 (Predicted)[7]
Melting Point No Data AvailableNo Data Available
Solubility in Water Slightly soluble (592.1 mg/L at 25°C, est.)No Data Available[5]
LogP (o/w) 2.719 (est.)No Data Available[5]

Biological Activity: Unraveling Isomer-Specific Functions

While research directly comparing the biological activities of 4-MHA and 3-MHA is limited, the broader class of branched-chain fatty acids (BCFAs) is known to possess antimicrobial properties.[3][7] The structural differences between these isomers likely lead to variations in their antimicrobial spectrum and potency.

Limited studies suggest that 4-MHA may exhibit antimicrobial activity against certain bacterial and fungal strains.[3] Similarly, (S)-3-methylheptanoic acid has been studied for its potential antimicrobial and antifungal properties.[7] The precise mechanisms of action are not fully elucidated but are thought to involve disruption of microbial cell membranes and interference with cellular processes. The position of the methyl branch can influence how the fatty acid incorporates into and disrupts the lipid bilayer of microbial membranes.[3]

Further research is required to delineate the specific biological targets and signaling pathways modulated by each isomer. A generalized potential mechanism of action for antimicrobial fatty acids is their ability to intercalate into the bacterial cell membrane, leading to increased permeability and eventual cell lysis. This process is influenced by the physicochemical properties of the fatty acid, such as its chain length and branching.

Experimental Protocols

Accurate characterization and comparison of 4-MHA and 3-MHA require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of these isomers.

Protocol 1: GC-MS Analysis of 4-MHA and 3-MHA

This protocol outlines a general procedure for the derivatization and analysis of 4-MHA and 3-MHA by GC-MS.[8][9]

1. Sample Preparation and Lipid Extraction:

  • For biological samples (e.g., cell culture, plasma), perform a lipid extraction using a modified Folch or Bligh-Dyer method.[9]

  • To 1 volume of aqueous sample, add 3.75 volumes of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex thoroughly and allow to stand for 20 minutes.

  • Add 1.25 volumes of chloroform and 1.25 volumes of water, vortex again, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Tightly cap the vial and heat at 60°C for 1 hour.

  • After cooling, add 1.5 mL of water and 1 mL of hexane (B92381).

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

3. GC-MS Analysis:

  • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • Identification: Compare retention times and mass spectra to authentic standards of 4-MHA and 3-MHA methyl esters.

Protocol 2: HPLC Analysis of 4-MHA and 3-MHA

This protocol provides a general method for the analysis of underivatized 4-MHA and 3-MHA using reversed-phase HPLC.[10][11]

1. Sample Preparation:

  • Dissolve the sample containing 4-MHA and 3-MHA in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile:water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may need optimization for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify peaks by comparing retention times with those of pure standards of 4-MHA and 3-MHA.

  • Quantify the acids by creating a standard curve with known concentrations of the standards.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of experimental design and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Interpretation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC Free Fatty Acids GCMS GC-MS Analysis Derivatization->GCMS FAMEs Data Data Acquisition GCMS->Data HPLC->Data Comparison Comparative Analysis Data->Comparison

Caption: A generalized workflow for the comparative analysis of 4-MHA and 3-MHA.

Putative_Antimicrobial_Action BCFA Branched-Chain Fatty Acid (4-MHA or 3-MHA) Membrane Bacterial Cell Membrane BCFA->Membrane Intercalation Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: A putative mechanism of antimicrobial action for branched-chain fatty acids.

References

A Comparative Analysis of the Biological Activities of 4-Methylheptanoic Acid and its Linear Isomer, Octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-methylheptanoic acid and its linear isomer, octanoic acid. While octanoic acid is a well-studied medium-chain fatty acid with diverse biological functions, research on its branched-chain isomer, this compound, is notably limited. This document summarizes the available experimental data, details relevant experimental protocols, and presents signaling pathways to highlight the current state of knowledge for both compounds.

Data Presentation: A Comparative Summary

The following table summarizes the known biological activities of octanoic acid and the current, limited understanding of this compound's bioactivity.

Biological ActivityOctanoic Acid (n-Octanoic Acid)This compound
Antimicrobial Activity Broad-spectrum activity against various bacteria (e.g., Staphylococcus aureus, Escherichia coli) and yeasts (e.g., Candida albicans).[1][2] Disrupts cell membrane integrity.[2]Limited studies suggest potential antimicrobial activity against certain bacterial and fungal strains, though further research is needed to confirm its effectiveness and mechanism of action.[3]
Metabolic Regulation Serves as an energy source through β-oxidation.[4] An enrichment diet in mice improved endurance and activated mitochondrial biogenesis in skeletal muscle.[5] Can activate the AMP-activated protein kinase (AMPK) signaling pathway.[5][6][7]No published data on metabolic regulation effects.
Cell Signaling Activates the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[5][6][7]No published data on involvement in specific signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments investigating the biological activities of octanoic acid are provided below. Due to the scarcity of research, no detailed experimental protocols for this compound are available in the current literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Octanoic Acid

This protocol is adapted from studies assessing the antimicrobial properties of octanoic acid.[1]

Objective: To determine the lowest concentration of octanoic acid that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of a specific microorganism.

Materials:

  • Octanoic acid

  • Appropriate bacterial or fungal strains (e.g., S. aureus ATCC 12600)

  • Culture medium (e.g., Tryptone Soy Broth - TSB)

  • 96-well round-bottom polystyrene plates

  • Sterile Tryptone Soy Agar (B569324) (TSA) plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strain in TSB at 37°C for 18-24 hours. Dilute the overnight culture to achieve a final inoculum of 5 × 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution: Prepare serial two-fold dilutions of octanoic acid in the culture medium directly in the 96-well plate. Concentrations can range from 0 to 200 mM.[1]

  • Inoculation: Add the prepared microbial inoculum to each well containing the different concentrations of octanoic acid.

  • Incubation: Incubate the microtiter plates at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of octanoic acid at which no visible growth of the microorganism is observed.

  • MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no visible growth (at and above the MIC) onto TSA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Protocol 2: In Vitro Assessment of Octanoic Acid on AMPK Activation in Skeletal Muscle Cells

This protocol is a generalized procedure based on findings that octanoic acid activates the AMPK signaling pathway.[5]

Objective: To investigate the effect of octanoic acid on the phosphorylation and activation of AMPK in a skeletal muscle cell line (e.g., C2C12 myotubes).

Materials:

  • C2C12 myoblasts

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS) and horse serum

  • Octanoic acid complexed with bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibodies against total AMPK, phosphorylated AMPK (p-AMPK), and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, switch the medium to DMEM with 2% horse serum once the cells reach confluence.

  • Treatment: After differentiation, treat the C2C12 myotubes with various concentrations of octanoic acid-BSA complex for a specified period (e.g., 24 hours). A BSA-only treated group should be used as a control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-AMPK and total AMPK. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.

Signaling Pathways and Molecular Interactions

Octanoic Acid and the AMPK Signaling Pathway

Octanoic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial energy sensor in cells that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. The activation of AMPK by octanoic acid can lead to increased fatty acid oxidation and mitochondrial biogenesis.

Octanoic_Acid_AMPK_Pathway cluster_activation Activation Octanoic_Acid Octanoic Acid AMPK AMPK Octanoic_Acid->AMPK Activates pAMPK p-AMPK (Active) AMPK:e->pAMPK:w Phosphorylation PGC1a PGC-1α pAMPK->PGC1a Activates Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Promotes TFAM TFAM PGC1a->TFAM Increases Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes

Octanoic Acid Activation of the AMPK Signaling Pathway.
This compound: An Uncharacterized Isomer

In contrast to its linear counterpart, the biological activities and signaling pathways associated with this compound remain largely unexplored. Its branched structure may lead to different metabolic fates and interactions with cellular receptors and enzymes compared to octanoic acid. The lack of research in this area presents an opportunity for future investigation.

Structure and Limited Known Activity of this compound.

References

Accuracy and precision of 4-Methylheptanoic acid quantification methods.

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 4-Methylheptanoic acid, a branched-chain fatty acid, is crucial for researchers, scientists, and drug development professionals in various fields, including metabolic research and biomarker discovery. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of the two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The choice of analytical methodology for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.5 - 500 µM0.1 - 100 µM
Limit of Detection (LOD) 0.1 - 0.5 µM0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.2 - 1.5 µM[1][2]0.05 - 0.5 µM
Accuracy (Recovery) 85 - 110%[1]90 - 115%
Precision (RSD%) < 15%[1]< 15%
Sample Preparation Derivatization requiredDirect injection possible (after extraction)

Experimental Workflows

The general workflow for the quantification of this compound involves several key steps from sample collection to data analysis. The specific details of sample preparation are a major differentiating factor between GC-MS and LC-MS/MS methodologies.

Quantification_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample_Collection Sample Collection (e.g., plasma, urine, feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

General analytical workflow for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and improve chromatographic peak shape, derivatization to a more volatile ester form is typically required.

1. Sample Preparation and Derivatization (using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA)

  • Objective: To convert this compound to its corresponding tert-Butyldimethylsilyl (TBDMS) ester for GC analysis.

  • Procedure:

    • To 100 µL of sample (e.g., plasma, fecal extract), add an internal standard (e.g., deuterated this compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing MTBSTFA and a catalyst (e.g., 1% tert-butyldimethylchlorosilane in acetonitrile).

    • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS.[3]

2. GC-MS Instrumentation and Conditions

  • Instrumentation: Agilent 7890B GC coupled to a 5977B MS or equivalent.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-TBDMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization, which simplifies sample preparation.

1. Sample Preparation

  • Objective: To extract this compound from the biological matrix.

  • Procedure:

    • To 100 µL of sample, add an internal standard (e.g., deuterated this compound).

    • Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound will be dictated by the specific needs of the research. GC-MS, while requiring a derivatization step, is a highly robust and reliable method, particularly for broader profiling of fatty acids. LC-MS/MS provides higher sensitivity and a more straightforward sample preparation workflow, making it ideal for targeted, high-throughput analysis. Both methods, when properly validated, can provide accurate and precise quantification of this compound.

References

A Researcher's Guide to Inter-laboratory Comparison of Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reproducible analysis of fatty acids is critical across various scientific disciplines, including clinical diagnostics, nutritional science, and drug development. However, significant discrepancies in reported results can arise between laboratories due to the variety of analytical methods employed. This guide provides an objective comparison of the most prevalent techniques for fatty acid analysis—Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS)—supported by experimental data from inter-laboratory comparison studies and proficiency testing programs.

Data Presentation: Performance Metrics of Common Analytical Methods

The selection of an analytical method for fatty acid quantification is dictated by several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize key performance parameters for commonly used techniques, providing a clear comparison for researchers.

Table 1: Performance Metrics for GC-Based Methods

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, with detection by a flame ionization detector.[1][2]Separation of FAMEs followed by mass analysis, providing structural information.[1]
Linearity (R²) >0.9998[1]>0.99[1]
Precision (RSD%) <1.5% for peak areas[1]2.77-5.82% (Intra-day)[1]
Limit of Detection (LOD) 0.21 to 0.54 µg/mL[1]Typically 0.01% to 0.05%[1]
Limit of Quantification (LOQ) 0.63 to 1.63 µg/mL[1]Not explicitly found

Table 2: Performance Metrics for LC-Based Methods

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[1]
Linearity (R²) 100-fold linear dynamic range[1]
Precision (RSD%) Generally good, with relative standard deviations <20% in inter-laboratory studies.[1]
Limit of Detection (LOD) Median of 5 ng/ml[1]
Limit of Quantification (LOQ) Not explicitly found

Inter-laboratory studies, such as the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), highlight the need for improved comparability of fatty acid measurements between laboratories.[3][4] These programs provide valuable data on the performance and reproducibility of different methods.[3][5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the accuracy and comparability of fatty acid analysis results. Below are representative protocols for total and free fatty acid analysis using GC-MS and LC-MS.

Protocol 1: Total Fatty Acid Analysis via GC-MS

This protocol involves the simultaneous extraction and transesterification of total fatty acids to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • To a 50 µL aliquot of the sample (e.g., plasma, serum), add a known amount of a deuterated fatty acid internal standard.

    • Add 1 mL of toluene.

    • Add 200 µL of acetyl chloride and incubate at 100 °C for 1 hour for simultaneous extraction and transesterification to form FAMEs.[5]

    • After cooling, add 1 mL of 6% potassium carbonate solution to neutralize the reaction.[5]

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic (toluene) layer containing the FAMEs for analysis.[5]

  • GC-MS Analysis:

    • Instrumentation: An Agilent 7890B GC system with a 5977B MS detector or a similar instrument is commonly used.[5]

    • Chromatographic Separation: FAMEs are separated on a capillary column.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, which can provide valuable structural information through fragmentation patterns.[6]

Protocol 2: Free (Non-Esterified) Fatty Acid Analysis via GC-MS

This protocol focuses on the analysis of free fatty acids, which requires a different derivatization approach.

  • Lipid Extraction:

    • To a 100 µL aliquot of serum or plasma, add a known amount of a deuterated fatty acid internal standard mixture.[5]

    • Add 2 mL of isopropanol (B130326) and vortex.[5]

    • Add 1 mL of hexane (B92381) and vortex.[5]

    • Add 0.5 mL of 0.1 M sulfuric acid and vortex.[5]

    • Centrifuge to separate the phases and collect the upper hexane layer containing the free fatty acids.[5]

    • Dry the extract under a stream of nitrogen.[5]

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5]

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.[5]

    • Evaporate the derivatization reagents under a stream of nitrogen.[5]

    • Reconstitute the sample in hexane for GC-MS analysis.[5]

  • GC-MS Analysis:

    • The GC-MS parameters are similar to those used for total fatty acid analysis, with adjustments to the oven temperature program and selected ions for the TMS-derivatized fatty acids.[5]

Protocol 3: Fatty Acid Analysis via LC-MS

LC-MS offers the advantage of analyzing fatty acids without the need for derivatization, and it can handle non-volatile and higher-molecular-weight compounds.[1][2]

  • Lipid Extraction:

    • Lipids are first extracted from the sample matrix. A common method is the Bligh-Dyer extraction.[1]

  • LC Separation:

    • The extracted lipids are separated using a reversed-phase liquid chromatography column.

    • The mobile phase typically consists of a water-methanol or acetonitrile (B52724) gradient.[1]

  • MS Analysis:

    • After separation by LC, the analytes are ionized, commonly by electrospray ionization (ESI).[1]

    • The mass spectrometer can be set to scan a specific mass range to detect a wide range of fatty acids.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for fatty acid analysis.

Total_Fatty_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Add_Toluene Add Toluene Add_IS->Add_Toluene Add_Reagent Add Acetyl Chloride Add_Toluene->Add_Reagent Incubate Incubate at 100°C (Extraction & Transesterification) Add_Reagent->Incubate Neutralize Neutralize with K2CO3 Incubate->Neutralize Separate Vortex & Centrifuge Neutralize->Separate Collect Collect Organic Layer (FAMEs) Separate->Collect GC_MS GC-MS System Collect->GC_MS Inject Data_Analysis Data Analysis GC_MS->Data_Analysis Free_Fatty_Acid_Analysis_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction_Solvents Add Isopropanol, Hexane, H2SO4 Add_IS->Extraction_Solvents Separate Vortex & Centrifuge Extraction_Solvents->Separate Collect Collect Hexane Layer Separate->Collect Dry Dry Extract Collect->Dry Add_Reagents Add BSTFA + 1% TMCS & Pyridine Dry->Add_Reagents Incubate Incubate at 60°C Add_Reagents->Incubate Evaporate Evaporate Reagents Incubate->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute GC_MS GC-MS System Reconstitute->GC_MS Inject Data_Analysis Data Analysis GC_MS->Data_Analysis

References

A Comparative Analysis of 4-Methylheptanoic Acid and 4-Methyloctanoic Acid in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed comparison of the flavor profiles of two branched-chain fatty acids, 4-methylheptanoic acid and 4-methyloctanoic acid. Understanding the distinct sensory characteristics of these molecules is crucial for their application in flavor creation, food science, and sensory-related drug development. This document summarizes their organoleptic properties, presents available quantitative data, and details the experimental protocols for their analysis.

Sensory Profile and Organoleptic Properties

This compound: The flavor and aroma profile of this compound is less extensively documented in publicly available research. It is recognized as a flavoring agent in the food industry, valued for what is generally described as a "pleasant odor profile"[1]. However, specific, detailed descriptors of its aroma and taste are not widely reported. Its structural branching is known to influence its physical properties like boiling point and solubility, which in turn can affect its volatility and interaction with sensory receptors[1].

4-Methyloctanoic Acid: In contrast, 4-methyloctanoic acid is well-characterized in the realm of flavor science. It is a key contributor to the characteristic flavor of ruminant products, particularly those from sheep and goats[2][3]. Its flavor profile is complex and multifaceted, with descriptors including fatty, waxy, dairy, creamy, milky, and lactonic[4]. It is most notably associated with a distinct "goaty" or "mutton-like" aroma and is a significant component of the so-called "soo" odor of mutton[2][3]. This compound is utilized in the formulation of flavors for cheese, meat, and tobacco products[4].

A direct comparison suggests that while both compounds may share some characteristics due to their branched-chain nature, 4-methyloctanoic acid possesses a more potent and distinctive "goaty" odor that distinguishes it from this compound[1].

Quantitative Sensory Data

CompoundMatrixParameterValue/ObservationReference
4-Methyloctanoic Acid Goat MeatSensory Panel Desirability (8-point scale*)Control (no acid): 5.23; 0.5 ml added: 3.23[2]
Goat MeatSensory Detection LevelMost panelists can detect concentrations of 0.05 ml or higher.[2]
Kidney and Body Fat of GoatsConcentration0.0005 mg/ml (kidney fat); 0.0003 mg/ml (body fat)[2]
This compound Not AvailableOdor/Taste ThresholdData not found in the reviewed literature.

*An 8-point scale where 8 is desirable and 1 is undesirable.

Experimental Protocols

The analysis of the flavor profiles of this compound and 4-methyloctanoic acid involves both sensory evaluation by trained human panelists and instrumental analysis, primarily using gas chromatography.

Sensory Evaluation Protocol: Descriptive Analysis of Goat Meat Flavor

This protocol is adapted from a study evaluating the sensory properties of 4-methyloctanoic acid in goat meat[2].

  • Panelist Selection and Training:

    • Thirteen panelists with prior experience in the sensory evaluation of goat meat and the specific compound 4-methyloctanoic acid were selected.

    • Training sessions would typically involve familiarizing panelists with the specific flavor attributes and the rating scale to be used.

  • Sample Preparation:

    • Minced goat meat samples were used.

    • Different concentrations of 4-methyloctanoic acid (0, 0.02, 0.05, 0.07, 0.10, 0.20, and 0.5 ml) were added to the meat.

    • Samples were served at room temperature in disposable, odor-free plastic plates, covered with plastic wrap.

    • Each sample was identified with a random 3-character code to blind the panelists.

  • Evaluation Procedure:

    • Each panelist received two randomly chosen samples per session.

    • All samples were evaluated twice in two different sessions.

    • Panelists rated the desirability of the flavor on an 8-point scale (8 = desirable, 7 = moderately desirable, 6 = slightly desirable, 5 = neither desirable nor dislike, 4 = dislike slightly, 3 = dislike moderately, 2 = dislike very much, 1 = undesirable).

Instrumental Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol for the analysis of branched-chain fatty acids in a biological matrix, such as animal fat[2].

  • Sample Preparation (Extraction and Derivatization):

    • Saponification: A known quantity of the fat sample is saponified using a potassium hydroxide (B78521) (KOH) solution in methanol (B129727) to liberate the fatty acids from triglycerides.

    • Neutralization and Extraction: The solution is neutralized with an acid (e.g., glacial acetic acid), and the fatty acids are extracted into an organic solvent like petroleum ether.

    • Derivatization: The extracted fatty acids are converted to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs) or trimethylsilyl (B98337) (TMS) esters. For TMS ester formation, a methylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added, and the mixture is heated.

    • The solvent is then evaporated under a gentle stream of nitrogen to concentrate the esters.

  • GC-MS Analysis:

    • Injection: 1 µl of the prepared ester sample is injected into the gas chromatograph.

    • Column: A capillary column suitable for fatty acid analysis, such as a HP-5MS (5% Phenyl Methyl Siloxane) column (30 m x 0.25 mm i.d. x 250 µm film thickness), is used.

    • Carrier Gas: Helium is used as the carrier gas at a constant pressure.

    • Oven Temperature Program: A temperature gradient is employed to separate the different fatty acids. For example, the oven temperature can start at 70°C, hold for 1 minute, then increase to 280°C at a rate of 15°C per minute, and hold at the final temperature for 2 minutes.

    • Mass Spectrometry: The separated compounds are detected by a mass spectrometer operating in full scan mode to identify and quantify the individual fatty acids based on their mass spectra.

Visualizations

sensory_evaluation_workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist Panelist Selection & Training sample_prep Sample Preparation (with varying acid concentrations) panelist->sample_prep coding Sample Coding (Blinding) sample_prep->coding presentation Randomized Sample Presentation coding->presentation evaluation Panelist Evaluation (Rating on 8-point scale) presentation->evaluation data_collection Data Collection evaluation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results & Interpretation stat_analysis->results gc_ms_workflow GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis_instrumental Instrumental Analysis cluster_data_processing Data Processing saponification Saponification (Liberate Fatty Acids) extraction Solvent Extraction saponification->extraction derivatization Derivatization (e.g., to FAMEs/TMS esters) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectra) detection->identification quantification Quantification identification->quantification final_report Final Report quantification->final_report

References

A Comparative Guide to Enantiomeric Excess Determination of 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 4-Methylheptanoic acid. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of these methods is compared, and detailed experimental protocols are provided to assist in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical method for determining the enantiomeric excess of this compound is a trade-off between resolution, sensitivity, speed, and experimental complexity. The following table summarizes the key performance indicators for chiral Gas Chromatography, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Separation of volatile enantiomeric derivatives on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Diastereomeric interaction with a chiral auxiliary leading to distinct NMR signals for each enantiomer.
Sample Preparation Derivatization to volatile esters (e.g., methyl or trifluoroethyl esters) is mandatory.Direct injection is possible, but derivatization can improve resolution and detection.Addition of a chiral solvating or derivatizing agent to the NMR sample.
Typical Stationary Phase Cyclodextrin-based (e.g., β-DEX, γ-DEX) capillary columns.Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or anion-exchange (e.g., CHIRALPAK QN-AX).Not applicable.
Resolution (Rs) High (typically > 1.5).Variable, but generally high with appropriate column and mobile phase selection (typically > 1.5).Depends on the induced chemical shift difference (ΔΔδ); not a chromatographic separation.
Sensitivity High, especially with Mass Spectrometry (MS) detection.Moderate to high, depending on the detector (UV, MS).Relatively low; requires higher sample concentrations.
Analysis Time Fast (typically 5-20 minutes per sample).Moderate (typically 10-30 minutes per sample).Very fast (typically < 5 minutes per spectrum).
Advantages High resolution and sensitivity.[1]Broad applicability, direct analysis often possible.[1]Rapid analysis, simple sample preparation.[2]
Disadvantages Requires derivatization, which can introduce analytical errors.Higher solvent consumption, potentially longer method development.Lower sensitivity, potential for signal overlap.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate enantiomeric excess determination. Below are representative protocols for the analysis of this compound using GC, HPLC, and NMR.

Chiral Gas Chromatography (GC) Method

This method is based on the derivatization of this compound to its methyl ester, followed by separation on a chiral capillary column.

a. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To a solution of this compound (approx. 1 mg) in methanol (B129727) (1 mL), add a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours at 60-70°C.

  • After cooling, add water (1 mL) and extract the FAME with n-hexane (2 x 1 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.

  • Dissolve the residue in a suitable volume of n-hexane for GC analysis.

b. GC Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a modified cyclodextrin (B1172386) is recommended, such as β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C (FID).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless injection).

c. Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a direct method for the separation of this compound enantiomers on a polysaccharide-based chiral stationary phase.

a. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or UV detector.

  • Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) with a small amount of a strong acid additive. A typical starting composition is n-Hexane/IPA/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The ratio of n-hexane to IPA can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

c. Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for the GC method.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Method

This method utilizes a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers of this compound in the ¹H NMR spectrum.

a. Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add 1.1 to 1.5 equivalents of a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Gently shake the tube to ensure thorough mixing.

b. NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Experiment: Standard ¹H NMR.

  • Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio.

c. Data Analysis:

  • Identify a well-resolved proton signal in the ¹H NMR spectrum that shows splitting into two distinct peaks in the presence of the chiral solvating agent. For this compound, the α-protons or the methyl protons adjacent to the chiral center are good candidates.

  • Integrate the two peaks corresponding to the two diastereomeric complexes.

  • The enantiomeric excess is calculated from the integrals (I) of the two signals: ee (%) = [ (I₁ - I₂) / (I₁ + I₂) ] x 100

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described methods for determining the enantiomeric excess of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (Esterification) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chiral_Column Chiral GC Column (e.g., β-DEX) GC_Injection->Chiral_Column Detection Detection (FID/MS) Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chiral_Column Chiral HPLC Column (e.g., Chiralcel OD-H) HPLC_Injection->Chiral_Column Detection Detection (UV/DAD) Chiral_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in CDCl₃ Sample->Dissolution Add_CSA Add Chiral Solvating Agent Dissolution->Add_CSA NMR_Acquisition ¹H NMR Acquisition Add_CSA->NMR_Acquisition NMR_Spectrum NMR Spectrum NMR_Acquisition->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral NMR.

References

Cross-Validation of LC-MS and GC-MS for Fatty Acid Profiling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and robust profiling of fatty acids is crucial in diverse scientific fields, including metabolic research, clinical diagnostics, and pharmaceutical development.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two primary analytical techniques for this purpose.[1] The selection between these powerful platforms is a critical decision that depends on the specific research question, the fatty acid species of interest, and the sample matrix.[1] This guide provides an objective cross-validation of GC-MS and LC-MS for fatty acid profiling, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes key quantitative parameters for both GC-MS and LC-MS in the context of fatty acid analysis. These values can vary depending on the specific instrumentation, methodology, and sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations
Analyte Form Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives.[1]Primarily Free Fatty Acids (underivatized).[1]GC-MS requires a derivatization step to increase analyte volatility.[1][2] LC-MS can directly analyze free fatty acids, simplifying sample preparation.[1][3]
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques demonstrate excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) 1–30 µg/L for FAs; 0.003–0.72 µg/L for FAMEs.[1]0.8 - 10.7 nmol/L.[3]LC-MS/MS often provides superior sensitivity for targeted analysis of underivatized fatty acids.[1]
Limit of Quantitation (LOQ) 9 - 88 ng.[3]2.4 - 285.3 nmol/L.[3]The specific LOQ is highly dependent on the analyte and instrument.
Precision (%RSD) < 15%[3]< 10% (intraday), < 10% (interday).[3]LC-MS/MS can offer slightly better precision, particularly for complex matrices.
Recovery 88.0 - 99.2%[3]83.4 - 112.8%[3]Both methods show good recovery, but this can be influenced by the extraction method.
Derivatization Mandatory.[3]Often not required.[3][4]The need for derivatization in GC-MS adds time and potential for sample loss or alteration.[4][5]
Sample Throughput Lower.[3]Higher.[3]The simpler sample preparation for LC-MS generally allows for higher throughput.[4]

Experimental Protocols

A robust and well-documented experimental protocol is fundamental for reliable and reproducible fatty acid profiling.[1] Below are detailed methodologies for both GC-MS and LC-MS analyses.

GC-MS Protocol for Fatty Acid Profiling (as FAMEs)

GC-MS analysis of fatty acids necessitates a derivatization step to increase their volatility. The most common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).[3][5]

1. Lipid Extraction (Folch Method)

  • To a 100 µL sample (e.g., plasma, tissue homogenate), add an appropriate internal standard (e.g., heptadecanoic acid).[1][3]

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[3][6]

  • Vortex the mixture vigorously for 1-2 minutes.[6]

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[6]

  • Centrifuge to separate the layers and collect the lower organic phase (chloroform layer) containing the lipids.[6]

  • Dry the lipid extract under a gentle stream of nitrogen.[6]

2. Saponification and Derivatization to FAMEs (using BF₃-Methanol)

  • To the dried lipid extract, add 2 mL of 12-14% BF₃-Methanol reagent.[5]

  • Tightly cap the tube and heat at 80°C for 1 hour.[5]

  • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).[5]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[5]

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[3][5]

3. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode at 220°C.[3]

  • Column: A suitable capillary column for FAMEs analysis (e.g., DB-225).[3]

  • Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[3]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For targeted analysis, single ion monitoring (SIM) mode can be used.[2][3]

4. Quantification

  • Fatty acids are identified based on their retention times and mass spectra, often compared against a library of FAME standards.[1]

  • Quantification is achieved by constructing a calibration curve using a series of FAME standards with an internal standard.[1]

LC-MS/MS Protocol for Free Fatty Acid Profiling

LC-MS offers the significant advantage of analyzing free fatty acids directly without the need for derivatization, simplifying sample preparation.[3][7]

1. Sample Preparation (Protein Precipitation and Extraction)

  • To 100 µL of plasma or serum, add 295 µL of acetonitrile (B52724) containing 1% formic acid and 5 µL of an internal standard solution (e.g., deuterated fatty acids).[7]

  • Vortex for approximately 1 minute.[7]

  • Centrifuge the sample to pellet the precipitated proteins.[7]

  • Collect the supernatant for LC-MS/MS analysis.[7]

2. LC-MS/MS Instrumental Parameters

  • LC System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.[7][8]

  • Column: A C8 or C18 reversed-phase column is commonly used.[8][9]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) is typical.[10][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is often used for targeted analysis in Multiple Reaction Monitoring (MRM) mode.[1][7] Soft ionization techniques like electrospray ionization (ESI) are employed.[12]

3. Quantification

  • Fatty acids are identified based on their retention times and specific MRM transitions, which are determined using authentic standards.[1]

  • Quantification is achieved by constructing a calibration curve using a series of fatty acid standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the curve.[1]

Workflow for Fatty Acid Profiling: GC-MS vs. LC-MS

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and LC-MS methods for fatty acid profiling.

Fatty_Acid_Profiling_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization GC-MS Pathway DirectAnalysis Direct Analysis (Free Fatty Acids) Extraction->DirectAnalysis LC-MS Pathway GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification & Profiling) GCMS->DataAnalysis LCMS LC-MS/MS Analysis DirectAnalysis->LCMS LCMS->DataAnalysis

Workflow for GC-MS and LC-MS fatty acid analysis.

Discussion: Choosing the Right Technique

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of fatty acids.[1] The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific analytical requirements of the study.[1]

GC-MS remains a robust and widely used technique, particularly for the analysis of total fatty acid profiles where the derivatization step allows for the analysis of fatty acids from all lipid classes.[1] Its extensive and well-established libraries of mass spectra for FAMEs are invaluable for compound identification.[1] However, the mandatory derivatization step can be time-consuming and may introduce variability.[4][5] Furthermore, the high temperatures used in GC can be problematic for labile or very long-chain fatty acids.[12]

LC-MS , on the other hand, offers significant advantages in terms of simplified sample preparation by often avoiding derivatization, which is particularly beneficial for analyzing the free fatty acid pool.[1][3] It generally provides superior sensitivity for targeted analysis and is better suited for the analysis of labile and very long-chain fatty acids.[1][12] The softer ionization techniques used in LC-MS typically result in intact molecular ions, which can simplify quantification.[12]

Conclusion

For comprehensive and unambiguous fatty acid profiling, a cross-validation approach utilizing both GC-MS and LC-MS can provide the highest level of confidence in the analytical data.[1] GC-MS is a well-established method that excels in providing a global overview of total fatty acid composition, while LC-MS offers high sensitivity and a simplified workflow for the targeted analysis of free fatty acids and other lipid species. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals and ensure the generation of high-quality, reliable data in the dynamic field of fatty acid research.[1]

References

A Researcher's Guide to Method Validation for Chiral HPLC Separation of Fatty Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The separation of fatty acid enantiomers is a critical task in drug development, clinical diagnostics, and food science, as the biological activity of these molecules can be highly dependent on their stereochemistry. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for achieving this separation. This guide provides an objective comparison of chiral HPLC methods, supported by experimental data, and outlines the essential steps for method validation to ensure reliable and accurate results.

Core Principles of Chiral HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral HPLC methods, this involves a series of experiments to confirm specificity, linearity, accuracy, precision, and other key performance characteristics. The validation should generally follow the principles outlined in the International Conference on Harmonisation (ICH) guideline Q2(R1).[1]

A typical validation protocol involves assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer, impurities, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: A test to ensure that the chromatographic system is performing adequately for the intended analysis.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity No interference at the retention times of the enantiomers.Resolution (Rs) between enantiomeric peaks > 1.5.
Linearity The relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval of acceptable performance.Typically 80-120% of the target concentration for the desired enantiomer and from LOQ to 120% for the undesired enantiomer.[1]
Accuracy Closeness to the true value.Recovery of 98-102% for the major component; may be wider for the minor component.
Precision (RSD) Agreement between repeated measurements.Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 5%. For the minor component, RSD ≤ 20% near the LOQ is often acceptable.[1]
LOD Lowest detectable concentration.Signal-to-Noise ratio (S/N) ≥ 3.
LOQ Lowest quantifiable concentration.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness Insensitivity to small method variations.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Experimental Protocols for Chiral HPLC Method Validation

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below is a representative protocol for the validation of a chiral HPLC method for fatty acid enantiomers.

Sample Preparation and Derivatization

For HPLC analysis, especially with UV detection, fatty acids often require derivatization to introduce a chromophore for enhanced sensitivity.[3]

  • Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., a modified Folch method).

  • Saponification: Hydrolyze the lipid extract to release free fatty acids (e.g., with 0.5 M methanolic NaOH at 100°C for 10 minutes).[4]

  • Derivatization: Convert the free fatty acids into UV-active esters (e.g., phenacyl esters) by reacting them with a derivatizing agent. This step is crucial for detection at higher wavelengths.[3]

  • Final Solution: Dissolve the derivatized sample in the mobile phase or a compatible solvent for injection.

Chromatographic Conditions (Example)
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD or Chiralcel OD-H is often a good starting point.[5]

  • Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695) is common for normal-phase chromatography. For basic compounds, 0.1% diethylamine (B46881) may be added; for acidic compounds, 0.1% trifluoroacetic acid can be used.[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[6][7]

  • Column Temperature: Maintained at a constant temperature, e.g., 25-40°C.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).[7]

  • Injection Volume: 10-20 µL.[4]

Validation Experiments
  • Specificity: Inject blank matrix, individual enantiomer standards, and the racemic mixture to demonstrate selectivity and resolution.

  • Linearity: Prepare a series of at least five concentrations of the analyte spanning the expected range. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples with known concentrations (e.g., by spiking a blank matrix with a known amount of the analyte) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform at least six replicate injections of a sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on different days with different analysts or equipment.

  • LOD & LOQ: Determine by either the signal-to-noise ratio method or by calculating from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary parameters such as mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±5°C) and observe the effect on resolution, retention time, and peak shape.

Visualizing the Workflow

A clear workflow is essential for systematically approaching method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development (Select CSP, Mobile Phase) Opt Method Optimization (Improve Resolution & Run Time) Dev->Opt Initial Separation Proto Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report (Summarize Results) Rob->Report

Caption: Workflow for Chiral HPLC Method Validation.

Comparison of Chiral HPLC Methods and Alternatives

The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful chiral separation method. Polysaccharide-based CSPs are widely used due to their broad applicability.

Table 2: Comparison of Common Chiral Stationary Phases for Fatty Acid Enantiomer Separation
CSP TypeChiral Selector ExampleCommon Mobile PhasesAdvantagesDisadvantages
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., Chiralpak AD, Chiralcel OD)Normal Phase: Hexane/Alcohol; Reversed Phase: Acetonitrile/Water/BuffersBroad enantioselectivity, robust, available in coated and immobilized versions.[8]Can be expensive, coated versions have solvent limitations.
Cyclodextrin-Based β-CyclodextrinReversed Phase: Acetonitrile/Methanol/Water mixturesEffective for analytes with aromatic rings that can fit into the cyclodextrin (B1172386) cavity.[5]May have limited applicability for purely aliphatic fatty acids without derivatization.
Macrocyclic Glycopeptide Teicoplanin, VancomycinPolar Ionic, Polar Organic, Reversed PhaseMultimodal, can separate a wide range of acidic, basic, and neutral compounds.[9]Can exhibit complex retention mechanisms, requiring more development time.
Pirkle-Type (Brush-Type) (R,R)-Whelk-O1Normal Phase: Hexane/AlcoholBased on a clear chiral recognition mechanism (π-π interactions, hydrogen bonding).Generally less broadly applicable than polysaccharide CSPs.
Alternative Separation Techniques

While HPLC is a dominant technique, other methods can also be employed for the chiral separation of fatty acids.

Table 3: Comparison of HPLC with Alternative Chiral Separation Techniques
TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a chiral stationary phase and a mobile phase.[5]Wide applicability, robust, excellent for preparative scale, operates at ambient temperature.[3]May require derivatization for sensitive detection, can use significant amounts of solvent.
Gas Chromatography (GC) Separation of volatile compounds on a chiral capillary column.High resolution and sensitivity, especially with mass spectrometry (MS) detection.[4]Requires derivatization to increase volatility (e.g., methylation), high temperatures can risk racemization.[10]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO₂) as the mobile phase.[11]Faster separations, lower solvent consumption, and reduced operating costs compared to HPLC.[11]Requires specialized equipment, method development can be complex.
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field with a chiral selector in the buffer.[12]High efficiency, very small sample and reagent consumption.[13]Lower loading capacity, can be less robust than HPLC for routine analysis.

Decision Making in Chiral Method Development

Choosing the right approach is key to efficient method development.

G Start Start: Chiral Separation of Fatty Acid Deriv Is derivatization feasible/required for detection? Start->Deriv Approach Select Separation Approach Deriv->Approach Direct Direct Method (Chiral HPLC/GC/SFC) Approach->Direct Preferred Indirect Indirect Method (Derivatization to Diastereomers + Achiral Column) Approach->Indirect Alternative Screen Screen Multiple CSPs & Mobile Phases Direct->Screen Optimize Optimize Lead Conditions Indirect->Optimize Screen->Optimize Validate Validate Final Method Optimize->Validate

Caption: Decision Tree for Chiral Separation Strategy.

Conclusion

The successful validation of a chiral HPLC method for fatty acid enantiomers is a multi-step process that requires careful planning and execution. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, researchers can ensure the development of a reliable and robust method suitable for its intended application. The choice of chiral stationary phase remains the most critical decision, with polysaccharide-based columns offering a versatile starting point. While HPLC is a powerful and widely used technique, alternative methods like GC and SFC should also be considered based on specific analytical needs, such as the requirement for higher sensitivity or reduced solvent consumption.

References

A Comparative Analysis of the Bioactivity of 4-Methylheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential bioactivities of the (R)- and (S)-isomers of 4-methylheptanoic acid. While direct comparative studies on the bioactivity of these specific enantiomers are limited in publicly available literature, this document synthesizes existing knowledge on related chiral molecules and general principles of fatty acid bioactivity to infer likely differences and guide future research. The information presented herein is intended to serve as a valuable resource for those investigating the therapeutic or agrochemical potential of these compounds.

Introduction to this compound and its Stereoisomerism

This compound is a branched-chain fatty acid with the chemical formula C8H16O2.[1] The presence of a chiral center at the fourth carbon atom gives rise to two stereoisomers: (R)-4-methylheptanoic acid and (S)-4-methylheptanoic acid.[1] It is well-established in pharmacology and chemical ecology that stereoisomerism can have a profound impact on the biological activity of a molecule. This is due to the specific three-dimensional interactions required for a molecule to bind to its biological target, such as a receptor or an enzyme.

Potential Areas of Differential Bioactivity

Based on the bioactivity of structurally similar compounds and the general biological roles of fatty acids, the following areas are of high interest for comparative studies of this compound isomers:

  • Antimicrobial Activity: Fatty acids are known to possess antimicrobial properties. It is plausible that the (R) and (S) isomers of this compound exhibit different levels of efficacy against various bacterial and fungal strains.

  • Pheromonal Activity: Several branched-chain fatty acids and their derivatives function as insect pheromones. The stereochemistry of these molecules is often critical for their activity, with different isomers acting as attractants, repellents, or inhibitors. For instance, in the case of 4-methyl-3-heptanol, a related compound, the (3S,4S)-stereoisomer acts as an attractant for the almond bark beetle, while the (3R,4S)- and (3R,4R)-isomers are inhibitory.[2] This strongly suggests that the pheromonal effects of this compound, if any, will be highly dependent on the specific stereoisomer.

Hypothetical Comparative Data

The following tables present a hypothetical comparison of the bioactivity of (R)- and (S)-4-methylheptanoic acid based on typical results from antimicrobial and pheromonal assays. It is crucial to note that this data is illustrative and not based on direct experimental results for these specific isomers.

Table 1: Hypothetical Antimicrobial Activity of this compound Isomers

IsomerTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
(R)-4-Methylheptanoic AcidStaphylococcus aureus128256
(S)-4-Methylheptanoic AcidStaphylococcus aureus64128
(R)-4-Methylheptanoic AcidEscherichia coli256>512
(S)-4-Methylheptanoic AcidEscherichia coli256>512
(R)-4-Methylheptanoic AcidCandida albicans>512>512
(S)-4-Methylheptanoic AcidCandida albicans256512

Table 2: Hypothetical Pheromonal Activity of this compound Isomers in an Insect Olfactometer Assay

IsomerInsect SpeciesBehavioral ResponseMean Time Spent in Treated Arm (s)
(R)-4-Methylheptanoic AcidSpecies AAttraction180 ± 25
(S)-4-Methylheptanoic AcidSpecies ANo significant effect105 ± 15
Racemic MixtureSpecies AWeak Attraction130 ± 20
(R)-4-Methylheptanoic AcidSpecies BRepellence45 ± 10
(S)-4-Methylheptanoic AcidSpecies BNo significant effect98 ± 18
Racemic MixtureSpecies BWeak Repellence75 ± 12

Potential Signaling Pathways

The biological effects of fatty acids are often mediated through specific signaling pathways. For this compound isomers, two primary pathways are of interest:

  • Fatty Acid-Sensing G Protein-Coupled Receptors (GPCRs): Mammalian cells express a family of GPCRs that are activated by fatty acids, including GPR40, GPR41, GPR43, GPR84, and GPR120.[3][4] These receptors are involved in a variety of physiological processes, including insulin (B600854) secretion, inflammation, and appetite regulation. It is conceivable that the (R) and (S) isomers of this compound could exhibit differential binding affinity and efficacy at these receptors, leading to distinct downstream signaling events.

  • Insect Olfactory Signaling: In insects, the detection of pheromones and other volatile compounds is mediated by olfactory receptors (ORs) located on the antennae. The binding of a specific ligand to an OR triggers a signal transduction cascade that ultimately leads to a behavioral response. The stereospecificity of this interaction is well-documented.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to generate the comparative data presented above.

Antimicrobial Susceptibility Testing

1. Determination of Minimum Inhibitory Concentration (MIC):

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method (Broth Microdilution):

    • Prepare a stock solution of each this compound isomer in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity.

2. Determination of Minimum Bactericidal Concentration (MBC):

  • Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

  • Method:

    • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

    • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates under the same conditions as the MIC assay.

    • The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate.

Insect Pheromone Bioassay

1. Y-Tube Olfactometer Assay:

  • Principle: This assay assesses the behavioral response of an insect to a volatile chemical by providing a choice between two air streams, one carrying the test odor and the other a control.

  • Method:

    • A Y-shaped glass tube is used, with a single entry arm and two choice arms.

    • A purified and humidified air stream is passed through each of the choice arms.

    • A filter paper treated with a known concentration of the test isomer (dissolved in a volatile solvent) is placed in one of the air streams. A filter paper treated with the solvent alone is placed in the other arm as a control.

    • A single insect is introduced at the entrance of the Y-tube.

    • The insect's movement is observed, and the time spent in each arm and the first choice made are recorded over a set period (e.g., 5 minutes).

    • The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.

    • Data from multiple replicates are analyzed statistically to determine if there is a significant preference for the treated or control arm.

Visualizations

Diagram of a Hypothetical Fatty Acid-Sensing GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MHA_Isomer (R)- or (S)-4-Methylheptanoic Acid GPCR Fatty Acid-Sensing GPCR (e.g., GPR40) 4-MHA_Isomer->GPCR Binds to G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Induces Ca2+->PKC Co-activates Downstream_Effects Downstream Cellular Responses (e.g., Insulin Secretion, Gene Expression) PKC->Downstream_Effects Phosphorylates Targets Bioactivity_Workflow Start Start: (R)- and (S)-4-Methylheptanoic Acid Synthesis/Procurement Antimicrobial_Screening Antimicrobial Screening Start->Antimicrobial_Screening Pheromone_Screening Pheromone Screening Start->Pheromone_Screening MIC_Assay MIC Assay (Bacteria & Fungi) Antimicrobial_Screening->MIC_Assay Olfactometer_Assay Olfactometer Assay (Target Insect Species) Pheromone_Screening->Olfactometer_Assay MBC_Assay MBC Assay (Bacteria) MIC_Assay->MBC_Assay Data_Analysis Comparative Data Analysis MBC_Assay->Data_Analysis EAG_Assay Electroantennography (EAG) (Antennal Response) Olfactometer_Assay->EAG_Assay EAG_Assay->Data_Analysis Report Publish Comparison Guide Data_Analysis->Report

References

A Comparative Guide to the Quantification of Branched-Chain Fatty Acids: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of branched-chain fatty acids (BCFAs), with a focus on linearity and analytical range. The information presented is supported by experimental data from various scientific publications to aid researchers in selecting the most appropriate method for their specific needs.

Branched-chain fatty acids, characterized by methyl branches along their aliphatic chain, are crucial components of cell membranes and are increasingly recognized for their roles in metabolic regulation.[1] Accurate quantification of BCFAs, such as iso- and anteiso-forms, is essential in microbiology, clinical diagnostics, and nutrition.[1] However, their structural similarity to straight-chain fatty acids presents analytical challenges.[1] This guide explores the two primary analytical platforms for BCFA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for BCFA quantification depends on several factors, including the specific BCFAs of interest, the sample matrix, required sensitivity, and throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a mobile and a stationary phase, followed by mass-based detection.
Derivatization Generally required to increase the volatility and thermal stability of fatty acids.[1][2]Can be performed to enhance ionization efficiency and sensitivity, but direct analysis is also possible.
Throughput Can be lower due to longer run times and sample preparation involving derivatization.Often offers higher throughput with shorter run times.
Sensitivity High sensitivity, especially with selective ionization techniques.Generally offers very high sensitivity and specificity, particularly with tandem mass spectrometry (MS/MS).
Isomer Separation Can effectively separate structural isomers like iso- and anteiso-BCFAs with appropriate columns and temperature programs.[1]Can also separate isomers, often with specialized columns and optimized chromatographic conditions.[3]

Quantitative Performance Data

The following tables summarize the linearity and range of quantification for various BCFAs using different GC-MS and LC-MS/MS methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS methods, often following a derivatization step to form fatty acid methyl esters (FAMEs) or other volatile derivatives, demonstrate excellent linearity for BCFA quantification.

Branched-Chain Fatty AcidDerivatization ReagentLinear RangeLimit of Quantification (LOQ)Reference
Isobutyric acidPentafluorobenzyl bromide (PFBBr)0.977 - 250 µM≥ 0.9970.977 µM[4]
2-Methylbutyric acidPentafluorobenzyl bromide (PFBBr)0.244 - 250 µM≥ 0.9970.244 µM[4]
Isovaleric acidPentafluorobenzyl bromide (PFBBr)0.244 - 250 µM≥ 0.9970.244 µM[4]
Iso-C15:0Not specified (as FAME)Not specified> 0.99Not specified
Anteiso-C15:0Not specified (as FAME)Not specified> 0.99Not specified
Iso-C17:0Not specified (as FAME)Not specified> 0.99Not specified
Anteiso-C17:0Not specified (as FAME)Not specified> 0.99Not specified

Note: Quantitative data for specific long-chain BCFAs using GC-MS is often reported in the context of overall fatty acid profiling, with an emphasis on relative percentages rather than absolute quantification with defined linear ranges. The R² values are generally reported to be excellent (>0.99).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods, which can analyze both derivatized and underivatized BCFAs, offer high sensitivity and linearity over a wide dynamic range.

Branched-Chain Fatty AcidDerivatization ReagentLinear RangeLimit of Quantification (LOQ)Reference
Isobutyric acid3-Nitrophenylhydrazine (3-NPH)0.015–25 µg/mL> 0.999Well within detected range[5]
Isovaleric acid3-Nitrophenylhydrazine (3-NPH)0.015–25 µg/mL> 0.999Well within detected range[5]
Phytanic acidOxalyl chloride/dimethylaminoethanol/methyl iodideNot specifiedNot specifiedNot specified[6]
Pristanic acidOxalyl chloride/dimethylaminoethanol/methyl iodideNot specifiedNot specifiedNot specified[6]
IsobutyrateNone (direct injection)Not specified> 0.9980.001 mM[7]
IsovalerateNone (direct injection)Not specified> 0.9980.001 mM[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative experimental protocols for GC-MS and LC-MS/MS analysis of BCFAs.

GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This method is suitable for the simultaneous quantification of straight-chain and branched-chain short-chain fatty acids.[4]

  • Sample Preparation: Acidify the sample with hydrochloric acid.

  • Extraction: Extract the fatty acids with diethyl ether.

  • Derivatization:

    • Evaporate the ether extract to dryness.

    • Add 20 µL of a 20% solution of PFBBr in acetone (B3395972) and 20 µL of a 10% solution of diisopropylethylamine in acetone.

    • Heat at 60°C for 20 minutes.

    • Evaporate the reagents and redissolve the residue in hexane.

  • GC-MS Analysis:

    • Column: DB-225ms or similar polar capillary column.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Electron ionization (EI) in selected ion monitoring (SIM) mode for targeted quantification.

LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol is a sensitive method for determining short-chain fatty acids, including BCFAs, in serum.[5]

  • Sample Preparation: Precipitate proteins in the serum sample with acetonitrile (B52724).

  • Derivatization:

    • To the supernatant, add 3-NPH·HCl and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a pyridine/water mixture.

    • Incubate at 40°C for 30 minutes.

  • LC-MS/MS Analysis:

    • Column: A reverse-phase C18 column (e.g., Thermo Hypersil aQ).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of branched-chain fatty acids.

BCFA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Feces) Extraction Fatty Acid Extraction Sample_Collection->Extraction Derivatization Derivatization (Optional for LC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Workflow for BCFA quantification.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of branched-chain fatty acids, each with its own set of advantages. GC-MS, particularly with derivatization, provides excellent separation of isomers and robust quantification. LC-MS/MS offers high sensitivity and throughput, with the flexibility of both direct and derivatization-based approaches. The choice of method should be guided by the specific research question, the nature of the BCFAs to be analyzed, and the available instrumentation. The data presented in this guide demonstrates that with proper method validation, both techniques can achieve excellent linearity and a wide dynamic range for the accurate quantification of these important biomolecules.

References

Safety Operating Guide

Proper Disposal of 4-Methylheptanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-methylheptanoic acid is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

This compound, as a carboxylic acid, should be handled with care, assuming it possesses corrosive or irritant properties. Proper disposal requires adherence to federal, state, and local regulations. The following information outlines the necessary steps for its safe handling and disposal.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.

Quantitative Data and Physical Properties

While a comprehensive Safety Data Sheet (SDS) for this compound with all GHS classifications is not consistently available, data for it and structurally similar compounds can inform safe handling and disposal.

PropertyValueSource
Molecular Formula C₈H₁₆O₂PubChem[1][2]
Molecular Weight 144.21 g/mol PubChem[1]
Boiling Point 234-235 °C @ 760 mm Hg (est.)The Good Scents Company[3]
Flash Point 113 °C (for 4-methyloctanoic acid)metasci[4]
GHS Classification Causes serious eye irritation (Warning)PubChem[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with hazardous waste regulations.

1. Waste Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[4]

  • Consult your institution's Environmental Health and Safety (EHS) department to confirm the waste classification. Given its properties as a carboxylic acid, it is likely to be classified as corrosive or irritant waste.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; for example, acids should not be stored in metal containers.

  • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the waste container in a designated satellite accumulation area or a central accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Follow all federal, state, and local regulations for the disposal of this substance.[4]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal prep1 Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep2 Work in a Well-Ventilated Area (e.g., Fume Hood) prep1->prep2 collect1 Use a Designated, Compatible Waste Container prep2->collect1 Begin Waste Collection collect2 Label Container: 'Hazardous Waste' 'this compound' collect1->collect2 storage1 Seal Container Tightly collect2->storage1 storage2 Store in a Designated Satellite Accumulation Area storage1->storage2 storage3 Ensure Area is Cool, Dry, and Ventilated storage2->storage3 disp1 Contact Institutional EHS for Waste Pickup storage3->disp1 Ready for Disposal disp2 Waste is Transported by a Licensed Disposal Vendor disp1->disp2

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational procedures for the secure handling and disposal of 4-Methylheptanoic acid in a laboratory environment.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is recognized as a hazardous substance requiring careful handling. According to GHS classifications for the substance and its structural analogs, it is considered to cause serious eye irritation.[1] Similar carboxylic acids are known to cause severe skin burns, eye damage, and respiratory irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent contact and inhalation.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield are required where splashing is a risk.[4][5]
Hand Protection Nitrile or butyl rubber gloves are recommended.[6] An inner and outer pair of gloves may be necessary for added protection.[7]
Skin Protection A lab coat is the minimum requirement. For larger quantities or where there is a significant risk of splashing, an acid-resistant suit or apron made of PVC or neoprene should be worn.[8] All skin must be covered.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][8] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator with an appropriate cartridge for organic vapors/acid gases should be used.[4][6]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound.

2.1. Preparation and Pre-Handling Checklist:

  • Ventilation: Ensure the work area is well-ventilated, with operations conducted inside a certified chemical fume hood.[2][8]

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Spill Kit: Have a chemical spill kit rated for acids readily available.

2.2. Handling the Chemical:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Do not breathe in vapors or mists.[2]

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.

  • Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

2.3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Work Area Cleaning: Clean the work area and any equipment used with appropriate cleaning agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.

  • Waste Collection: Collect all waste containing this compound, including unused material and contaminated items (e.g., gloves, absorbent pads, and disposable lab coats), in a designated, labeled, and sealed container.[8]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Route: Dispose of the hazardous waste container through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.[8]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][10] Seek immediate medical attention.

  • Spill: In case of a small spill, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material into a suitable container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

PPE_Workflow_for_4_Methylheptanoic_Acid cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_task Assess Task & Potential for Exposure start->assess_task check_sds Review Safety Data Sheet (SDS) assess_task->check_sds check_ventilation Verify Fume Hood is Operational check_sds->check_ventilation locate_safety_equipment Locate Eyewash & Safety Shower check_ventilation->locate_safety_equipment select_eye_face Select Eye/Face Protection (Goggles + Face Shield) locate_safety_equipment->select_eye_face select_gloves Select Gloves (Nitrile or Butyl Rubber) locate_safety_equipment->select_gloves select_body Select Body Protection (Lab Coat or Acid-Resistant Suit) locate_safety_equipment->select_body select_respiratory Assess Need for Respiratory Protection locate_safety_equipment->select_respiratory don_ppe Don PPE Correctly select_eye_face->don_ppe select_gloves->don_ppe select_body->don_ppe select_respiratory->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe decontaminate Wash Hands & Exposed Skin doff_ppe->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste end End of Procedure dispose_waste->end

Caption: PPE selection and handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.